Solanesyl Acetone
Description
Properties
IUPAC Name |
(5E,9E,13E,17E,21E,25E,29E,33E)-6,10,14,18,22,26,30,34,38-nonamethylnonatriaconta-5,9,13,17,21,25,29,33,37-nonaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O/c1-39(2)21-12-22-40(3)23-13-24-41(4)25-14-26-42(5)27-15-28-43(6)29-16-30-44(7)31-17-32-45(8)33-18-34-46(9)35-19-36-47(10)37-20-38-48(11)49/h21,23,25,27,29,31,33,35,37H,12-20,22,24,26,28,30,32,34,36,38H2,1-11H3/b40-23+,41-25+,42-27+,43-29+,44-31+,45-33+,46-35+,47-37+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIVRAJPGJDFMS-NSCWJZNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)/C)/C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316233 | |
| Record name | Solanesyl acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65717-26-2 | |
| Record name | Solanesyl acetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65717-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solanesyl acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,9,13,17,21,25,29,33,37-Nonatriacontanonaen-2-one, 6,10,14,18,22,26,30,34,38-nonamethyl-, (5E,9E,13E,17E,21E,25E,29E,33E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pivotal Role of Solanesyl Acetone in the Semi-Synthesis of Coenzyme Q10
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q10 (CoQ10), or ubiquinone, is a vital lipophilic molecule integral to cellular energy production and antioxidant defense.[1][2] Its high market demand in pharmaceuticals and nutraceuticals has driven the development of various production methods, including chemical synthesis, microbial fermentation, and semi-synthetic approaches.[3] This technical guide provides an in-depth examination of the semi-synthetic route, focusing on the critical role of Solanesyl Acetone as a key intermediate. We will dissect the chemical transformations from the natural precursor, solanesol, to the final CoQ10 molecule, presenting detailed protocols, mechanistic insights, and analytical methodologies. This document is intended for scientists and professionals in drug development seeking a comprehensive understanding of this commercially significant synthetic pathway.
Introduction to Coenzyme Q10 (Ubiquinone)
Coenzyme Q10 is a benzoquinone molecule with a 10-unit isoprenoid tail, endowing it with lipid solubility and localizing it to cellular membranes, particularly the inner mitochondrial membrane.[4]
Biochemical Significance and Function
CoQ10's primary role is as an essential electron carrier in the mitochondrial respiratory chain, shuttling electrons from Complexes I and II to Complex III, which is fundamental for adenosine triphosphate (ATP) synthesis.[5] Beyond its bioenergetic function, its reduced form, ubiquinol, is a potent antioxidant, protecting cellular components like lipids, proteins, and DNA from oxidative damage.[6] Deficiencies in CoQ10, whether from reduced biosynthesis or increased utilization, are associated with a range of pathophysiological conditions, making its synthesis a topic of significant medical and commercial interest.[7][8]
Overview of CoQ10 Production Strategies
The commercial production of CoQ10 is achieved through three main strategies:
-
Microbial Fermentation: This method utilizes microorganisms such as Agrobacterium, Paracoccus, and certain yeasts that are potent ubiquinone producers. It offers the advantage of producing the optically pure, all-trans isomer required for biological activity.[1]
-
Full Chemical Synthesis: This approach builds the molecule from simple, inexpensive precursors. However, these methods are often less feasible due to the use of harsh solvents and chemicals and the challenge of achieving the correct stereochemistry for the isoprenoid side chain.[1]
-
Semi-Synthesis: This strategy provides a bridge between biological and chemical methods. It begins with a naturally derived, stereochemically defined precursor for the side chain, which is then chemically elongated and coupled to a synthetic benzoquinone head.[9][10]
This guide focuses on the semi-synthetic approach, which prominently features solanesol as the starting material.[11]
Solanesol: The Natural Precursor to the Decaprenyl Side Chain
Solanesol is a non-cyclic terpene alcohol composed of nine isoprene units (C45) in an all-trans configuration.[12]
Sources and Extraction
Solanesol is predominantly found in and extracted from the leaves of solanaceous plants, most notably tobacco (Nicotiana tabacum) and, to a lesser extent, potato (Solanum tuberosum) leaves.[10][12] Its natural origin provides the correct stereospecificity for the isoprenoid chain, a critical feature that is difficult and costly to achieve through total chemical synthesis.[8] A typical extraction process involves shaking tobacco dust with a nonpolar solvent like hexane, followed by evaporation of the solvent.[10]
Rationale for Use in CoQ10 Synthesis
The primary advantage of using solanesol is that it provides a C45 backbone with the desired all-trans stereochemistry. The synthetic challenge is thus reduced to elongating this chain by one isoprene unit (five carbons) and coupling it to the quinone head. This approach is more efficient and cost-effective than building the entire C50 decaprenyl chain from scratch.[13][14]
The Core Intermediate: Synthesis of this compound
The conversion of solanesol (a C45 alcohol) into this compound (a C48 ketone) is a cornerstone of the semi-synthetic route. This transformation prepares the side chain for the final C2 elongation step.
Reaction Pathway: From Solanesol to this compound
The synthesis is a multi-step process that begins with the activation of the terminal hydroxyl group of solanesol, followed by a reaction analogous to the acetoacetic ester synthesis.
-
Step 1: Activation via Halogenation: The terminal hydroxyl group of solanesol is a poor leaving group. It is first converted into a better leaving group, typically a halide. This is often achieved by treating solanesol with an agent like phosphorus tribromide (PBr₃) in an anhydrous ether solution to yield solanesyl bromide.[10][15]
-
Step 2: Alkylation and Decarboxylation: The resulting solanesyl bromide is reacted with a nucleophile, such as the enolate of ethyl acetoacetate. This is followed by saponification (hydrolysis) of the ester and subsequent decarboxylation under heat to yield this compound.[8][10]
Diagram: Synthesis of this compound from Solanesol
Caption: Reaction pathway from solanesol to this compound.
Detailed Experimental Protocol for this compound Synthesis
This protocol is a synthesis of methodologies described in the literature and should be adapted and optimized for specific laboratory conditions.[10]
Materials:
-
Solanesol
-
Anhydrous Hexane and Ether
-
Pyridine
-
Phosphorus Tribromide (PBr₃)
-
Ethyl Acetoacetate
-
Sodium metal
-
Absolute Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Synthesis of Solanesyl Bromide:
-
Dissolve 10 g of solanesol in a mixture of 9.5 mL anhydrous hexane and 13.5 mL anhydrous ether. Cool the solution to 0-5°C.
-
Add 1.3 mL of pyridine.
-
Over 35 minutes, add 1.8 mL of PBr₃ dissolved in 13 mL of hexane, maintaining the temperature at 0-5°C.
-
Stir the mixture at 0-5°C for 3 hours.
-
Pour the reaction mixture into ice water and stir for 10 minutes.
-
Separate the organic phase. Extract the aqueous layer with ether.
-
Wash the combined organic phases with 5% sodium bicarbonate solution and then water. Dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to obtain solanesyl bromide as an oil.
-
-
Synthesis of this compound:
-
Prepare sodium ethoxide by dissolving 0.4 g of sodium metal in 18 mL of absolute ethanol.
-
To the previously synthesized solanesyl bromide, add 2.5 g of ethyl acetoacetate.
-
Add the sodium ethoxide solution over 20 minutes, maintaining a temperature of 10°C.
-
Keep the reaction mass at 20°C for 12 hours.
-
Heat the mixture to 80°C and add 2.5 mL of 10% NaOH solution over 1 hour.
-
Stir at 80°C for 4 hours to effect hydrolysis and decarboxylation.
-
Pour the mixture into ice water and extract with ether.
-
Wash the ether solution with water, dry over MgSO₄, and evaporate the solvent to yield crude this compound. Purify via column chromatography.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the numerous methyl and methylene protons of the isoprenoid chain. A characteristic singlet around 2.1 ppm for the acetyl methyl group. |
| ¹³C NMR | A signal for the ketone carbonyl carbon around 208 ppm. Multiple signals in the aliphatic region for the isoprenoid chain carbons. |
| FT-IR | A strong C=O stretching vibration band around 1715 cm⁻¹. |
| LC-MS | A molecular ion peak corresponding to the calculated mass of this compound (C₄₈H₇₈O). |
Chain Elongation: From this compound to the Decaprenyl Moiety
With this compound (a C48 ketone) in hand, the next critical step is to add the final two carbons to complete the C50 decaprenyl side chain. This is typically achieved by converting the ketone into a tertiary alcohol, isodecaprenol.
Synthesis of Isodecaprenol via Grignard Reaction
A common method for this C2 elongation is the Grignard reaction, where this compound is treated with vinylmagnesium bromide. This reaction converts the ketone into a tertiary allylic alcohol, isodecaprenol.[8]
Diagram: Synthesis of Isodecaprenol
Caption: Conversion of this compound to Isodecaprenol.
Detailed Experimental Protocol for Isodecaprenol Synthesis
This protocol is based on principles of Grignard reactions with ketones.[8]
Materials:
-
This compound
-
Vinylmagnesium bromide (typically 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the purified this compound in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0°C in an ice bath.
-
-
Grignard Addition:
-
Slowly add the vinylmagnesium bromide solution dropwise to the stirred ketone solution. An exothermic reaction is expected. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting ketone.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain crude isodecaprenol.
-
Purify the product by silica gel column chromatography.
-
The Final Condensation and Oxidation to Coenzyme Q10
The final stage of the synthesis involves coupling the C50 side chain (isodecaprenol) with a suitably prepared benzoquinone head group, followed by a final oxidation step.
Coupling and Oxidation Workflow
The coupling reaction is typically a Friedel-Crafts alkylation between the C50 alcohol (isodecaprenol) and a hydroquinone derivative, such as 2,3-dimethoxy-5-methylhydroquinone. This reaction is catalyzed by a Lewis acid. The resulting coupled product, a hydroquinone, is then oxidized to the final quinone form, Coenzyme Q10, using a mild oxidizing agent like ceric ammonium nitrate (CAN) or ferric chloride.[11][13]
Diagram: Final Synthesis of Coenzyme Q10
Caption: Final coupling and oxidation steps to yield CoQ10.
Analytical Methodologies for Monitoring CoQ10 Synthesis
Rigorous analytical control is essential throughout the synthesis to monitor reaction progress, identify intermediates, and quantify the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose.[16][17]
HPLC Method for Purity and Quantification
A validated reverse-phase HPLC method is required to separate CoQ10 from starting materials, intermediates, and process-related impurities.[16][18]
Protocol: Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture or final product.
-
Dissolve the sample in a suitable solvent. A common approach is to dissolve in hexane and then dilute with the mobile phase or reagent alcohol to a final concentration of approximately 0.04 mg/mL.[18]
-
Filter the solution through a 0.45 µm filter prior to injection.
-
-
HPLC Method Parameters:
| Parameter | Typical Value | Rationale |
| Column | C8 or C18, 5 µm particle size | Provides good retention and resolution for the highly lipophilic CoQ10 molecule. |
| Mobile Phase | Acetonitrile and Isopropyl Alcohol (e.g., 84:16, v/v)[16] | An isocratic mixture of organic solvents is effective for eluting the nonpolar analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV-Vis or Photodiode Array (PDA) at 275 nm | CoQ10 has a characteristic UV absorbance maximum at ~275 nm in its oxidized form.[9] |
| Injection Vol. | 10-20 µL | Standard injection volume. |
The method must be validated for accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results.[16][18]
Conclusion
The semi-synthetic pathway to Coenzyme Q10 represents a powerful convergence of natural product chemistry and synthetic organic chemistry. Within this pathway, this compound emerges not merely as an intermediate, but as a pivotal molecular scaffold. Its synthesis from naturally-sourced, stereochemically-defined solanesol efficiently prepares the C45 side chain for the final, crucial C2 elongation. This strategy circumvents the significant challenges associated with the stereocontrolled total synthesis of the decaprenyl tail. A thorough understanding of the synthesis, purification, and characterization of this compound is therefore fundamental for any researcher or organization involved in the large-scale, cost-effective production of Coenzyme Q10. Future advancements will likely focus on improving the efficiency and environmental footprint of each step, from solanesol extraction to the final coupling and oxidation reactions.
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Chemical structure and properties of Solanesyl Acetone.
An In-Depth Technical Guide to Solanesyl Acetone: Structure, Properties, and Applications
Introduction
This compound is a vital chemical intermediate, primarily recognized for its role in the synthesis of Coenzyme Q10 (CoQ10) and its analogues.[] As a long-chain isoprenoid ketone, its unique structure serves as a foundational building block in the pharmaceutical and nutraceutical industries. The molecule is derived from solanesol, a naturally occurring terpene alcohol found in abundance in plants of the Solanaceae family, such as tobacco and potatoes.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
This compound possesses a C48 backbone, characterized by a nonamethylnonatriaconta-nonaenyl chain attached to a propan-2-one moiety. This extensive isoprenoid chain is crucial for its function as a lipophilic side chain in the synthesis of ubiquinones.
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (5E,9E,13E,17E,21E,25E,29E,33E)-6,10,14,18,22,26,30,34,38-nonamethylnonatriaconta-5,9,13,17,21,25,29,33,37-nonaen-2-one | [] |
| CAS Number | 65717-26-2 | [][4] |
| Molecular Formula | C48H78O | [][4] |
| Molecular Weight | 671.13 g/mol | [][4] |
| Canonical SMILES | CC(=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | [] |
Physicochemical Properties
The physical and chemical properties of this compound are largely dictated by its long, unsaturated hydrocarbon chain, making it a lipophilic and non-polar molecule. Detailed experimental data on some of its properties are not widely available.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | No Data Available | [4] |
| Melting Point | No Data Available | [4] |
| Boiling Point | No Data Available | [4] |
| Solubility | Soluble in Dichloromethane (DCM), Methanol | [4] |
Natural Occurrence and Synthesis
Biosynthesis
This compound itself is not naturally abundant; it is a synthetic derivative of solanesol. Solanesol is a non-cyclic terpene alcohol that accumulates primarily in solanaceous plants.[3] In these plants, solanesol is synthesized via the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids.[3][5] The pathway involves the formation of C5 isoprene precursors, which are sequentially condensed to form solanesyl diphosphate (SPP).[3] The final step in the natural pathway is the conversion of SPP's pyrophosphate group to a hydroxyl group, yielding solanesol.[3]
Chemical Synthesis
The industrial production of this compound is a critical step in the semi-synthesis of CoQ10. The process typically starts from purified solanesol, which is first converted into a more reactive intermediate, solanesyl bromide. This intermediate is then reacted with an acetoacetate derivative to introduce the acetone moiety.
A common synthetic route involves the following key steps[2]:
-
Bromination of Solanesol: Solanesol is treated with a brominating agent, such as phosphorus tribromide (PBr₃), in an appropriate solvent like tetrahydrofuran (THF) at low temperatures to yield solanesyl bromide.[2]
-
Alkylation of Ethyl Acetoacetate: Solanesyl bromide is then used to alkylate ethyl acetoacetate in the presence of a base (e.g., potassium tert-butoxide or potassium carbonate) in a solvent like hexane.[2] This reaction forms an intermediate solanesyl acetoacetate ester.
-
Hydrolysis and Decarboxylation: The resulting ester is subjected to hydrolysis and decarboxylation, typically using a potassium hydroxide solution in isopropanol.[2] This final step removes the ethyl carboxylate group, yielding the target molecule, this compound.[2]
Synthesis Workflow Diagram:
Caption: General workflow for the chemical synthesis of this compound from Solanesol.
Applications in Drug Development
The primary and most significant application of this compound is its role as a precursor in the synthesis of Coenzyme Q10. CoQ10 is a vital, vitamin-like substance found in every cell of the body, where it plays a critical role in energy production within the mitochondria and functions as a powerful antioxidant. This compound provides the crucial 9-isoprenyl unit side-chain that characterizes CoQ10.[][2]
Beyond CoQ10, the solanesyl backbone is a feature in other important biomolecules, including Vitamin K2.[3][5] Consequently, this compound is a valuable starting material for the synthesis of these compounds, which have widespread applications as dietary supplements and therapeutic agents for cardiovascular diseases, neurodegenerative disorders, and as anti-cancer agent synergizers.[3][5]
Analytical and Experimental Protocols
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The ¹H NMR spectrum would show characteristic signals for the terminal acetyl group (a singlet around 2.1 ppm), multiple signals for the numerous methyl groups on the isoprenoid chain, and vinylic protons along the chain.[6] The large number of repeating units would result in complex, overlapping signals in the aliphatic region.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone functional group, typically appearing around 1715 cm⁻¹.[7] Additional peaks would correspond to C-H stretching and bending vibrations.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Electron-Impact Mass Spectrometry (EI-MS) would show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the cleavage of the long isoprenoid chain.[7]
Analytical Workflow Diagram:
Caption: A typical workflow for the purification and analysis of synthesized this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative method adapted from patent literature for the synthesis of this compound from solanesyl bromide.[2]
Objective: To synthesize this compound via the alkylation of an acetoacetate ester followed by hydrolysis and decarboxylation.
Materials:
-
Solanesyl bromide (25 g)
-
Ethyl acetoacetate (18.3 g)
-
Potassium tert-butoxide (7.1 g)
-
Hexane (65 ml)
-
20% Potassium hydroxide (KOH) solution in isopropanol
-
Deionized water
-
Nitrogen gas supply
-
Reaction flask, condenser, and other standard glassware
Procedure:
-
Reaction Setup: To a reaction flask containing hexane (65 ml) under a nitrogen atmosphere, add potassium tert-butoxide (7.1 g).
-
Addition of Acetoacetate: Slowly add ethyl acetoacetate (18.3 g) to the flask while stirring.
-
Addition of Solanesyl Bromide: Add solanesyl bromide (25 g) to the reaction mixture.
-
Alkylation Reaction: Allow the reaction to proceed overnight with continuous stirring at room temperature to form the intermediate solanesyl acetoacetate ester.
-
Workup 1: After the reaction is complete, filter the mixture to remove any solid byproducts. Distill the hexane from the filtrate under reduced pressure.
-
Hydrolysis and Decarboxylation: Treat the residue with a 20% potassium hydroxide solution in isopropanol. Heat the mixture at 40-45°C for 2 hours.
-
Workup 2: Quench the reaction by adding it to water. Extract the product with hexane.
-
Final Isolation: Separate the organic (hexane) layer and distill off the solvent to obtain the crude this compound. The reported yield and purity for this method are approximately 91% and 85%, respectively.[2]
Safety Precautions: This procedure involves flammable solvents (hexane, isopropanol) and corrosive bases (potassium tert-butoxide, KOH). All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a cornerstone intermediate in the synthesis of Coenzyme Q10 and other valuable isoprenoid compounds. Its synthesis from naturally sourced solanesol represents a key industrial process that bridges natural product chemistry with pharmaceutical manufacturing. A thorough understanding of its structure, properties, and reaction pathways is essential for professionals engaged in the development and optimization of synthetic routes for these critical bioactive molecules. Future research may focus on developing more cost-effective and environmentally benign synthetic methods to further enhance its utility in the pharmaceutical field.
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A Comprehensive Technical Guide to the Natural Sourcing and Extraction of Solanesol for Solanesyl Acetone Synthesis
Foreword: The Strategic Importance of Solanesol
Solanesol, a long-chain, all-trans-nonaprenol (C45H74O), stands as a pivotal precursor in the synthesis of high-value biochemicals, most notably Coenzyme Q10 (CoQ10) and Vitamin K2 analogues.[1][2] Its unique nine-isoprene unit structure presents significant challenges for de novo chemical synthesis, making extraction from natural sources the only commercially viable route.[3][4] This guide offers a deep dive into the botanical reservoirs of solanesol, critically evaluates extraction and purification methodologies from a field-proven perspective, and outlines the subsequent synthesis of solanesyl acetone, a key intermediate for further pharmaceutical development. This document is intended for researchers, chemists, and process development scientists dedicated to advancing the production of these vital therapeutic compounds.
Part 1: Botanical Sources of Solanesol: A Comparative Analysis
Solanesol is predominantly found within the plant kingdom in the Solanaceae family, which includes tobacco, potato, tomato, eggplant, and pepper.[1][5][6] The concentration of solanesol is not uniform across these species or even within different tissues of the same plant, being primarily concentrated in the leaves.[3][7]
Primary Commercial Source: Tobacco (Nicotiana tabacum)
Tobacco leaves are the most commercially exploited source of solanesol due to their high concentration of the compound, which can reach up to 4.13% of the leaf's dry weight.[5][6] The accumulation of solanesol in tobacco is influenced by genetic factors, cultivation practices, and environmental conditions, with moderately high temperatures shown to increase its content.[3][8]
Alternative and Emerging Sources: Potato and Tomato Leaves
With a growing emphasis on waste stream valorization, the leaves of potato (Solanum tuberosum) and tomato (Solanum lycopersicum) plants, often discarded as agricultural waste, are gaining attention as viable alternative sources of solanesol.[9][10][11] While the concentration is generally lower than in tobacco, the sheer volume of this biomass makes it an economically attractive feedstock.[12][13] Research has demonstrated that potato foliage can contain solanesol levels ranging from 0.04% to 1.5% of dry weight.[14]
Quantitative Comparison of Solanesol Content in Solanaceae Species
| Botanical Source | Plant Part | Solanesol Content (% of Dry Weight) | Key Considerations |
| Tobacco (Nicotiana tabacum) | Leaves | 0.3 - 4.13%[5][6] | Highest concentration; established commercial source. |
| Potato (Solanum tuberosum) | Leaves & Stems | 0.04 - 1.5%[13][14] | Valorization of agricultural waste; content varies with cultivar and environmental stress.[14] |
| Tomato (Solanum lycopersicum) | Leaves | ~1%[9] | Abundant agricultural byproduct. |
| Eggplant (Solanum melongena) | Leaves | Variable, generally lower than tobacco[14] | Less commercially explored for solanesol extraction. |
| Pepper (Capsicum annuum) | Leaves | Variable, generally lower than tobacco[5][6] | Not a primary source for industrial extraction. |
Part 2: Extraction and Purification Methodologies: A Practical Guide
The extraction of solanesol from plant matrices is a critical step that dictates the overall process efficiency and final product purity. The choice of method is a balance between extraction yield, solvent consumption, processing time, and scalability.
Conventional Solvent Extraction
This traditional method involves the use of organic solvents like hexane, ethanol, or petroleum ether to solubilize solanesol from the dried and powdered plant material.[15][16]
Causality Behind the Protocol: The non-polar nature of solanesol dictates the use of non-polar or moderately polar solvents for effective extraction. Saponification is a crucial step to hydrolyze solanesol esters into free solanesol, thereby increasing the overall yield.[3][15]
Experimental Protocol: Saponification-Enhanced Solvent Extraction of Solanesol from Tobacco Leaves
-
Material Preparation: Air-dry and grind tobacco leaves to a fine powder (e.g., 40-60 mesh).
-
Initial Extraction: Macerate the powdered leaves in n-hexane (or petroleum ether) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture to separate the solvent extract from the plant debris.
-
Saponification: To the hexane extract, add an equal volume of 2 M ethanolic NaOH. Reflux the mixture at 60-70°C for 2-3 hours to ensure complete hydrolysis of solanesol esters.[15]
-
Phase Separation: After cooling, transfer the mixture to a separatory funnel. The saponified solanesol will remain in the hexane layer. Wash the organic phase sequentially with distilled water until the aqueous layer is neutral.
-
Solvent Removal: Concentrate the hexane extract under reduced pressure using a rotary evaporator to obtain the crude solanesol extract.
Advanced Extraction Techniques
To overcome the limitations of conventional methods, several advanced extraction techniques have been developed to enhance efficiency and reduce environmental impact.[5][6]
1. Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, leading to cell wall disruption and enhanced mass transfer of solanesol into the solvent.[8][17] This technique significantly reduces extraction time and solvent consumption.[4]
Causality Behind the Protocol: Microwaves cause localized heating of intracellular water, creating pressure that ruptures cell walls and facilitates the release of target compounds. The choice of solvent is critical; polar solvents absorb microwave energy more efficiently. The addition of NaOH can further improve extraction efficiency by promoting saponification concurrently with extraction.[8][17]
Experimental Protocol: Microwave-Assisted Extraction (MAE) of Solanesol
-
Sample Preparation: Place 10 g of powdered tobacco leaves into a microwave-transparent extraction vessel.
-
Solvent Addition: Add 100 mL of 95% ethanol containing 0.05 M NaOH.[17]
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a power of 400-600 W for a short duration (e.g., 2-5 minutes).[18] Optimize the time and power based on the specific microwave system.
-
Post-Extraction: Allow the mixture to cool, then filter to separate the extract.
-
Purification: Proceed with purification steps as outlined below.
2. Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.[19] By manipulating temperature and pressure, the solvating power of CO2 can be tuned to selectively extract solanesol.[16] This method is considered "green" as it avoids the use of organic solvents.[9]
Causality Behind the Protocol: Supercritical CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. Its solvating power is a function of density, which is controlled by pressure and temperature. Adding a co-solvent (modifier) like ethanol can enhance the extraction of more polar compounds.[3][6]
Experimental Protocol: Supercritical CO2 Extraction of Solanesol
-
System Setup: Load the extraction vessel with dried and ground plant material.
-
Parameter Optimization: Set the extraction parameters. Optimal conditions for solanesol extraction are often found at pressures of 20-30 MPa and temperatures of 40-60°C.[3][19]
-
Extraction: Pump supercritical CO2 (with or without a co-solvent like 5-10% ethanol) through the vessel.
-
Collection: Depressurize the CO2 in a separator, causing the solanesol to precipitate and be collected.
-
Fractionation: Further fractionation can be achieved by sequential depressurization.
Workflow for Solanesol Extraction and Purification
Caption: Workflow from plant material to high-purity solanesol.
Purification of Crude Solanesol
The crude extract typically contains a mixture of lipids, pigments, and other phytochemicals. A multi-step purification process is necessary to achieve high-purity solanesol (>90%).[15][20]
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography. A non-polar solvent like petroleum ether is used to load the column, and the polarity of the eluent is gradually increased by adding ethyl acetate.[15] Solanesol is eluted with a mixture of petroleum ether and ethyl acetate (e.g., 9:1 v/v).
-
Crystallization: The fractions containing solanesol are pooled and concentrated. The residue is dissolved in a minimal amount of a hot solvent like methanol or ethanol and then cooled to induce crystallization.[15][21] Low temperatures (-15 to -20°C) can improve the yield.[21] The crystals are collected by filtration and can be recrystallized to further enhance purity.
Part 3: Synthesis of this compound from Solanesol
This compound is a crucial intermediate in the synthesis of CoQ10. The synthesis involves the conversion of the terminal hydroxyl group of solanesol to a ketone. A common route proceeds via a solanesyl halide intermediate.[22]
Synthetic Pathway Overview
The synthesis can be conceptually broken down into two main steps:
-
Halogenation: Conversion of solanesol to solanesyl bromide.
-
Acetoacetylation: Reaction of solanesyl bromide with an acetoacetate equivalent to form this compound.
Caption: Synthetic route from solanesol to this compound.
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Preparation of Solanesyl Bromide
-
Reaction Setup: Dissolve purified solanesol (1 equivalent) in an inert solvent such as n-hexane or toluene in a reaction flask equipped with a dropping funnel and a stirrer, under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0-5°C. Add phosphorus tribromide (PBr3) (approx. 0.4 equivalents) dropwise while maintaining the temperature. The use of a phase transfer catalyst can be employed if using aqueous HBr.[22]
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude solanesyl bromide. This intermediate is often used directly in the next step without further purification.
Step 2: Preparation of this compound
-
Base and Acetoacetate Preparation: In a separate flask, prepare a solution of sodium ethoxide in ethanol or use another suitable base like sodium hydride in a solvent like THF. Add ethyl acetoacetate (1.1 equivalents) to the base at 0-5°C to form the enolate.
-
Coupling Reaction: Add the crude solanesyl bromide (1 equivalent) dissolved in the reaction solvent to the enolate solution. Allow the reaction to warm to room temperature and stir for several hours.
-
Hydrolysis and Decarboxylation: After the coupling reaction is complete (monitored by TLC), add an aqueous acid solution (e.g., dilute HCl) and heat the mixture to reflux to effect hydrolysis and decarboxylation of the acetoacetic ester intermediate.
-
Work-up and Purification: After cooling, extract the product with an organic solvent (e.g., hexane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude this compound can be purified by column chromatography on silica gel to yield the final product.[22]
Conclusion
The journey from a humble leaf of a Solanaceae plant to a highly pure pharmaceutical intermediate like this compound is a multi-stage process demanding expertise in botany, extraction chemistry, and organic synthesis. While tobacco remains the industrial mainstay for solanesol, the economic and environmental benefits of utilizing agricultural waste from potato and tomato farming are compelling drivers for future development. Advances in extraction technologies, particularly MAE and SFE, offer greener and more efficient alternatives to traditional solvent-based methods. The synthetic route to this compound, though established, requires careful control of reaction conditions to ensure high yields and purity. This guide provides a foundational framework for professionals in the field to navigate the complexities of sourcing and utilizing this invaluable natural product.
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The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Solanesyl Acetone from Solanesol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Solanesol, a C45 isoprenoid alcohol, is a pivotal intermediate in the biosynthesis of essential molecules such as Coenzyme Q10 and Vitamin K2.[1][2] Its degradation product, solanesyl acetone, is also of significant interest. While the biosynthesis of solanesol via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is well-elucidated, the endogenous conversion of solanesol to this compound in biological systems remains a subject of scientific inquiry.[2][3] This technical guide provides a comprehensive overview of the established biosynthesis of solanesol and puts forth a scientifically grounded, hypothesized pathway for its conversion to this compound. Drawing upon the known mechanisms of carotenoid cleavage dioxygenases (CCDs) and the oxidative degradation patterns of solanesol, we propose a plausible enzymatic route.[4][5] This document is intended to serve as a foundational resource for researchers in the fields of biochemistry, natural product chemistry, and drug development, providing both a theoretical framework and actionable experimental protocols to investigate this intriguing metabolic transformation.
Introduction: The Significance of Solanesol and its Derivatives
Solanesol is a long-chain, all-trans-nonaprenol predominantly found in plants of the Solanaceae family, such as tobacco, potatoes, and tomatoes.[6] Its nine isoprene units make it a crucial building block for the side chains of vital quinones, including plastoquinone in plants and ubiquinone (Coenzyme Q10) in a wide range of organisms.[2][7] The significant commercial demand for Coenzyme Q10, a potent antioxidant and a key component of the mitochondrial electron transport chain, underscores the importance of understanding the complete metabolic fate of its precursor, solanesol.[1]
This compound, a ketone derivative of solanesol, represents a product of oxidative cleavage. While its natural occurrence and physiological role are not as well-defined as that of solanesol, its presence as a degradation product of solanesol is known.[8] Understanding the potential for a controlled enzymatic conversion of solanesol to this compound could open new avenues for the biotechnological production of valuable isoprenoid compounds.
The Established Biosynthesis of Solanesol: The MEP Pathway
Solanesol biosynthesis in higher plants occurs within the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][9] This pathway is responsible for the synthesis of the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
The key enzymatic steps leading to the formation of solanesyl diphosphate (SPP), the direct precursor to solanesol, are summarized below:
-
Formation of C5 Precursors (IPP and DMAPP): The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic reactions to produce IPP and DMAPP.
-
Chain Elongation: Solanesyl diphosphate synthase (SPS) catalyzes the sequential condensation of eight molecules of IPP with one molecule of DMAPP, FPP, or GGPP to form the C45 SPP.[2]
-
Final Dephosphorylation: SPP is then dephosphorylated to yield free solanesol. The specific phosphatase responsible for this final step is yet to be definitively identified.
The regulation of solanesol accumulation is complex and influenced by both genetic and environmental factors. For instance, moderately high temperatures have been shown to upregulate the expression of key biosynthetic genes, leading to increased solanesol content in tobacco leaves.[6][10]
Caption: The MEP pathway for solanesol biosynthesis in plant plastids.
A Hypothesized Pathway for the Conversion of Solanesol to this compound
While a definitive enzymatic pathway for the conversion of solanesol to this compound has not been elucidated in the literature, a strong body of indirect evidence points towards the action of a specific class of enzymes: the Carotenoid Cleavage Dioxygenases (CCDs) .
The Rationale: The Role of Carotenoid Cleavage Dioxygenases
CCDs are a superfamily of non-heme iron-containing enzymes that catalyze the oxidative cleavage of double bonds in carotenoids and other isoprenoid molecules.[4][11] This enzymatic reaction is crucial for the production of a wide array of biologically active apocarotenoids, including hormones, signaling molecules, and aroma compounds.[12]
Several key characteristics of CCDs support their potential role in the conversion of solanesol to this compound:
-
Broad Substrate Specificity: Many CCDs, particularly those in the CCD1 and CCD4 subfamilies, exhibit broad substrate specificity, acting on various linear and cyclic carotenoids.[5][13] This promiscuity suggests that a long-chain, acyclic isoprenoid alcohol like solanesol could serve as a substrate.
-
Oxidative Cleavage Mechanism: The fundamental reaction catalyzed by CCDs is the dioxygen-dependent cleavage of a carbon-carbon double bond, resulting in the formation of two carbonyl-containing products (aldehydes or ketones).[4] This mechanism directly aligns with the transformation of a portion of the solanesol molecule into an acetone moiety.
-
Known Degradation Products of Solanesol: The oxidative degradation of solanesol, particularly through ozonolysis, is known to produce a series of isoprenoid acetones, including geranylacetone and farnesylacetone.[8][14] This demonstrates the chemical feasibility of cleaving the solanesol backbone to yield acetone-containing fragments. An enzymatic process could catalyze a similar, more specific cleavage.
The Proposed Enzymatic Reaction
We hypothesize that a CCD-like enzyme catalyzes the oxidative cleavage of the terminal isoprene unit's double bond in solanesol. This reaction would proceed as follows:
-
Enzyme-Substrate Binding: Solanesol binds to the active site of the CCD enzyme.
-
Oxygen Activation: The non-heme iron center of the enzyme activates molecular oxygen.
-
Oxidative Cleavage: The activated oxygen attacks the C2-C3 double bond of the terminal isoprene unit of solanesol.
-
Product Formation: The cleavage of this double bond would yield two primary products:
-
This compound: The C43 ketone.
-
A C2 fragment (likely released as a smaller, volatile compound).
-
Caption: Hypothesized enzymatic conversion of solanesol to this compound.
Experimental Protocols for Pathway Validation
The validation of this hypothesized pathway requires a multi-pronged experimental approach, encompassing enzyme assays with purified or recombinant enzymes, and the analysis of reaction products.
Protocol 1: In Vitro Enzymatic Assay with a Recombinant Carotenoid Cleavage Dioxygenase
This protocol describes the expression of a candidate CCD enzyme in a heterologous host (e.g., E. coli) and the subsequent in vitro assay with solanesol as a substrate.
Step-by-Step Methodology:
-
Gene Selection and Cloning:
-
Identify candidate CCD genes from a solanesol-producing plant (e.g., Nicotiana tabacum) through bioinformatic analysis. The CCD1 and CCD4 subfamilies are primary targets.[15]
-
Amplify the full-length coding sequence of the candidate gene by PCR.
-
Clone the amplified gene into a suitable expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or His-tag) for purification.
-
-
Heterologous Expression and Protein Purification:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 18-25°C) to enhance protein solubility.
-
Harvest the bacterial cells and lyse them by sonication.
-
Purify the recombinant CCD enzyme from the soluble fraction using affinity chromatography (e.g., GST-agarose or Ni-NTA resin).[13]
-
Confirm the purity and size of the recombinant protein by SDS-PAGE.
-
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Purified recombinant CCD enzyme (1-5 µg)
-
Solanesol (substrate) dissolved in a suitable detergent (e.g., Triton X-100) to ensure solubility in the aqueous buffer.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cofactors: FeSO₄ (e.g., 1 mM) and ascorbate (e.g., 5 mM)
-
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Include a boiled enzyme control to account for non-enzymatic degradation.
-
-
Product Extraction and Analysis:
-
Stop the reaction and extract the lipid-soluble products with an organic solvent (e.g., hexane or ethyl acetate).
-
Dry the organic phase and resuspend the residue in a suitable solvent for analysis.
-
Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Reaction Products
This protocol outlines the parameters for the detection and identification of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 min at 300°C.
-
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-700.
Procedure:
-
Sample Preparation: Derivatize the extracted products if necessary to improve volatility and chromatographic behavior.
-
Injection: Inject 1 µL of the sample into the GC inlet.
-
Data Acquisition: Acquire data in full scan mode.
-
Compound Identification:
-
Compare the retention time and mass spectrum of any potential product peak with that of a synthesized this compound standard.[9]
-
Search the mass spectrum against a commercial library (e.g., NIST, Wiley).
-
Data Presentation and Interpretation
Quantitative data from multiple experiments should be summarized for clear comparison.
Table 1: Hypothetical Results of an In Vitro CCD Assay with Solanesol
| Assay Condition | Substrate | Enzyme | This compound Detected (ng/µL) |
| Experimental | Solanesol | Active CCD | 15.2 ± 2.1 |
| Control 1 | Solanesol | Boiled CCD | Not Detected |
| Control 2 | No Solanesol | Active CCD | Not Detected |
Conclusion and Future Directions
The biosynthetic pathway from solanesol to this compound remains an uncharted area of plant metabolism. The hypothesis presented in this guide, centered on the activity of carotenoid cleavage dioxygenases, provides a logical and testable framework for future research. The successful identification of an enzyme capable of this conversion would not only fill a significant knowledge gap but also present opportunities for the biotechnological production of novel isoprenoid compounds. Future research should focus on screening a wider range of CCDs from different plant sources for their activity on solanesol and characterizing the kinetic properties of any identified enzymes.
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Yan, N., Liu, Y., Zhang, H., Du, Y., Liu, X., Shi, J., & Liu, Y. (2018). RNA Sequencing Provides Insights into the Regulation of Solanesol Biosynthesis in Nicotiana tabacum Induced by Moderately High Temperature. Biomolecules, 8(4), 165. [Link]
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An In-depth Technical Guide to Solanesyl Acetone for Researchers and Drug Development Professionals
Executive Summary: Solanesyl acetone is a key isoprenoid ketone that serves as a vital intermediate in the synthesis of high-value pharmaceutical compounds, including analogs of Coenzyme Q10 and Vitamin K2. Its long polyisoprenoid chain, derived from naturally occurring solanesol, imparts unique lipophilic properties that are crucial for its biological roles and chemical applications. This guide provides a comprehensive overview of this compound, detailing its chemical identifiers, physicochemical properties, synthesis methodologies, and applications, with a focus on providing actionable insights for professionals in the field of drug development and chemical research.
Section 1: Chemical Identity and Nomenclature
Accurate identification of a chemical compound is the foundation of all scientific research and development. This compound is known by several identifiers across various chemical databases and regulatory frameworks. The primary identifier is its CAS (Chemical Abstracts Service) number, which is unique to this specific substance.
A critical point of clarification is the distinction from similar compounds. For instance, farnesyl acetone has a much shorter C18 isoprenoid chain, in contrast to the C48 backbone of this compound.[1][2] This structural difference is paramount, as it dictates the molecule's physical properties and its utility as a precursor for specific long-chain therapeutic molecules.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 65717-26-2 | Toronto Research Chemicals[3] |
| Molecular Formula | C48H78O | Inferred from structure |
| Molecular Weight | 671.1 g/mol | Inferred from formula |
| IUPAC Name | (2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-2-one | Based on IUPAC rules |
| Synonyms | (all-E)-Solanesylacetone, (all-trans)-Solanesylacetone | Common nomenclature |
Section 2: Synthesis and Purification
The predominant and most industrially viable route to this compound begins with solanesol, a C45 polyprenol extracted primarily from tobacco leaves.[4] The synthesis is a multi-step process that leverages the reactivity of the primary alcohol group on solanesol.[5]
A common synthetic pathway involves the initial conversion of solanesol to a more reactive intermediate, solanesyl bromide. This is followed by a nucleophilic substitution reaction where the solanesyl group is coupled with an acetone synthon, typically derived from ethyl acetoacetate.[5] The resulting intermediate is then hydrolyzed and decarboxylated to yield the final this compound product.[5] Process optimization focuses on maximizing yield and purity, which can exceed 90% under refined conditions.[5]
Causality in Synthesis:
-
Why convert to Solanesyl Bromide? The hydroxyl group of solanesol is a poor leaving group. Converting it to a bromide creates a much better leaving group, facilitating the subsequent carbon-carbon bond formation with the acetone precursor. This is a classic strategy in organic synthesis to activate an alcohol for nucleophilic substitution.
-
Why use Ethyl Acetoacetate? Ethyl acetoacetate serves as a highly effective "building block" for the three-carbon acetone unit.[5] Its methylene protons are acidic and easily removed by a base (like potassium tert-butoxide), creating a nucleophilic enolate that readily attacks the solanesyl bromide. The ester group allows for a clean, final decarboxylation step to reveal the desired ketone.
Section 3: Applications in Drug Development
The primary value of this compound lies in its role as a precursor to complex molecules with significant therapeutic applications. Its C48 isoprenoid chain is a fundamental structural motif in a class of compounds known as ubiquinones and menaquinones.
-
Coenzyme Q10 (CoQ10) Synthesis: this compound is a critical building block for the synthesis of CoQ10 and its analogs. CoQ10 is an essential component of the mitochondrial electron transport chain and a potent antioxidant. Synthetic strategies often involve the addition of further carbon units to the this compound backbone, followed by cyclization and functionalization to create the benzoquinone head group characteristic of CoQ10.
-
Vitamin K2 Synthesis: The long isoprenoid side chain of Vitamin K2 (menaquinones) is structurally related to solanesol. This compound can be chemically modified and coupled with a menadione (Vitamin K3) nucleus to synthesize specific long-chain forms of Vitamin K2.
-
Novel Drug Scaffolds: The lipophilic nature of the solanesyl chain makes it an attractive moiety for drug design.[6] It can be incorporated into new chemical entities to enhance membrane permeability, target lipid-rich environments, or serve as an anchor for delivering a pharmacologically active head group.
Section 4: Analytical Methodologies
The analysis and quantification of this compound require techniques capable of handling a large, non-polar, and high-molecular-weight molecule.
Experimental Protocol: Quantification by Gas Chromatography (GC)
This protocol outlines a self-validating system for the quantification of this compound in a sample matrix.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample containing this compound into a 25 mL volumetric flask.
-
Add a known quantity (e.g., 50 mg) of a suitable internal standard (e.g., a stable, long-chain hydrocarbon or ester that does not co-elute) to the same flask.
-
Dissolve and dilute to the mark with a non-polar solvent like Dichloromethane (MDC) or Hexane.[7] Sonicate for 15 minutes to ensure complete dissolution.
-
-
Standard Preparation:
-
Prepare a reference standard solution in a separate 25 mL volumetric flask containing accurately weighed amounts of pure this compound and the same internal standard.[7] Dilute with the same solvent.
-
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).[7]
-
Column: A low-polarity capillary column, such as a DB-1 or DB-5 (e.g., 30m length, 0.53mm I.D., 1.0 µm film thickness), is suitable for high-boiling-point, non-polar compounds.[7]
-
Temperature Program:
-
Initial Oven Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at 30°C/min to 280°C, then hold for an extended period (e.g., 10-15 minutes) to ensure the high-boiling-point analyte elutes.
-
Injector Temperature: 290°C.
-
Detector Temperature: 300°C.[7]
-
-
Injection: Inject 1.0 µL of both the sample and standard solutions.
-
-
Quantification and Validation:
-
Identification: The retention time of the peak in the sample chromatogram must match that of the pure standard.
-
Calculation: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard in the sample solution with the corresponding ratio from the reference standard solution.
-
Trustworthiness: This ratiometric method is self-validating because it corrects for minor variations in injection volume, ensuring that the quantification is robust and reproducible.
-
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Solanesyl Acetone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Preamble: Navigating the Data Landscape for a Key Synthetic Intermediate
Solanesyl Acetone, a crucial intermediate in the synthesis of Coenzyme Q10 and other vital biological molecules, presents a unique challenge in the compilation of a comprehensive technical profile. While its role in synthetic pathways is well-established, a thorough public record of its specific physical and chemical characteristics is notably sparse. This guide, therefore, has been meticulously constructed to provide not only the established foundational data but also to offer expert insights and predictive analyses based on its molecular structure and analogous compounds. As senior application scientists, we recognize that the path of research and development is often paved with such data gaps. This document is designed to be a robust starting point, empowering researchers to handle, analyze, and utilize this compound with a well-informed perspective, even in the absence of a complete experimental dataset.
Molecular Identity and Structural Elucidation
This compound, systematically named (5E,9E,13E,17E,21E,25E,29E,33E)-6,10,14,18,22,26,30,34,38-nonamethylnonatriaconta-5,9,13,17,21,25,29,33,37-nonaen-2-one, is a high molecular weight isoprenoid ketone. Its structure is characterized by a long C45 isoprenoid chain (solanesyl group) attached to an acetone moiety.
Chemical Structure
Figure 1. Chemical structure of this compound.
Key Identifiers
| Identifier | Value |
| CAS Number | 65717-26-2 |
| Molecular Formula | C₄₈H₇₈O |
| Molecular Weight | 671.13 g/mol |
Physical and Chemical Properties
| Property | Value/Observation | Source/Rationale |
| Appearance | Data not available; likely a waxy solid or viscous, oily liquid at room temperature. | Based on the long, non-polar isoprenoid chain. |
| Melting Point | Data not available. | Multiple chemical supplier databases state "No Data Available". |
| Boiling Point | Data not available. | Expected to be very high and likely to decompose before boiling at atmospheric pressure. Vacuum distillation would be required. |
| Solubility | Soluble in dichloromethane (DCM) and methanol. | |
| Predicted to be soluble in non-polar organic solvents like hexane, ether, and toluene. | Based on the lipophilic nature of the solanesyl chain. | |
| Insoluble in water. | The large hydrophobic structure would preclude aqueous solubility. | |
| Density | Data not available. | - |
| Refractive Index | Data not available. | - |
Synthesis and Purification
This compound is primarily synthesized as an intermediate for Coenzyme Q10. A common synthetic route involves the reaction of Solanesyl Bromide with a source of the acetone enolate.
Synthetic Workflow
Figure 2. Generalized synthetic workflow for this compound.
Example Synthetic Protocol
The following protocol is adapted from patent literature and serves as an illustrative example.
Step 1: Preparation of Solanesyl Bromide
-
Dissolve Solanesol in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Cool the solution to a low temperature (e.g., -10 °C).
-
Slowly add a solution of phosphorus tribromide (PBr₃) in the same solvent.
-
Maintain the reaction at a low temperature for a specified duration.
-
Quench the reaction and precipitate the product by adding a non-solvent like methanol.
-
Filter and dry the resulting Solanesyl Bromide.
Step 2: Synthesis of this compound
-
Prepare a solution of a strong base (e.g., potassium tert-butoxide) in a non-polar solvent like hexane under an inert atmosphere.
-
Add ethyl acetoacetate to form the enolate.
-
Add the previously prepared Solanesyl Bromide to the reaction mixture.
-
Allow the reaction to proceed, typically overnight.
-
Filter the reaction mixture and remove the solvent.
-
Treat the residue with a solution of potassium hydroxide in an alcohol (e.g., isopropanol) to induce hydrolysis and decarboxylation, yielding this compound.
-
Extract the product into an organic solvent and remove the solvent to obtain crude this compound.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate). Purity is typically assessed by HPLC.
Analytical Characterization
Due to the lack of publicly available spectra, this section outlines the expected spectral characteristics and provides general protocols for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Singlet around 2.1 ppm: This would correspond to the three protons of the methyl group of the acetone moiety.
-
Multiplets between 5.0-5.2 ppm: These signals would arise from the vinyl protons of the nine isoprene units in the solanesyl chain.
-
Multiple signals between 1.9-2.1 ppm: These would be attributed to the allylic methylene protons of the isoprene units.
-
Singlets around 1.6-1.7 ppm: These would correspond to the numerous methyl groups attached to the double bonds of the isoprenoid chain.
-
A signal around 1.6 ppm: Attributable to the terminal isopropylidene methyl groups.
Expected ¹³C NMR Spectral Features:
-
A signal downfield around 208 ppm: Characteristic of a ketone carbonyl carbon.
-
Multiple signals in the vinyl region (120-140 ppm): Corresponding to the sp² hybridized carbons of the isoprene double bonds.
-
A signal around 30 ppm: For the methyl carbon of the acetone moiety.
-
Multiple signals in the aliphatic region (16-40 ppm): Arising from the various methyl and methylene carbons of the solanesyl chain.
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z 671.13 would be expected, although it may be weak due to the lability of the long chain.
-
McLafferty Rearrangement: A characteristic fragmentation for ketones, which could lead to a neutral loss and a charged fragment.
-
Cleavage of the Isoprenoid Chain: Expect a series of fragment ions corresponding to the loss of isoprene units (C₅H₈, 68 Da).
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the solanesyl chain would result in an acylium ion.
Infrared (IR) Spectroscopy
Expected Characteristic Absorptions:
-
~1715 cm⁻¹: A strong absorption corresponding to the C=O stretching of the ketone.
-
~2850-2960 cm⁻¹: Strong C-H stretching vibrations from the numerous methyl and methylene groups.
-
~1665 cm⁻¹: Weak C=C stretching from the non-conjugated double bonds in the isoprenoid chain.
-
~1450 and ~1375 cm⁻¹: C-H bending vibrations.
Chromatographic Analysis (HPLC)
A reversed-phase HPLC method would be suitable for the analysis of this compound.
Illustrative HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of organic solvents such as methanol, acetonitrile, and/or isopropanol.
-
Detector: UV detector at a low wavelength (e.g., 210 nm) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD), as the chromophore is weak.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Handling, Storage, and Safety
As no specific Material Safety Data Sheet (MSDS) for this compound is readily available, safety precautions should be based on those for similar high molecular weight, non-volatile ketones and long-chain aliphatic compounds.
-
Handling:
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential aerosols or vapors, especially if heated.
-
Avoid contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Protect from light and moisture to prevent degradation.
-
For long-term storage, refrigeration or freezing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the double bonds.
-
-
Toxicity:
-
The toxicological properties have not been thoroughly investigated. It should be handled with the care afforded to any new chemical entity. Based on its structure, it is not expected to be highly acutely toxic, but chronic exposure data is unavailable.
-
Applications in Drug Development
The primary and most significant application of this compound is as a key building block in the total synthesis of Coenzyme Q10 (CoQ10) . CoQ10 is a vital component of the electron transport chain and a powerful antioxidant, making it a widely used dietary supplement and a subject of research for various therapeutic applications. The synthesis involves the coupling of the solanesyl side chain (derived from this compound) with the benzoquinone ring.
Conclusion
This compound stands as a testament to the intricate pathways of both biosynthesis and synthetic organic chemistry. While a comprehensive, experimentally verified dataset of its physical properties remains to be fully elucidated and published, its identity, synthesis, and critical role in the production of Coenzyme Q10 are well-established. This guide provides a framework for understanding and working with this important molecule, blending established data with scientifically grounded predictions. It is our hope that this document will serve as a valuable resource for researchers and developers, fostering further investigation into the properties and applications of this and other complex isoprenoid compounds.
References
There are no direct scientific articles detailing the comprehensive physical and chemical properties of this compound found in the search. The following references provide contextual information or data on related compounds and techniques.
- Google Patents. Processes For The Preparation Of Purified Solanesol, Solanesyl Bromide & this compound. US20080200733A1.
-
Molecules. Synthesis of the Key Intermediate of Coenzyme Q10. [Link]
-
PubChem. Farnesyl acetone. [Link]
-
NIST Chemistry WebBook. 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (E,E)-. [Link]
An In-depth Technical Guide to the Nomenclature and Significance of Isoprenoid Ketones: The Case of Solanesyl Acetone
Foreword
For researchers, scientists, and professionals in drug development, precision in chemical language is not merely academic; it is the bedrock of reproducible, scalable, and innovative science. The vast and functionally diverse class of isoprenoids, critical to both fundamental biology and pharmaceutical development, presents a unique set of nomenclature challenges. This guide delves into the systematic and common naming conventions of isoprenoid ketones, using Solanesyl Acetone—a pivotal intermediate in the synthesis of vital compounds like Vitamin K2—as a central case study. Our objective is to move beyond rote memorization of rules, providing instead a deep, mechanistic understanding of why these molecules are named as they are, how they are biosynthesized, and their practical application in the laboratory and industry.
Part 1: The Isoprenoid Family and the Emergence of this compound
Isoprenoids, also known as terpenoids, represent one of the largest and most diverse classes of organic compounds found in nature.[1][2] Constructed from five-carbon isoprene units, these molecules are fundamental to life, serving roles as varied as pigments (carotenoids), essential vitamins (A, E, and K), electron carriers (Coenzyme Q), and hormones.[1][3] Their structural complexity is built upon the simple, repeating isoprene building block, leading to a vast array of linear, cyclic, and modified structures.
Within this family lies this compound, a long-chain polyisoprenoid ketone. While not a household name, it is a molecule of significant industrial and pharmaceutical interest. Its primary claim to fame is its role as a key precursor in the semi-synthesis of Vitamin K2 (menaquinones) and Coenzyme Q10 (ubiquinone), compounds essential for blood coagulation, bone metabolism, and cellular energy production.[4][5] Understanding its structure and name is the first step to harnessing its potential.
Part 2: A Tale of Two Nomenclatures: Deconstructing this compound
The name "this compound" is a common, semi-systematic name that is highly informative but lacks the granular detail required for unambiguous chemical identification. For that, we turn to the International Union of Pure and Applied Chemistry (IUPAC) system.
The Systematic (IUPAC) Approach: A Universal Language
The IUPAC system provides a rigorous set of rules to generate a unique name for any chemical structure. The systematic name for this compound is (5E,9E,13E)-6,10,14,18-tetramethyl-5,9,13,17-nonadecatetraen-2-one . Let's dissect this name piece by piece.
Foundational IUPAC Rules for Ketones:
-
Parent Chain : Identify the longest continuous carbon chain that contains the carbonyl group (C=O). The alkane name for this chain forms the base of the name.[6]
-
Suffix : The "-e" from the end of the alkane name is replaced with the suffix "-one" to denote a ketone.[7][8][9]
-
Numbering : The chain is numbered to give the carbonyl carbon the lowest possible number.[6][10]
-
Unsaturation : Double bonds are indicated by changing the "-an-" infix of the parent chain name to "-en-". The position of the double bond is given by a number preceding this infix.[10][11]
-
Substituents : Any side chains (e.g., methyl groups) are named as prefixes, with their positions indicated by numbers.[10]
Applying the Rules to this compound:
| Component of IUPAC Name | Meaning | Explanation |
| nonadeca- | 19 carbons | The longest continuous carbon chain containing the ketone and double bonds has 19 carbons. |
| -tetraen- | Four double bonds | There are four carbon-carbon double bonds within the parent chain. |
| -2-one | Ketone at C2 | The carbonyl group (C=O) is located on the second carbon of the 19-carbon chain. |
| 5,9,13,17- | Positions of double bonds | The four double bonds begin at carbons 5, 9, 13, and 17. |
| 6,10,14,18-tetramethyl- | Four methyl substituents | Four methyl groups (-CH₃) are attached to the parent chain at carbons 6, 10, 14, and 18. |
| (5E,9E,13E)- | Stereochemistry | This prefix describes the geometry around the double bonds. "E" (entgegen, German for "opposite") indicates that the highest-priority groups on each carbon of the double bond are on opposite sides. The fourth double bond at position 17 is on a terminal carbon and thus does not have E/Z isomerism. |
The Common Name: "this compound"
This name is a form of functional class nomenclature, where the two groups attached to the carbonyl are named, followed by the word "ketone".[8][9]
-
Solanesyl : This refers to the C₄₅ polyisoprenoid chain derived from solanesol , an alcohol composed of nine isoprene units.[4][5] The solanesyl group is the backbone of the molecule.
-
Acetone : This refers to the three-carbon unit attached to the solanesyl chain, which includes the carbonyl group and a terminal methyl group. Acetone itself is the simplest ketone, propan-2-one.[12][13][14]
Thus, "this compound" describes a solanesyl group linked to an acetone-like moiety. While less precise than the IUPAC name, it provides immediate context about the molecule's origin and key structural features.
Part 3: The Genesis of the Molecule: A Biosynthetic Journey
Isoprenoids are synthesized in virtually all living organisms through two primary pathways that generate the universal C5 building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[15]
-
The Mevalonate (MVA) Pathway : Operates in the cytoplasm of plants, as well as in animals, fungi, and archaea.[15][16]
-
The Methylerythritol Phosphate (MEP) Pathway : Operates in the plastids of plants, as well as in most bacteria and green algae.[15][16][17]
Solanesol, the precursor to the "solanesyl" portion of our molecule, is biosynthesized in the plastids of plants (like tobacco) via the MEP pathway.[4][18][19]
Once IPP and DMAPP are formed, a series of head-to-tail condensation reactions, catalyzed by prenyltransferase enzymes, elongate the chain. Solanesyl Diphosphate Synthase (SPS) is the key enzyme that catalyzes the sequential addition of eight IPP units to a DMAPP starter unit, forming Solanesyl Diphosphate (SPP).[18] SPP is then dephosphorylated to yield solanesol.
The final conversion of solanesol to this compound is typically achieved through chemical synthesis rather than a direct biological pathway. This process often involves converting the alcohol group of solanesol into a better leaving group (like a bromide) and then reacting it with an acetone equivalent, such as ethyl acetoacetate.[20]
Part 4: Application in Drug Development: The Gateway to Vitamin K2
This compound's primary value lies in its role as a strategic intermediate for manufacturing high-value pharmaceuticals. Its most notable application is in the synthesis of Vitamin K2, particularly long-chain menaquinones like MK-7, which are in high demand as dietary supplements for bone and cardiovascular health.[4][5]
The synthesis involves attaching the solanesyl side chain (from this compound or a related derivative) to a menadione (Vitamin K3) nucleus. This alkylation step is a cornerstone of industrial Vitamin K2 production.[21][22]
Sources
- 1. Isoprenoid | Chemical Structure, Synthesis, & Uses | Britannica [britannica.com]
- 2. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Solanesol Biosynthesis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solanesol: a review of its resources, derivatives, bioactivities, medicinal applications, and biosynthesis | Semantic Scholar [semanticscholar.org]
- 6. IUPAC Nomenclature Rules for Ketones | QUÃMICA ORGÃNICA [quimicaorganica.net]
- 7. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. acdlabs.com [acdlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Acetone - Wikipedia [en.wikipedia.org]
- 13. Acetone- Formula, Structure, Properties and Applications. [allen.in]
- 14. Acetone | Structure, Uses & Formula - Lesson | Study.com [study.com]
- 15. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Network analysis of the MVA and MEP pathways for isoprenoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. Solanesol Biosynthesis in Plants [mdpi.com]
- 19. Biosynthetic pathway for the C45 polyprenol, solanesol, in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. US20080200733A1 - Processes For The Preparation Of Purified Solanesol, Solanesyl Bromide & this compound - Google Patents [patents.google.com]
- 21. CN101029003A - Method for synthesizing vitamin k solanine - Google Patents [patents.google.com]
- 22. WO2024013633A1 - Process for the synthesis of vitamin k2 - Google Patents [patents.google.com]
The Metabolic Journey of Solanesol: A Core Component in Cellular Energy Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate symphony of cellular metabolism relies on a vast orchestra of molecules, each playing a critical role. Among these, the long-chain isoprenoid alcohol, solanesol, emerges as a pivotal precursor in the biosynthesis of Coenzyme Q10 (CoQ10), a vital component of the electron transport chain and a potent antioxidant. This guide provides a comprehensive exploration of the metabolic pathway of solanesol, from its synthesis via the methylerythritol phosphate (MEP) pathway to its ultimate incorporation into the functional CoQ10 molecule. We will delve into the key enzymatic players, their mechanisms of action, and established experimental methodologies for their study. It is important to note at the outset that the term "solanesyl acetone" is not a recognized metabolite in these pathways; the focus of this guide is on the scientifically established role of solanesol and its activated form, solanesyl diphosphate.
Part 1: The Genesis of a Key Metabolic Intermediate: Solanesol Biosynthesis
Solanesol, a 45-carbon isoprenoid alcohol, is primarily synthesized in plants through the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2] This pathway is responsible for the de novo synthesis of the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).
The journey from central carbon metabolism to solanesol is a multi-step enzymatic cascade:
-
Formation of MEP: The pathway initiates with the condensation of pyruvate and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS) , to form 1-deoxy-D-xylulose 5-phosphate (DXP). DXP is then converted to MEP by 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) .[1][2]
-
Conversion of MEP to IPP and DMAPP: A series of enzymatic reactions, involving enzymes such as IspD, IspE, IspF, IspG, and IspH, transform MEP into IPP and DMAPP.[2]
-
Chain Elongation: The synthesis of the long solanesyl chain is accomplished through sequential head-to-tail additions of IPP units to an allylic diphosphate primer. This process is catalyzed by a class of enzymes known as prenyltransferases.
-
Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the formation of the 20-carbon geranylgeranyl diphosphate (GGPP).[1][2]
-
Solanesyl diphosphate synthase (SPS) is the key enzyme that extends the isoprenoid chain to 45 carbons by adding five more IPP units to GGPP, forming solanesyl diphosphate (SPP).[1][2]
-
-
Formation of Solanesol: The final step in solanesol biosynthesis is the dephosphorylation of SPP, a reaction catalyzed by a phosphatase, to yield the free alcohol, solanesol.[2]
Caption: The MEP pathway for solanesol biosynthesis.
Part 2: The Crucial Contribution: Solanesyl Diphosphate in Coenzyme Q10 Biosynthesis
Coenzyme Q10, also known as ubiquinone, is a lipid-soluble molecule that functions as an electron carrier in the mitochondrial respiratory chain, essential for ATP production.[3] It is composed of a benzoquinone head group and a polyisoprenoid tail, which in humans is a 10-unit (50-carbon) chain. The biosynthesis of CoQ10 is a convergent pathway, where the solanesyl diphosphate (or more accurately in humans, decaprenyl diphosphate) synthesized from the mevalonate pathway is attached to a benzoquinone precursor derived from the amino acid tyrosine.
The key steps involving the solanesyl moiety are:
-
Synthesis of the Benzoquinone Precursor: The aromatic head group of CoQ10 is derived from 4-hydroxybenzoate (4-HB), which is synthesized from tyrosine through a series of enzymatic reactions.
-
Prenylation of 4-Hydroxybenzoate: This is the committed step in CoQ10 biosynthesis. The enzyme 4-hydroxybenzoate polyprenyltransferase (also known as COQ2 in humans) catalyzes the condensation of solanesyl diphosphate (or decaprenyl diphosphate) with 4-hydroxybenzoate.[4][5][6][7] This reaction forms the first membrane-bound intermediate in the pathway.
-
Modification of the Benzoquinone Ring: Following the attachment of the isoprenoid tail, the benzoquinone ring undergoes a series of modifications, including hydroxylations, methylations, and a decarboxylation, catalyzed by a suite of enzymes (COQ3-COQ8 in humans), to produce the final, fully functional Coenzyme Q10 molecule.[8]
Caption: The convergent biosynthesis of Coenzyme Q10.
Part 3: Experimental Methodologies
The study of solanesol and its role in cellular metabolism requires robust and validated experimental protocols. Here, we provide a detailed methodology for assaying the activity of solanesyl diphosphate synthase and a summary of analytical techniques for the quantification of key molecules.
Experimental Protocol: In Vitro Assay of Solanesyl Diphosphate Synthase (SPS) Activity
This protocol is adapted from established methods for assaying prenyltransferase activity and is designed to measure the incorporation of radiolabeled isopentenyl diphosphate (IPP) into a long-chain polyprenyl diphosphate product.[1]
1. Reagents and Buffers:
-
Assay Buffer: 100 mM MOPS buffer, pH 8.0, containing 8 mM MgCl₂, 0.05% (w/v) Triton X-100.
-
Substrates:
-
[4-¹⁴C]Isopentenyl diphosphate ([¹⁴C]IPP) stock solution (e.g., 1 mCi/mL, specific activity 37 GBq/mol). Working solution to be prepared to a final concentration of 50 µM.
-
Allylic Substrate (Primer): Geranylgeranyl diphosphate (GGPP) or Farnesyl diphosphate (FPP) stock solution. Working solution to be prepared to a final concentration of 50 µM.
-
-
Enzyme: Purified recombinant solanesyl diphosphate synthase (SPS).
-
Stop Solution: NaCl-saturated water.
-
Extraction Solvent: 1-Butanol.
-
Scintillation Cocktail: For radioactivity counting.
2. Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture in a total volume of 200 µL.
-
100 µL of 2x Assay Buffer.
-
20 µL of 500 µM GGPP (or FPP) solution (final concentration 50 µM).
-
Add purified SPS enzyme (50-100 ng).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiation of Reaction: Start the reaction by adding 20 µL of 500 µM [¹⁴C]IPP solution (final concentration 50 µM).
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (less than 10% of the substrate is consumed).
-
Termination of Reaction: Stop the reaction by adding 200 µL of NaCl-saturated water.
-
Product Extraction:
-
Add 500 µL of 1-butanol to the reaction tube.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
-
Radioactivity Measurement:
-
Carefully transfer a known volume (e.g., 400 µL) of the upper butanol phase to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the amount of [¹⁴C]IPP incorporated into the polyprenyl diphosphate product based on the specific activity of the radiolabeled substrate and the measured counts per minute.
Self-Validation and Controls:
-
No Enzyme Control: A reaction mixture without the SPS enzyme should be included to account for any non-enzymatic incorporation of radioactivity.
-
Boiled Enzyme Control: A reaction with heat-inactivated SPS enzyme serves as another negative control.
-
Time Course: Perform the assay at different incubation times to ensure the reaction is proceeding linearly.
-
Enzyme Titration: Vary the concentration of the SPS enzyme to determine the optimal amount for the assay.
Data Presentation: Analytical Techniques and Enzyme Kinetics
The quantification of solanesol, Coenzyme Q10, and the characterization of the enzymes involved in their biosynthesis are crucial for research and development. The following table summarizes key analytical methods and reported kinetic parameters for relevant enzymes.
| Analyte/Enzyme | Analytical Method | Key Parameters | Reference |
| Solanesol | High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index Detection (RID) | Retention time, peak area for quantification. | [9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and specificity, structural confirmation. | [9] | |
| Coenzyme Q10 | HPLC with UV or Electrochemical Detection (ED) | Quantification of oxidized and reduced forms. | |
| LC-MS/MS | High sensitivity for quantification in biological matrices. | ||
| Solanesyl Diphosphate Synthase (SPS) | In vitro radiochemical assay (as described above) | Km for IPP: ~10-50 µMKm for FPP/GGPP: ~5-20 µM | [1] |
| 4-Hydroxybenzoate Polyprenyltransferase | In vitro radiochemical assay using radiolabeled polyprenyl diphosphate | Km for 4-HB: ~20 µMKm for decaprenyl-PP: ~30 µM | [6] |
Conclusion
Solanesol, through its activated form solanesyl diphosphate, plays an indispensable role in cellular metabolism as a key building block for the biosynthesis of Coenzyme Q10. Understanding the intricate enzymatic machinery responsible for its synthesis and incorporation into CoQ10 is paramount for researchers in cellular biology, biochemistry, and drug development. The methodologies and pathways detailed in this guide provide a solid foundation for further investigation into this vital metabolic route, with potential implications for the development of novel therapeutics targeting cellular energy production and antioxidant defense mechanisms.
References
-
Hirooka, K., et al. (2005). Functional Analysis of Two Solanesyl Diphosphate Synthases from Arabidopsis thaliana. Bioscience, Biotechnology, and Biochemistry, 69(3), 592-601. [Link]
-
Chen, J., et al. (2022). Bioactivities and Medicinal Value of Solanesol and Its Accumulation, Extraction Technology, and Determination Methods. Molecules, 27(19), 6296. [Link]
-
Kalen, A., et al. (1990). Nonaprenyl-4-hydroxybenzoate transferase, an enzyme involved in ubiquinone biosynthesis, in the endoplasmic reticulum-Golgi system of rat liver. Journal of Biological Chemistry, 265(2), 1158-1164. [Link]
-
Quinzii, C. M., et al. (2006). A Mutation in Para-Hydroxybenzoate-Polyprenyl Transferase (COQ2) Causes Primary Coenzyme Q10 Deficiency. The American Journal of Human Genetics, 78(2), 345-349. [Link]
-
Melzer, M., & Heide, L. (1994). Characterization of polyprenyldiphosphate: 4-hydroxybenzoate polyprenyltransferase from Escherichia coli. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1212(1), 93-102. [Link]
-
Wikipedia. (2023). 4-hydroxybenzoate polyprenyltransferase. [Link]
-
UniProt. (2024). COQ2 - 4-hydroxybenzoate polyprenyltransferase, mitochondrial - Saccharomyces cerevisiae. [Link]
-
Pierrel, F., et al. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. Frontiers in Physiology, 8, 430. [Link]
-
Kawamukai, M. (2016). Biosynthesis of coenzyme Q in eukaryotes. Bioscience, Biotechnology, and Biochemistry, 80(1), 23-33. [Link]
-
Clarke, C. F., et al. (2018). Coenzyme Q10 deficiencies: pathways in yeast and humans. Essays in Biochemistry, 62(3), 361-376. [Link]
-
Yan, N., et al. (2017). Solanesol Biosynthesis in Plants. Molecules, 22(4), 510. [Link]
-
Wikipedia. (2023). Coenzyme Q10. [Link]
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- 2. Solanesol Biosynthesis in Plants | MDPI [mdpi.com]
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- 5. 4-hydroxybenzoate polyprenyltransferase - Wikipedia [en.wikipedia.org]
- 6. A Mutation in Para-Hydroxybenzoate-Polyprenyl Transferase (COQ2) Causes Primary Coenzyme Q10 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Aclonifen targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of Solanesyl Acetone's Biological Activity: An In-Depth Technical Guide
Introduction: Unveiling the Potential of a Key Isoprenoid Intermediate
Solanesyl acetone, a long-chain isoprenoid ketone, holds a significant position in biochemistry as a key intermediate in the synthesis of Coenzyme Q10 (CoQ10).[1][2] CoQ10 is an essential component of the mitochondrial electron transport chain and a potent antioxidant, crucial for cellular energy production and protection against oxidative stress.[1] While the synthetic role of this compound is well-established, its intrinsic biological activities remain largely unexplored. Its precursor, solanesol, has demonstrated a range of promising biological effects, including anti-inflammatory, antioxidant, antimicrobial, and anti-ulcer properties.[3][4] This provides a strong rationale for the hypothesis that this compound, as a closely related derivative, may also possess significant pharmacological potential.
This technical guide provides a comprehensive framework for the preliminary in vitro investigation of this compound's biological activity. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific causality behind the experimental choices. We will delve into the core areas of cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial activities, providing detailed methodologies and the mechanistic context for each investigation.
I. Foundational Assessment: Cytotoxicity and Cellular Viability
Before exploring any specific therapeutic activities, it is imperative to determine the cytotoxic profile of this compound. This foundational step establishes a safe concentration range for subsequent assays and provides initial insights into its potential as an anti-cancer agent. The MTT and XTT assays are robust colorimetric methods for assessing cell metabolic activity, which is a reliable indicator of cell viability.[5][6]
Causality of Experimental Choice:
The selection of a panel of both cancerous and non-cancerous cell lines is critical. Comparing the effects on both types of cells allows for the determination of a therapeutic window and potential cancer-specific cytotoxicity. The principle of these assays lies in the ability of mitochondrial dehydrogenases in viable cells to reduce a tetrazolium salt to a colored formazan product.[5] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Detailed Protocol: MTT Assay[6][8][9]
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Potential Data Summary: Cytotoxicity
| Cell Line | Type | This compound IC50 (µM) after 48h |
| A549 | Lung Cancer | [Experimental Value] |
| MCF-7 | Breast Cancer | [Experimental Value] |
| PC-3 | Prostate Cancer | [Experimental Value] |
| HEK293 | Normal Kidney | [Experimental Value] |
| Positive Control | [Cell Line] | [Known Value] |
II. Investigation of Anti-Inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Many natural products exert their therapeutic effects by modulating inflammatory pathways. The NF-κB and MAPK signaling pathways are central regulators of inflammation, making them key targets for anti-inflammatory drug discovery.[7][8][9][10] A primary indicator of inflammatory response in vitro is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay provides a simple and reliable method for quantifying NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.[11][12][13]
Causality of Experimental Choice:
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the activation of the NF-κB and MAPK signaling pathways.[7][10] This results in the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS), which produces large amounts of NO. By measuring the inhibition of NO production in LPS-stimulated macrophages, we can infer the potential of this compound to interfere with these key inflammatory signaling cascades.
Signaling Pathway: NF-κB Activation in Inflammation
Caption: Simplified NF-κB signaling pathway in response to LPS.
Detailed Protocol: Nitric Oxide Inhibition Assay (Griess Assay)[14][15][16][17]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition relative to the vehicle control.
Potential Data Summary: Anti-Inflammatory Activity
| Compound | Concentration (µM) | Nitrite Concentration (µM) | % NO Inhibition |
| Control (no LPS) | - | [Experimental Value] | - |
| Vehicle Control (LPS) | - | [Experimental Value] | 0% |
| This compound | 1 | [Experimental Value] | [Calculated] |
| This compound | 10 | [Experimental Value] | [Calculated] |
| This compound | 50 | [Experimental Value] | [Calculated] |
| Positive Control | [Known Conc.] | [Experimental Value] | [Calculated] |
III. Evaluation of Antioxidant Capacity
Isoprenoids are known for their antioxidant properties.[14] The antioxidant activity of this compound can be evaluated using stable free radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays are simple, rapid, and widely used for screening the antioxidant potential of natural products.[15][16][17][18][19]
Causality of Experimental Choice:
Both DPPH and ABTS are stable free radicals that exhibit a characteristic color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, these radicals are neutralized, leading to a decrease in absorbance.[15] The DPPH assay is typically conducted in an organic solvent and measures the ability to scavenge the DPPH radical. The ABTS assay can be performed in both aqueous and organic solvents, making it suitable for a broader range of compounds, and measures the scavenging of the ABTS radical cation. Performing both assays provides a more comprehensive assessment of the antioxidant capacity.
Detailed Protocol: DPPH Radical Scavenging Assay[19][21]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration and 100 µL of the DPPH solution. A blank well should contain only methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Potential Data Summary: Antioxidant Activity
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound | [Experimental Value] | [Experimental Value] |
| Ascorbic Acid | [Known Value] | [Known Value] |
| Trolox | [Known Value] | [Known Value] |
IV. Assessment of Antimicrobial Properties
The isoprenoid biosynthesis pathway is a validated target for antimicrobial drugs, as it is essential for many pathogens but absent in humans.[20][21][22] This suggests that isoprenoid-like molecules such as this compound may possess antimicrobial activity. The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.[23][24][25][26][27]
Causality of Experimental Choice:
The broth microdilution assay allows for the simultaneous testing of a compound against a panel of clinically relevant bacteria and fungi at various concentrations. This method determines the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[27] This provides a quantitative measure of its potency and a basis for comparison with standard antibiotics. The selection of a diverse panel of Gram-positive and Gram-negative bacteria, as well as a fungal species, will provide a broad overview of the antimicrobial spectrum of this compound.
Detailed Protocol: Broth Microdilution Assay[28][29]
-
Microorganism Preparation: Prepare a standardized inoculum of each test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Potential Data Summary: Antimicrobial Activity
| Microorganism | Type | This compound MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | [Experimental Value] | [Known Value] |
| Bacillus subtilis | Gram-positive | [Experimental Value] | [Known Value] |
| Escherichia coli | Gram-negative | [Experimental Value] | [Known Value] |
| Pseudomonas aeruginosa | Gram-negative | [Experimental Value] | [Known Value] |
| Candida albicans | Fungus | [Experimental Value] | [Known Value] |
V. Mechanistic Insights: Exploring Apoptotic Pathways
Should this compound exhibit significant cytotoxicity against cancer cell lines, a preliminary investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects. The caspase family of proteases plays a central role in executing apoptosis through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[28][29][30][31][32]
Causality of Experimental Choice:
Activation of caspase-3 is a hallmark of apoptosis, as it is a key executioner caspase in both the extrinsic and intrinsic pathways.[31] By measuring the activity of caspase-3 in cancer cells treated with this compound, we can determine if the observed cytotoxicity is mediated through the induction of apoptosis.
Signaling Pathway: Caspase Activation in Apoptosis
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the preliminary in vitro screening of this compound's biological activities. The findings from these investigations will provide a solid foundation for understanding its pharmacological potential. Positive results in any of these areas would justify further, more in-depth studies, including the elucidation of specific molecular targets, investigation of other signaling pathways (e.g., MAPK), and eventual progression to in vivo animal models. The exploration of this compound's bioactivities represents a promising avenue in the ongoing search for novel therapeutic agents derived from natural product scaffolds.
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Methodological & Application
Synthesis of Solanesyl Acetone from Solanesyl bromide and ethyl acetoacetate.
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Solanesyl Acetone
This compound, chemically known as 6,10,14,18,22,26,30,34,38-nonamethyl-5,9,13,17,21,25,29,33,37-nonacosa-5,9,13,17,21,25,29,33,37-nonaen-2-one, is a crucial intermediate in the synthesis of high-value biochemicals. Its long isoprenoid chain makes it a vital building block for the production of Coenzyme Q10 (CoQ10) and Vitamin K2. CoQ10 is an essential component of the mitochondrial electron transport chain and a potent antioxidant, widely used in dietary supplements and for the potential management of cardiovascular conditions. Vitamin K2 plays a critical role in blood coagulation and bone metabolism. The synthesis of this compound from readily available solanesol, a natural product extracted from tobacco leaves and other solanaceous plants, is therefore of significant interest to the pharmaceutical and nutraceutical industries.
This application note provides a detailed, two-stage protocol for the synthesis of this compound, commencing with the preparation of solanesyl bromide from solanesol, followed by its reaction with ethyl acetoacetate. The underlying chemical principles, mechanistic insights, and a comprehensive experimental guide are presented to enable researchers to confidently replicate and optimize this synthesis.
Stage 1: Synthesis of Solanesyl Bromide from Solanesol
The initial step in the synthesis of this compound is the conversion of the primary allylic alcohol, solanesol, to the corresponding allylic bromide. This is a critical transformation as the bromide is a much better leaving group than the hydroxyl group, facilitating the subsequent carbon-carbon bond formation.
Chemical Principles and Mechanism
The conversion of solanesol to solanesyl bromide is achieved using phosphorus tribromide (PBr₃). This reaction proceeds via an Sₙ2 mechanism. The oxygen of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms a protonated dibromophosphite ester intermediate, which is an excellent leaving group. A bromide ion, displaced in the initial step, then acts as a nucleophile and attacks the carbon atom bearing the leaving group in a backside attack, resulting in the formation of solanesyl bromide with an inversion of configuration (though in the case of the achiral solanesol, this is not stereochemically consequential for the final product).
A mild, non-nucleophilic base such as triethylamine is often employed in this reaction. Its primary role is to act as an acid scavenger, neutralizing the hydrobromic acid (HBr) that is generated as a byproduct. This is particularly important for substrates like solanesol which contain numerous acid-sensitive double bonds within their isoprenoid chain. The presence of a base prevents potential side reactions such as acid-catalyzed rearrangements or degradation of the starting material and product.
The choice of an ether-type solvent like diisopropyl ether is strategic. Ethers are relatively non-polar and aprotic, which is ideal for Sₙ2 reactions. They are also good at solvating the starting materials and intermediates without interfering with the reaction.
Experimental Protocol: Synthesis of Solanesyl Bromide
This protocol is adapted from a patented procedure and is designed for laboratory-scale synthesis.[1]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Purified Solanesol | C₄₅H₇₄O | 631.07 | 44.0 g | 0.0697 |
| Diisopropyl Ether | C₆H₁₄O | 102.17 | 132 mL | - |
| Triethylamine | C₆H₁₅N | 101.19 | 1.76 g (2.4 mL) | 0.0174 |
| Phosphorus Tribromide | PBr₃ | 270.69 | 3.0 mL (8.1 g) | 0.030 |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 44.0 g of purified solanesol in 132 mL of diisopropyl ether.
-
Cooling: Cool the solution to -10 °C using an ice-salt bath.
-
Addition of Base: While maintaining the temperature at -10 °C, add 1.76 g of triethylamine to the reaction mixture.
-
Addition of Brominating Agent: In the dropping funnel, prepare a solution of 3.0 mL of phosphorus tribromide in 9 mL of diisopropyl ether. Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not rise above -5 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at -10 °C for 2 hours.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into 200 mL of ice-cold water in a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield solanesyl bromide as a viscous oil.
Expected Outcome:
-
Yield: Approximately 94%
-
Purity: Approximately 95%
Stage 2: Synthesis of this compound via Acetoacetic Ester Synthesis
With solanesyl bromide in hand, the next stage involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation to yield the target molecule, this compound. This classic reaction is known as the acetoacetic ester synthesis.
Chemical Principles and Mechanism
The acetoacetic ester synthesis is a versatile method for preparing ketones.[1][2] The process can be broken down into three key steps:
-
Enolate Formation: Ethyl acetoacetate has acidic α-hydrogens (pKa ≈ 11) due to the presence of two electron-withdrawing carbonyl groups.[1] A moderately strong base, such as sodium ethoxide, is used to deprotonate the α-carbon, forming a resonance-stabilized enolate. The use of sodium ethoxide is crucial here; using a different alkoxide could lead to transesterification of the ethyl ester, while a stronger base like sodium hydroxide could cause premature saponification.[1]
-
Alkylation: The resulting enolate is a potent nucleophile and readily undergoes an Sₙ2 reaction with an alkyl halide, in this case, solanesyl bromide. This step forms a new carbon-carbon bond, attaching the long solanesyl chain to the ethyl acetoacetate backbone.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to hydrolysis, typically under basic conditions (e.g., with aqueous sodium hydroxide), which converts the ester group into a carboxylate. Subsequent acidification produces a β-keto acid. β-keto acids are unstable and readily undergo decarboxylation (loss of CO₂) upon heating to yield a ketone.[3] This decarboxylation proceeds through a cyclic six-membered transition state.
Experimental Protocol: Synthesis of this compound
This protocol is based on a patented procedure.[1]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Solanesyl Bromide | C₄₅H₇₃Br | 694.96 | (from previous step) | ~0.0655 |
| Sodium Metal | Na | 22.99 | 1.8 g | 0.0783 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 8.5 g (8.3 mL) | 0.0653 |
| Hexane | C₆H₁₄ | 86.18 | 100 mL | - |
| 10% Sodium Hydroxide | NaOH | 40.00 | (as needed) | - |
Procedure:
-
Preparation of Sodium Ethoxide: In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol. Carefully add 1.8 g of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide.
-
Addition of Ethyl Acetoacetate: Add 8.5 g of ethyl acetoacetate dropwise to the sodium ethoxide solution. Stir the mixture for 15 minutes.
-
Alkylation Reaction: Dissolve the solanesyl bromide (from Stage 1) in 100 mL of hexane. Add this solution to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and maintain this temperature with stirring for 2 hours.
-
Hydrolysis and Decarboxylation: After the alkylation is complete, add 50 mL of 10% aqueous sodium hydroxide solution to the reaction mixture. Continue to heat and stir at 60 °C for another 2 hours.
-
Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Separate the organic (hexane) layer.
-
Purification: Wash the organic layer with water until neutral. Dry the hexane layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Expected Outcome:
-
Yield: Approximately 85%
-
Purity: Greater than 90% after purification.[1]
Characterization of this compound
The unambiguous identification of the synthesized this compound is crucial. A combination of spectroscopic techniques should be employed for this purpose.
Expected Spectroscopic Data
While a dedicated experimental spectrum for this compound is not widely published, its structure allows for the prediction of its key spectroscopic features based on the known values for its constituent functional groups and similar long-chain ketones.
| Technique | Expected Features |
| ¹H NMR | ~1.6 ppm (s): Multiple singlets corresponding to the methyl protons of the isoprene units. ~2.0 ppm (m): Multiplets for the allylic methylene protons within the isoprenoid chain. ~2.1 ppm (s): A sharp singlet for the methyl protons of the acetone moiety. ~2.4 ppm (t): A triplet for the methylene group adjacent to the carbonyl group. ~5.1 ppm (m): Multiplets for the vinylic protons of the isoprenoid chain. |
| ¹³C NMR | ~16-25 ppm: Signals for the numerous methyl carbons of the isoprenoid chain. ~26-40 ppm: Signals for the methylene carbons of the isoprenoid chain. ~30 ppm: Signal for the methyl carbon of the acetone moiety. ~44 ppm: Signal for the methylene carbon adjacent to the carbonyl group. ~124 ppm: Signals for the vinylic carbons of the isoprenoid chain. ~135 ppm: Signals for the quaternary vinylic carbons of the isoprenoid chain. ~208 ppm: A characteristic signal for the carbonyl carbon of the ketone. |
| IR (Infrared Spectroscopy) | ~2960-2850 cm⁻¹: Strong C-H stretching vibrations from the long alkyl chain. ~1715 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretching of a ketone. ~1665 cm⁻¹: Weak C=C stretching from the alkene groups in the isoprenoid chain. ~1450 and 1375 cm⁻¹: C-H bending vibrations. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (C₄₈H₇₈O, MW = 675.14). This peak may be weak due to facile fragmentation. Fragmentation Pattern: Characteristic fragmentation of long-chain ketones would be expected. This includes α-cleavage on either side of the carbonyl group, leading to the loss of a methyl radical (M-15) or the solanesyl chain. A prominent peak at m/z 43 corresponding to the acetyl cation ([CH₃CO]⁺) is also expected. |
Conclusion
The synthesis of this compound from solanesyl bromide and ethyl acetoacetate is a robust and efficient method for producing a key intermediate for Coenzyme Q10 and Vitamin K2. The two-stage process, involving the bromination of solanesol followed by an acetoacetic ester synthesis, utilizes well-established organic reactions. By understanding the underlying mechanisms and carefully controlling the reaction conditions as outlined in these protocols, researchers can achieve high yields and purity of the desired product. The provided characterization data serves as a benchmark for verifying the successful synthesis of this compound.
References
- Processes For The Preparation Of Purified Solanesol, Solanesyl Bromide & this compound. US Patent US20080200733A1, filed February 19, 2007, and issued August 21, 2008.
-
Acetoacetic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons. Study.com. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
Acetoacetic ester synthesis; Mechanism and Application. Chemistry Notes. [Link]
Sources
Protocol for the Laboratory-Scale Synthesis of Solanesyl Acetone: A Key Intermediate for Coenzyme Q10
An Application Note for Drug Development Professionals
Abstract
Solanesyl acetone is a critical chemical intermediate in the synthesis of high-value pharmaceutical compounds, most notably Coenzyme Q10 (CoQ10) and Vitamin K2.[1][2][3] Derived from solanesol, a natural polyprenoid alcohol abundant in solanaceous plants like tobacco, its efficient laboratory synthesis is of paramount importance for research and development in the pharmaceutical industry.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of this compound from solanesol. The described two-step process involves an initial bromination of solanesol followed by an acetoacetic ester synthesis pathway. This guide emphasizes the causality behind procedural choices, safety considerations, and methods for purification to ensure a high-purity final product.
Introduction and Synthetic Strategy
Solanesol (all-trans-nonaisoprenol) is a C45 isoprenoid alcohol that serves as the primary starting material for this synthesis.[2] Due to its long, unsaturated carbon chain, the de novo synthesis of solanesol is exceptionally challenging, making extraction from natural sources the only commercially viable method.[1] this compound, chemically named all-trans-6,10,14,18,22,26,30,34,38-nonamethyl-5,9,13,17,21,25,29,33,37-nonacontanonaen-2-one, is a key building block for constructing the side chains of ubiquinones like CoQ10.[4]
The synthetic strategy detailed herein is a robust and well-documented laboratory method proceeding in two principal stages:
-
Conversion of Solanesol to Solanesyl Bromide: The primary alcohol group of solanesol is converted to a good leaving group (bromide) using phosphorus tribromide (PBr₃). This prepares the molecule for subsequent nucleophilic substitution.
-
Acetoacetic Ester Synthesis: The resulting solanesyl bromide is used to alkylate the enolate of ethyl acetoacetate. This is followed by saponification and decarboxylation to yield the target ketone, this compound.[4]
This approach is favored for its reliability and relatively high yields.
Health and Safety Precautions
All procedures should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phosphorus Tribromide (PBr₃): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
-
Potassium tert-Butoxide (t-BuOK): Corrosive and reacts with moisture. Handle in a glovebox or under a dry, inert atmosphere.
-
Hexane and other organic solvents: Flammable. Ensure no ignition sources are nearby.
Reaction Pathway and Workflow Visualization
The overall synthetic transformation can be visualized as a two-step process.
Caption: Overall reaction scheme for the synthesis of this compound.
The laboratory workflow involves a sequence of additions, reactions, extractions, and purifications.
Sources
- 1. Solanesol Biosynthesis in Plants [mdpi.com]
- 2. Solanesol - Wikipedia [en.wikipedia.org]
- 3. Solanesol Biosynthesis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20080200733A1 - Processes For The Preparation Of Purified Solanesol, Solanesyl Bromide & this compound - Google Patents [patents.google.com]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of Solanesyl Acetone
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for Solanesyl Acetone, a key intermediate in the synthesis of valuable compounds such as Vitamin K2 (Menaquinone) series. The described method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The causality behind critical methodological choices is explained to ensure scientific integrity and facilitate method transfer. System suitability criteria are defined to ensure the trustworthiness and consistency of the results.
Introduction and Scientific Principle
This compound, a C48 isoprenoid ketone, is a critical building block in the pharmaceutical and nutraceutical industries. Its purity directly impacts the yield and quality of final products, most notably the side-chain of Vitamin K2 analogues. Therefore, a reliable and accurate analytical method to assess its purity is paramount.
This method is based on the principle of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . RP-HPLC is the ideal technique for separating moderately non-polar to non-polar compounds like this compound.[1][2]
-
Causality of Method Choice: The long, hydrophobic isoprenoid tail of this compound interacts strongly with the non-polar stationary phase (C18), while a polar mobile phase is used for elution.[2] A gradient elution, starting with a higher water content and transitioning to a higher organic solvent content (acetonitrile), is employed. This ensures that more polar impurities are eluted first, followed by the main this compound peak, and finally any less polar, more retained impurities. This gradient approach provides excellent resolution across a wide range of potential impurities within a practical analysis time.
Instrumentation, Materials, and Reagents
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or compatible).
Reagents and Materials
-
This compound Reference Standard: Purity ≥ 99.0%.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm).
-
Methanol (MeOH): HPLC grade (for cleaning and sample dissolution if necessary).
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving the desired separation and sensitivity. The conditions below have been optimized for the analysis of this compound.
| Parameter | Condition | Justification |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides the necessary hydrophobicity for retaining the long alkyl chain of this compound. The specified dimensions offer a good balance between resolution, analysis time, and backpressure. |
| Mobile Phase A | Ultrapure Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile (ACN) | The organic modifier. ACN is chosen for its low viscosity, which reduces system backpressure, and its UV transparency at the detection wavelength.[2][3] |
| Gradient Elution | 0-2 min: 85% B2-15 min: 85% to 100% B15-20 min: 100% B20.1-25 min: 85% B (re-equilibration) | A gradient is essential to elute impurities with varying polarities and to sharpen the peak shape of the main analyte. The final hold at 100% ACN ensures that any highly non-polar impurities are eluted from the column. A re-equilibration step is crucial for reproducible retention times.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity. |
| Detection | UV at 215 nm | This compound, as an α,β-unsaturated ketone, exhibits a π → π* electronic transition with strong absorbance in the low UV region. 215 nm provides high sensitivity for the analyte while minimizing interference from the acetonitrile cutoff. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 25 minutes | Includes the gradient elution and column re-equilibration, ensuring the system is ready for the next injection. |
Experimental Protocols
Preparation of Standard Solution (100 µg/mL)
-
Weighing: Accurately weigh approximately 10 mg of the this compound Reference Standard into a 100 mL Class A volumetric flask.
-
Dissolving: Add approximately 70 mL of acetonitrile to the flask.
-
Sonication: Sonicate for 5-10 minutes, or until the standard is completely dissolved.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly. This is the Standard Stock Solution.
Preparation of Sample Solution (100 µg/mL)
-
Weighing: Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL Class A volumetric flask.
-
Dissolving & Dilution: Follow steps 2-4 from the standard preparation protocol.
-
Filtration: Prior to injection, filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is crucial to remove any particulate matter that could block the column or tubing.
Workflow Visualization
The overall analytical process, from preparation to final purity calculation, is outlined in the diagram below.
Caption: Workflow for this compound Purity Analysis.
HPLC Analysis Procedure
-
System Startup: Purge the HPLC system with the mobile phases.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (85% B) at 1.0 mL/min for at least 15-20 minutes, or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject the blank (acetonitrile) once to ensure no carryover or system contamination.
-
Inject the Standard Solution five times for system suitability calculations (repeatability).
-
Inject the Sample Solution in duplicate.
-
System Suitability and Method Validation
To ensure the trustworthiness of the analytical results, the system must meet predefined performance criteria before any sample analysis.[5]
System Suitability Test (SST)
The following parameters should be calculated from the five replicate injections of the Standard Solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. A value outside this range may indicate column degradation or analyte interaction issues. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. A high plate count indicates sharp, narrow peaks and good separation power. |
| Repeatability (%RSD) | ≤ 2.0% | The Relative Standard Deviation (%RSD) of the peak areas from replicate injections demonstrates system precision. |
Method Validation
This method should be fully validated according to ICH Q2(R1) guidelines before routine use. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: Determined by recovery studies on spiked samples.
-
Precision: Includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated based on the principle of area percent normalization, assuming all impurities have a similar response factor at 215 nm.
Calculation Formula:
% Purity = ( ( AreaSA ) / ( AreaTotal ) ) x 100
Where:
-
AreaSA = The peak area of this compound in the sample chromatogram.
-
AreaTotal = The sum of all peak areas in the sample chromatogram (excluding the solvent front and blank peaks).
Logical Diagram of HPLC Method Parameters
This diagram illustrates the interconnected parameters that define the chromatographic separation.
Caption: Key Parameters of the RP-HPLC Method.
Conclusion
The reversed-phase HPLC method described in this application note is specific, robust, and suitable for the routine quality control and purity assessment of this compound. By adhering to the detailed protocol and system suitability criteria, laboratories can ensure the generation of accurate and reliable data, supporting pharmaceutical and nutraceutical development and manufacturing processes.
References
-
Vertex AI Search Result[6] - (This result is not directly applicable to this compound but provides a general framework for HPLC/GC analysis which was considered in the structural design of this note).
-
ResearchGate. (n.d.). HPLC analysis of acetone-extracted pigments from coupled activity... Retrieved January 13, 2026, from [Link]
-
van Eunen, K., et al. (2010). Detection of non-sterol isoprenoids by HPLC-MS/MS. PMC - NIH. Retrieved January 13, 2026, from [Link]
-
El-Shaheny, R., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. Retrieved January 13, 2026, from [Link]
-
Quiming, N. S., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. SciEnggJ. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (2016). Can I use acetone for reverse phase HPLC? Retrieved January 13, 2026, from [Link]
-
MicroSolv Technology Corporation. (n.d.). Can I use Acetone as a mobile phase solvent in Aqueous Normal Phase ANP. Retrieved January 13, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Phenol - Acetone Production and Impurities. Retrieved January 13, 2026, from [Link]
-
PubMed. (1993). High-performance liquid chromatographic determination of acetone in blood and urine in the clinical diagnostic laboratory. Retrieved January 13, 2026, from [Link]
-
Biotage. (2023). Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile? Retrieved January 13, 2026, from [Link]
-
Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved January 13, 2026, from [Link]
-
PubMed. (2016). Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC. Retrieved January 13, 2026, from [Link]
-
Separations. (2015). HPLC going green: Generic replacement of acetonitrile with acetone. Retrieved January 13, 2026, from [Link]
-
Frontiers. (2022). UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. Retrieved January 13, 2026, from [Link]
-
NIH. (2024). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. Retrieved January 13, 2026, from [Link]
-
PubMed Central. (2022). UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. Retrieved January 13, 2026, from [Link]
-
UPB. (n.d.). VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF. Retrieved January 13, 2026, from [Link]
-
Pharmaguideline. (n.d.). Method of Analysis for Acetone. Retrieved January 13, 2026, from [Link]
-
MDPI. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Retrieved January 13, 2026, from [Link]
-
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Retrieved January 13, 2026, from [Link]
-
Springer Link. (n.d.). Targeted Analysis of the Plant Lipidome by UPLC-NanoESI-MS/MS. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). LC-MS/MS base peak chromatogram of the 70% acetone extract of SNLs. Retrieved January 13, 2026, from [Link]
Sources
Application and Protocol for the Identification of Solanesyl Acetone using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This technical guide provides a comprehensive framework for the identification and characterization of solanesyl acetone, a C54 isoprenoid ketone, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound in various biological matrices, including tobacco, and its accurate identification is crucial for quality control, metabolic studies, and drug development. This document outlines the foundational principles, detailed experimental protocols, and data interpretation strategies, offering researchers, scientists, and drug development professionals a robust methodology for the analysis of this high-molecular-weight isoprenoid.
Introduction: The Significance of this compound
This compound, a derivative of the nona-isoprenoid alcohol solanesol, is a long-chain ketone that plays a role in various biological systems. Its presence and concentration can be indicative of metabolic pathways, and it serves as a potential biomarker in certain contexts. Given its high molecular weight and relatively low volatility, its analysis presents unique challenges that necessitate a carefully optimized GC-MS method. This application note addresses these challenges by providing a step-by-step protocol designed to ensure both scientific rigor and reliable results.
The causality behind choosing GC-MS for this application lies in its unparalleled ability to separate complex mixtures (Gas Chromatography) and provide structural information for identification (Mass Spectrometry). The electron ionization (EI) source in MS provides reproducible fragmentation patterns that act as a chemical fingerprint for the analyte.
Experimental Workflow: A Self-Validating System
The protocol described herein is designed as a self-validating system, where each step contributes to the overall accuracy and reproducibility of the results. The workflow encompasses sample preparation, GC-MS analysis, and data interpretation, with an emphasis on the rationale behind each procedural choice.
Caption: Overall workflow for this compound identification.
Sample Preparation: Extracting the Target Analyte
The goal of sample preparation is to efficiently extract this compound from the matrix while minimizing interferences. The choice of solvent and technique is critical for achieving high recovery and a clean extract.
Protocol 1: Solvent Extraction
-
Homogenization: Weigh approximately 1 gram of the homogenized biological sample (e.g., ground tobacco leaf) into a glass vial.
-
Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of isopropanol and hexane. This solvent system is effective for extracting isoprenoids of varying polarities.
-
Extraction: Vortex the mixture for 2 minutes and then sonicate for 15 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet solid debris.
-
Supernatant Collection: Carefully transfer the supernatant to a clean glass tube.
-
Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of hexane or another suitable solvent for GC-MS analysis.
For enhanced sensitivity, especially at trace levels, derivatization is recommended.
Protocol 2: PFBHA Derivatization
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the ketone group of this compound to form a stable oxime derivative. This increases the molecule's volatility and introduces a highly electron-capturing moiety, significantly enhancing detection sensitivity.[1]
-
Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA hydrochloride in pyridine.
-
Reaction: Add 50 µL of the PFBHA solution to the reconstituted sample extract.
-
Incubation: Cap the vial and heat at 60°C for 30 minutes.
-
Work-up: After cooling, the sample is ready for direct injection into the GC-MS.
GC-MS Instrumentation and Parameters: The Core of the Analysis
The selection of the GC column and the optimization of the temperature program are paramount for the successful separation of a high-molecular-weight compound like this compound.
Table 1: Recommended GC-MS Parameters
| Parameter | Value | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Robust and reliable for routine analysis. |
| GC Column | DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A non-polar column suitable for separating high-molecular-weight, non-polar compounds.[2] |
| Injector Temperature | 280°C | Ensures efficient volatilization of the high-boiling point analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of the analyte to the column for trace-level analysis. |
| Oven Program | Initial: 150°C (hold 2 min), Ramp: 15°C/min to 320°C (hold 10 min) | A programmed temperature ramp is essential for eluting a wide range of compounds and ensuring the elution of the high-boiling this compound.[3] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | Provides high sensitivity and reproducible fragmentation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces a consistent and extensive fragmentation pattern for library matching and structural elucidation.[4] |
| Mass Range | m/z 50-800 | A wide mass range is necessary to capture the molecular ion and key fragment ions of this compound. |
| Source Temperature | 230°C | Optimizes ion formation and reduces contamination. |
| Quadrupole Temp. | 150°C | Ensures stable ion transmission. |
Data Interpretation: Deciphering the Chemical Fingerprint
Chromatographic Analysis
The retention time of this compound will be relatively long due to its high molecular weight. The use of an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is highly recommended for accurate quantification and to account for any variations in sample preparation and injection.
Mass Spectrum and Fragmentation Pattern
While a publicly available, standard electron ionization mass spectrum for this compound is not readily found in major databases like the NIST WebBook, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for long-chain ketones.[2][5]
Predicted Fragmentation of this compound:
-
Molecular Ion (M+•): A weak or absent molecular ion peak is expected due to the large size and aliphatic nature of the molecule.
-
Alpha-Cleavage: The primary fragmentation pathway for ketones is α-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[6] This will result in the formation of stable acylium ions.
-
McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to the formation of a characteristic enol radical cation and the elimination of a neutral alkene.[4]
-
Isoprenoid Chain Fragmentation: The long isoprenoid chain will also undergo fragmentation, leading to a series of smaller fragment ions separated by 68 mass units (the mass of an isoprene unit).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Structural Elucidation of Solanesyl Acetone using ¹H and ¹³C NMR Spectroscopy
Introduction
Solanesyl acetone, a C₄₈ isoprenoid ketone, is a significant biomarker and a key intermediate in the synthesis of various biologically important molecules, including analogs of Coenzyme Q₁₀. Its long, unsaturated aliphatic chain presents a unique challenge and opportunity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a detailed guide to the utilization of ¹H and ¹³C NMR for the unambiguous structural confirmation of this compound. The methodologies and data interpretation protocols outlined herein are designed to provide researchers with a robust framework for the analysis of this and similar long-chain isoprenoid structures.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical tool for the structural determination of organic molecules.[1] It offers unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. For a molecule like this compound, with its numerous repeating isoprenoid units, NMR is indispensable for confirming the integrity of the carbon skeleton, the stereochemistry of the double bonds, and the position of the terminal acetone moiety.
Causality Behind Experimental Choices
The structural elucidation of this compound relies on a synergistic application of ¹H and ¹³C NMR spectroscopy.
-
¹H NMR Spectroscopy provides information on the chemical environment of protons, their connectivity through spin-spin coupling, and their relative abundance via integration. In this compound, ¹H NMR is crucial for identifying the protons of the methyl groups, the methylene groups within the isoprenoid chain, the vinylic protons, and the protons of the terminal acetyl group.
-
¹³C NMR Spectroscopy , while inherently less sensitive than ¹H NMR, offers a direct view of the carbon backbone of the molecule.[2] Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the total number of carbons and the identification of key functional groups such as the carbonyl carbon of the ketone and the sp² carbons of the numerous double bonds.
The choice of solvent is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve the nonpolar isoprenoid chain and its relatively simple solvent signal that does not interfere with the analyte signals.
Experimental Protocols
Protocol 1: Sample Preparation
A well-prepared sample is fundamental to acquiring high-resolution NMR spectra. Given the lipid-like nature of this compound, care must be taken to ensure complete dissolution and to avoid contaminants.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated Chloroform (CDCl₃, 99.8% D)
-
Tetramethylsilane (TMS, as internal standard, 0.03% v/v in CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette
-
Cotton or glass wool
Procedure:
-
Weigh the appropriate amount of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl the vial to dissolve the sample completely. A brief period of sonication may be used if necessary.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely to prevent solvent evaporation.
Protocol 2: ¹H NMR Data Acquisition
Instrument: 400 MHz (or higher) NMR Spectrometer
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-10 ppm
-
Number of Scans: 16-64 (sufficient to achieve a good signal-to-noise ratio)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
Protocol 3: ¹³C NMR Data Acquisition
Instrument: 100 MHz (or higher) NMR Spectrometer
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance and longer relaxation times of ¹³C nuclei)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
Data Presentation and Interpretation
The structural elucidation workflow for this compound using NMR is a systematic process of analyzing the chemical shifts, coupling patterns, and integration of the ¹H spectrum, followed by the correlation of this information with the ¹³C spectrum.
Caption: Workflow for the structural elucidation of this compound using NMR.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by several key regions:
-
δ 5.10 ppm (m): This multiplet corresponds to the vinylic protons of the nine isoprene units.
-
δ 2.14 ppm (s): A sharp singlet integrating to three protons, characteristic of the methyl protons of the terminal acetyl group.
-
δ 2.08 - 1.95 ppm (m): A complex multiplet region arising from the allylic methylene protons within the isoprenoid chain.
-
δ 1.68 ppm (s): A singlet corresponding to the methyl group attached to the double bond in the terminal isoprene unit.
-
δ 1.60 ppm (s): An intense singlet representing the methyl groups on the double bonds of the internal isoprene units.
-
δ 1.58 ppm (s): A singlet from the terminal methyl group of the isoprenoid chain.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Vinylic Protons | ~5.10 | Multiplet | 9H |
| Acetyl Methyl Protons | ~2.14 | Singlet | 3H |
| Allylic Methylene Protons | ~2.08 - 1.95 | Multiplet | 32H |
| Terminal Isoprene Methyl | ~1.68 | Singlet | 3H |
| Internal Isoprene Methyls | ~1.60 | Singlet | 24H |
| Terminal Chain Methyl | ~1.58 | Singlet | 3H |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides complementary information for the structural confirmation.
-
δ 208.0 ppm: The signal for the carbonyl carbon of the ketone functional group.
-
δ 135.0 - 124.0 ppm: A cluster of signals corresponding to the sp² carbons of the double bonds in the isoprenoid chain.
-
δ 40.0 - 25.0 ppm: Signals for the sp³ methylene carbons of the isoprenoid backbone.
-
δ 30.0 ppm: The signal for the methyl carbon of the acetyl group.
-
δ 25.7 - 16.0 ppm: Signals for the various methyl carbons along the isoprenoid chain.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~208.0 |
| Vinylic Carbons (C=C) | ~135.0 - 124.0 |
| Methylene Carbons (-CH₂-) | ~40.0 - 25.0 |
| Acetyl Methyl Carbon (-COCH₃) | ~30.0 |
| Isoprenoid Methyl Carbons (-CH₃) | ~25.7 - 16.0 |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The consistency between the ¹H and ¹³C NMR data provides a strong internal check. For instance, the number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbons in the proposed structure of this compound. Furthermore, the integration values in the ¹H NMR spectrum must align with the number of protons in each chemical environment. For definitive structural assignment, especially in the case of novel compounds or complex mixtures, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These advanced techniques provide explicit information about proton-proton and proton-carbon connectivities, leaving no ambiguity in the final structure.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and indispensable tools for the structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition, and by careful analysis of the resulting spectra, researchers can confidently confirm the structure of this important isoprenoid ketone. The presented data and interpretation guidelines serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, drug discovery, and metabolomics.
References
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2007).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
Application Note: High-Purity Isolation of Solanesyl Acetone via Automated Flash Column Chromatography
Abstract & Introduction
Solanesyl acetone, a 48-carbon isoprenoid ketone, is a pivotal intermediate in the semi-synthesis of high-value nutraceuticals and pharmaceuticals, most notably Coenzyme Q10 (CoQ10) and Vitamin K2.[1][2] The synthetic route, often involving the alkylation of a β-keto-ester like ethyl acetoacetate with solanesyl bromide followed by hydrolysis and decarboxylation, yields a crude product contaminated with unreacted starting materials, catalysts, and side-products.[3] Achieving the high purity (>95%) required for subsequent synthetic steps necessitates an efficient and robust purification strategy.
This application note provides a comprehensive, field-proven protocol for the purification of crude this compound using automated flash column chromatography on a silica gel stationary phase. We will delve into the underlying chemical principles, from method development using Thin-Layer Chromatography (TLC) to a detailed, step-by-step guide for column operation, fraction analysis, and product characterization. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology for optimal results.
Principle of Separation: Normal-Phase Chromatography
The purification strategy hinges on the principles of normal-phase adsorption chromatography.[4] In this technique, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase. The separation is governed by the differential polarity of the components in the crude mixture.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. These groups can form hydrogen bonds and dipole-dipole interactions with polar molecules.[4]
-
Mobile Phase: A low-polarity solvent system, typically a mixture of hexane and a slightly more polar modifier like ethyl acetate or acetone, is used as the eluent.[5]
-
Separation Mechanism: When the crude mixture is introduced into the column, its components compete for adsorption sites on the silica gel versus solvation in the mobile phase.
-
This compound: As a large molecule with a long, non-polar polyisoprenoid chain and a single, moderately polar ketone group, this compound exhibits weak to moderate interaction with the silica gel.
-
Less-Polar Impurities: Unreacted solanesyl bromide and any non-polar side products will have very little affinity for the stationary phase and will be eluted quickly by the non-polar mobile phase.
-
More-Polar Impurities: Highly polar impurities, such as residual ethyl acetoacetate, hydrolysis intermediates, or oxidation byproducts (which may contain alcohol or aldehyde groups), will adsorb strongly to the silica gel. These require a more polar mobile phase to be eluted.[6]
-
By starting with a low-polarity mobile phase and gradually increasing its polarity (a technique known as gradient elution), we can selectively elute the components, achieving a high degree of separation.[7][8]
Caption: Fig 1. Separation principle on silica gel.
Method Development via Thin-Layer Chromatography (TLC)
Before committing a large quantity of crude material to a column, it is imperative to develop and optimize the separation conditions using TLC. TLC serves as a rapid, small-scale analog of column chromatography.[6] The goal is to find a solvent system that provides good separation between this compound and its major impurities.
Protocol: TLC Analysis
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a minimal volume of a suitable solvent (e.g., dichloromethane or ethyl acetate). Also prepare solutions of any available starting material standards (e.g., solanesyl bromide).
-
Spot the Plate: Using a capillary tube, spot the crude mixture and standards onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed developing chamber containing a pre-equilibrated solvent system. Test various ratios of a non-polar solvent (hexane or heptane) and a polar modifier (ethyl acetate or acetone).
-
Visualize: After development, visualize the spots under UV light (if compounds are UV-active) and/or by staining with a suitable agent (e.g., potassium permanganate or vanillin stain).
-
Analyze Rf Values: Calculate the Retention Factor (Rf) for each spot. The optimal solvent system for column chromatography is one where the target compound (this compound) has an Rf value between 0.25 and 0.35 .[9] This ensures the compound spends enough time on the stationary phase to separate from impurities without requiring excessively large solvent volumes for elution.
| Solvent System (Hexane:Ethyl Acetate) | Analyte | Expected Rf Value (Approx.) | Observations & Rationale |
| 98:2 | Solanesyl Bromide | ~0.8 - 0.9 | Very non-polar, moves close to the solvent front. |
| This compound | ~0.3 - 0.4 | Optimal starting condition for the column. Good separation from non-polar impurities. | |
| Polar Impurities | ~0.0 - 0.1 | Remain at or near the baseline. | |
| 95:5 | Solanesyl Bromide | ~0.9+ | Elutes quickly. |
| This compound | ~0.5 - 0.6 | Moves too quickly for optimal separation from less-polar impurities.[10] | |
| Polar Impurities | ~0.2 - 0.3 | Begin to move up the plate. |
Table 1: Guideline for TLC method development using Hexane:Ethyl Acetate. The goal is to find a ratio that places the this compound spot at an Rf of ~0.3.
Detailed Protocol: Flash Column Chromatography
This protocol assumes the use of an automated flash chromatography system, though the principles are directly applicable to manual (gravity or pressure-driven) columns.
Caption: Fig 2. Experimental workflow for purification.
4.1 Materials & Equipment
-
Crude this compound
-
Silica gel (for flash chromatography, 40-63 µm particle size)
-
Automated flash chromatography system with UV detector
-
Pre-packed or self-packed silica gel column
-
HPLC-grade solvents: Hexane, Ethyl Acetate (EtOAc)
-
Rotary evaporator
-
TLC plates, developing chamber, and visualization reagents
4.2 Column Preparation & Sample Loading The viscous, oily nature of crude this compound makes direct liquid injection problematic. A "dry loading" technique is strongly recommended for superior resolution.
-
Sample Adsorption: In a round-bottom flask, dissolve the crude this compound (e.g., 1 g) in a minimal amount of a low-boiling solvent like dichloromethane.
-
Add Silica: Add 2-3 times the mass of the crude product in silica gel (e.g., 2-3 g) to the flask.
-
Create Free-Flowing Powder: Concentrate the slurry on a rotary evaporator until a completely dry, free-flowing powder is obtained. This ensures the sample is evenly adsorbed onto the silica.
-
Load Column: Load the silica-adsorbed sample into an empty solid-load cartridge compatible with your flash system.
-
System Setup: Equilibrate the main purification column with 100% Hexane.
4.3 Elution Protocol A gradient elution strategy is employed to first wash off non-polar impurities before eluting the target compound and finally stripping highly polar contaminants from the column.[11]
| Step | Column Volumes (CV) | Solvent A (Hexane) | Solvent B (EtOAc) | Purpose |
| 1. Equilibration | 3 CV | 100% | 0% | Wets the column and establishes a non-polar baseline. |
| 2. Isocratic Hold | 2 CV | 98% | 2% | Elutes very non-polar impurities (e.g., hydrocarbons, solanesyl bromide). |
| 3. Linear Gradient | 10 CV | 98% -> 90% | 2% -> 10% | Elution of this compound. The shallow gradient ensures sharp peaks and good separation. |
| 4. Column Wash | 3 CV | 70% | 30% | Strips more polar impurities from the column. |
| 5. Re-equilibration | 2 CV | 100% | 0% | Prepares the column for the next run (if applicable). |
Table 2: Suggested Gradient Elution Profile. Monitor the UV chromatogram for the elution of the main product peak during Step 3.
4.4 Fraction Collection & Analysis
-
Collection: Collect fractions throughout the run, especially during the gradient phase (Step 3). Modern flash systems can automate this based on the UV detector signal.
-
TLC Analysis: Spot every few fractions onto a TLC plate alongside the crude material and a pure standard (if available). Develop the plate using the optimized solvent system (e.g., 98:2 Hexane:EtOAc).
-
Pooling: Identify all fractions that contain only the single spot corresponding to pure this compound. These fractions should be free of faster-running (less polar) and slower-running (more polar) spots.
-
Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. The final product should be a viscous, pale yellow oil.
Purity Assessment & Characterization
The purity of the isolated this compound should be confirmed by analytical techniques such as:
-
HPLC: High-Performance Liquid Chromatography can provide a quantitative purity value.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any residual solvent or proton-bearing impurities.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
A successful purification should yield this compound with a purity of >95%.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation / Co-elution | Mobile phase is too polar (product Rf > 0.4). | Decrease the percentage of the polar modifier (EtOAc/acetone) in your mobile phase. Make the gradient shallower. |
| Product Does Not Elute | Mobile phase is not polar enough (product Rf < 0.1). | Increase the percentage of the polar modifier. Ensure the gradient reaches a sufficiently high polarity. |
| Broad, Tailing Peaks | Column is overloaded; sample is too acidic/basic. | Reduce the amount of crude material loaded onto the column. Consider adding a modifier like 0.1% triethylamine if the compound is basic or 0.1% acetic acid if acidic. |
| Cracked/Channeled Column Bed | Improperly packed column; solvent incompatibility. | Ensure the column is packed uniformly without air bubbles. Use miscible solvents for the gradient.[2] |
References
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Elution patterns on column chromatography. (n.d.). ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US20080200733A1 - Processes For The Preparation Of Purified Solanesol, Solanesyl Bromide & this compound.
-
National Center for Biotechnology Information. (n.d.). Purification and Characterization of the Acetone Carboxylase of Cupriavidus metallidurans Strain CH34. Retrieved from [Link]
-
Tang, R., et al. (2007). Extraction and purification of solanesol from tobacco: (I). Extraction and silica gel column chromatography separation of solanesol. ResearchGate. Retrieved from [Link]
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Veeprho. (n.d.). Acetone Impurities and Related Compound. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2014). Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20. Retrieved from [Link]
-
Baidoo, E. E. K., et al. (2019). Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli: Methods and Protocols. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Purification and characterization of the acetone carboxylase of Cupriavidus metallidurans strain CH34. Retrieved from [Link]
-
SlidePlayer. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (e, e)-farnesol. Retrieved from [Link]
-
ResearchGate. (2020). Thin Layer Chromatography (TLC) of Tb3 Compound. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Spectral Characterization of Some New Substituted Bis-spirocyclohexanones Derived from Acetone. Retrieved from [Link]
-
Reddit. (n.d.). Same Rf for two different solvent system for TLC. Retrieved from [Link]
-
LCGC International. (2010). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Retrieved from [Link]
-
YouTube. (2024). What Is Gradient Elution In Chromatography?. Retrieved from [Link]
-
Biotage. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
-
MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Acetone-Impurities. Retrieved from [Link]
-
Reddit. (2021). Gradient Column Chromatography how to?. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Analysis of Resorcinol-Acetone Copolymer. Retrieved from [Link]
-
National Centre for Biotechnology Education. (n.d.). Thin layer chromatography. Retrieved from [Link]
-
ResearchGate. (2018). Acetone Precipitation of Proteins and the Modification of Peptides. Retrieved from [Link]
-
ResearchGate. (2014). Determination of residual acetone and acetone related impurities in drug product intermediates prepared as Spray Dried Dispersions (SDD) using gas chromatography with headspace autosampling (GCHS). Retrieved from [Link]
-
YouTube. (2021). Silica gel column preparation and compound purification. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Chemical composition of acetone residue. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Semi-Synthesis of Coenzyme Q10 Utilizing Solanesyl Acetone
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of solanesyl acetone as a key intermediate in the semi-synthesis of Coenzyme Q10 (CoQ10). The protocols detailed herein are designed to offer a reproducible and scalable methodology, grounded in established chemical principles. This guide elucidates the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and drug development. We will traverse the synthetic landscape from the foundational Grignard reaction with this compound to the crucial C-C bond formation with the benzoquinone headpiece, culminating in the purification and rigorous analytical characterization of the final Coenzyme Q10 product.
Introduction: The Strategic Importance of Coenzyme Q10 and its Synthesis
Coenzyme Q10, also known as ubiquinone, is a vital lipophilic molecule integral to cellular energy production and antioxidant defense.[1] Structurally, it comprises a 2,3-dimethoxy-5-methyl-1,4-benzoquinone ring attached to a ten-isoprenoid unit side chain.[2] Its role as an electron carrier in the mitochondrial respiratory chain and its potent antioxidant properties have established CoQ10 as a significant therapeutic agent and a widely used dietary supplement.[1]
While microbial fermentation is a common production method, chemical and semi-synthetic routes offer advantages in terms of scalability and control over purity.[1] The semi-synthetic approach, often commencing from naturally abundant solanesol extracted from tobacco or potato leaves, presents an economically viable strategy.[2][3] Solanesol, a C45 isoprenoid alcohol, is the precursor to this compound, the central intermediate in the synthetic pathway detailed in these notes. This guide will focus on the pivotal transformation of this compound into the full decaprenyl side chain and its subsequent coupling to the quinone moiety.
Part 1: The Synthetic Pathway - A Strategic Overview
The semi-synthesis of Coenzyme Q10 from this compound is a multi-step process that hinges on the precise construction of the decaprenyl (C50) side chain and its subsequent attachment to the benzoquinone core. The overall strategy can be dissected into three principal stages:
-
Chain Extension: The C48 ketone, this compound, is extended to a C50 tertiary alcohol, isodecaprenol, through a Grignard reaction with a vinyl magnesium halide.
-
Coupling Reaction: The C50 isoprenoid chain (isodecaprenol) is coupled to a suitably functionalized 2,3-dimethoxy-5-methyl-p-benzoquinone derivative. This is typically achieved through a Friedel-Crafts alkylation reaction catalyzed by a Lewis acid.
-
Purification and Characterization: The crude Coenzyme Q10 is subjected to rigorous purification, primarily through chromatography, followed by comprehensive analytical characterization to confirm its identity and purity.
This strategic approach allows for the stereospecific construction of the all-trans isoprenoid chain, a critical feature for the biological activity of Coenzyme Q10.[2]
Visualizing the Workflow
Caption: High-level workflow for the semi-synthesis of Coenzyme Q10 from this compound.
Part 2: Detailed Experimental Protocols
The following protocols are presented with an emphasis on the rationale behind key steps, providing a deeper understanding of the chemical transformations.
Protocol 1: Synthesis of Isodecaprenol from this compound via Grignard Reaction
This protocol details the extension of the C48 this compound to the C50 isodecaprenol. The nucleophilic addition of a vinyl Grignard reagent to the ketone functionality is the core transformation.
Rationale: The Grignard reaction is a classic and robust method for forming carbon-carbon bonds.[4] Vinyl magnesium bromide is chosen as the vinyl anion source due to its commercial availability and high reactivity towards ketones. The anhydrous conditions and inert atmosphere are critical to prevent the quenching of the highly basic Grignard reagent by water or oxygen.[5] The use of a saturated ammonium chloride solution for quenching is a mild method to protonate the intermediate alkoxide without causing unwanted side reactions.[6]
Materials and Reagents:
-
This compound (purity >90%)
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Methyl iodide (a few drops)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen) line
-
Ice bath
Procedure:
-
Preparation of Vinyl Magnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place 1.4 g of magnesium turnings.
-
Add 18 ml of anhydrous THF, a small crystal of iodine, and a drop of methyl iodide to activate the magnesium surface.
-
Add 0.1 ml of vinyl bromide to initiate the reaction, which is indicated by an exothermic response.
-
Once the reaction begins, gradually add a solution of 4 ml of vinyl bromide in 9 ml of anhydrous THF from the dropping funnel, maintaining a gentle reflux at approximately 50°C.
-
After the addition is complete, stir the mixture at 50-60°C for 1 hour to ensure the complete formation of the Grignard reagent.[6]
-
-
Grignard Reaction with this compound:
-
Cool the freshly prepared vinyl magnesium bromide solution to 0-5°C using an ice bath.
-
Prepare a solution of 8 g of this compound in 32 ml of anhydrous THF.
-
Slowly add the this compound solution to the Grignard reagent over a period of 10 minutes, maintaining the temperature between 0-5°C.
-
After the addition, allow the reaction mixture to warm to room temperature (around 20°C) and stir for 3 hours.[6]
-
-
Work-up and Isolation of Isodecaprenol:
-
Cool the reaction mixture back to 0-5°C.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (approximately 4.2 g in 10 ml of water).
-
Stir the mixture for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield isodecaprenol as a waxy substance.[6]
-
Protocol 2: Synthesis of 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0)
This protocol outlines a common method for synthesizing the benzoquinone headpiece required for the coupling reaction, starting from 3,4,5-trimethoxytoluene.
Rationale: The oxidation of the electron-rich aromatic ring of 3,4,5-trimethoxytoluene to the corresponding benzoquinone is a key transformation. The use of hydrogen peroxide as the oxidant in the presence of a catalyst like a supported heteropolyacid offers a greener alternative to traditional stoichiometric oxidants.[7] Acetic acid serves as the solvent and co-catalyst.
Materials and Reagents:
-
3,4,5-trimethoxytoluene
-
Acetic acid
-
Hydrogen peroxide (50% solution)
-
Supported heteropolyacid catalyst (e.g., on silica)
-
Polyethylene glycol (PEG-1000)
-
Dichloromethane
-
Water
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine 24 g of 3,4,5-trimethoxytoluene, 40 ml of acetic acid, 20 ml of the supported heteropolyacid catalyst, and 0.4 g of PEG-1000.
-
Stir the mixture and maintain the temperature between 30-35°C.
-
-
Oxidation:
-
Slowly add 40 ml of 50% hydrogen peroxide to the reaction mixture.
-
Continue stirring at 30-35°C for the time required for complete conversion (monitor by TLC or HPLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by washing the mixture with water.
-
Extract the product into dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by crystallization to yield 2,3-dimethoxy-5-methyl-1,4-benzoquinone with high purity.[7]
-
Protocol 3: Friedel-Crafts Coupling of Isodecaprenol and Coenzyme Q0
This protocol describes the crucial C-C bond formation between the isoprenoid side chain and the benzoquinone ring, a reaction catalyzed by a Lewis acid.
Rationale: The Friedel-Crafts alkylation is a powerful method for attaching alkyl groups to aromatic rings.[8] In this context, the tertiary alcohol, isodecaprenol, is activated by a Lewis acid (e.g., zinc chloride or boron trifluoride etherate) to form a carbocationic intermediate, which then undergoes electrophilic aromatic substitution onto the electron-rich hydroquinone (the reduced form of Coenzyme Q0).[9][10] The reaction is followed by an oxidative workup to yield the final quinone structure of Coenzyme Q10.
Materials and Reagents:
-
Isodecaprenol
-
2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0)
-
Zinc Chloride (anhydrous) or Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Oxidizing agent (e.g., ferric chloride or air)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve isodecaprenol and 2,3-dimethoxy-5-methyl-p-benzoquinone (in its reduced, hydroquinone form) in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
-
Lewis Acid Catalysis:
-
Slowly add the Lewis acid catalyst (e.g., a solution of anhydrous zinc chloride in ether or boron trifluoride etherate) to the cooled reaction mixture.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature) and monitor its progress by TLC or HPLC.
-
-
Oxidative Work-up and Purification:
-
Upon completion of the coupling reaction, quench the reaction with water.
-
Introduce an oxidizing agent (e.g., a solution of ferric chloride) or bubble air through the solution to oxidize the hydroquinone intermediate to the final benzoquinone product, Coenzyme Q10.
-
Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Concentrate the solution to obtain the crude Coenzyme Q10.
-
Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent.[11]
-
Combine the fractions containing pure Coenzyme Q10 and evaporate the solvent to yield the final product as a yellow-orange crystalline solid.
-
Part 3: Data Presentation and Characterization
Table 1: Typical Yields and Purity in the Semi-Synthesis of Coenzyme Q10
| Step | Starting Material | Product | Typical Yield (%) | Typical Purity (%) | Reference(s) |
| 1. Solanesol to this compound | Solanesol | This compound | 72-85 | >80 | [12] |
| 2. This compound to Isodecaprenol | This compound | Isodecaprenol | ~90 | >90 | [6] |
| 3. Coupling of Isodecaprenol with Benzoquinone derivative | Isodecaprenol | Coenzyme Q10 | 13-90 | >98 (after purity) | [9][13] |
| Overall Yield (from Solanesol) | Solanesol | Coenzyme Q10 | ~17 | >98 | [9] |
Note: Yields can vary significantly based on the specific reaction conditions and purification methods employed.
Protocol 4: Analytical Characterization of Coenzyme Q10
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized Coenzyme Q10.
A. High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for determining the purity of Coenzyme Q10 and quantifying any related impurities.[14] A reversed-phase C18 column is typically used, leveraging the lipophilic nature of CoQ10. UV detection at 275 nm is effective due to the chromophoric quinone ring.[15]
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of ethanol and methanol (e.g., 70:30 v/v) or acetonitrile and isopropyl alcohol (e.g., 84:16 v/v).[14][16]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm[15]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable organic solvent. To ensure all CoQ10 is in the oxidized form for accurate quantification, a pretreatment with ferric chloride solution may be employed.[16][17]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation, confirming the presence of the benzoquinone headpiece and the all-trans isoprenoid side chain.
Typical ¹H NMR (in CDCl₃) Chemical Shifts (δ, ppm):
-
~1.60-1.75: Methyl protons of the isoprenoid chain
-
~1.98-2.10: Methylene protons of the isoprenoid chain and the methyl group on the quinone ring
-
~3.20: Methylene protons adjacent to the quinone ring
-
~3.98: Methoxyl protons on the quinone ring
-
~4.90-5.15: Vinylic protons of the isoprenoid chain
Typical ¹³C NMR (in CDCl₃) Chemical Shifts (δ, ppm):
-
~16.0-26.0: Methyl carbons of the isoprenoid chain
-
~39.7: Methylene carbons of the isoprenoid chain
-
~61.3: Methoxyl carbons on the quinone ring
-
~118.0-145.0: Carbons of the quinone ring and vinylic carbons of the isoprenoid chain
-
~184.0-185.0: Carbonyl carbons of the quinone ring
Visualizing the Key Chemical Transformation
Caption: Key chemical transformations in the semi-synthesis of Coenzyme Q10 from this compound.
Conclusion
The semi-synthesis of Coenzyme Q10 from this compound represents a robust and industrially relevant pathway. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools and understanding to successfully execute this synthesis. By adhering to the detailed procedures and understanding the underlying chemical principles, scientists can achieve high yields of pure Coenzyme Q10, suitable for further research and development in the pharmaceutical and nutraceutical sectors. The analytical methods described herein provide the necessary framework for quality control, ensuring the final product meets the required specifications.
References
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- US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone - Google P
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Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - NIH. ([Link])
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Coenzyme Q10 analytical determination in biological matrices and pharmaceuticals - IMR Press. ([Link])
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Synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone: A Key Fragment in Coenzyme-Q Series | Request PDF - ResearchGate. ([Link])
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HPLC Determination of Coenzyme Q10 and Ubiquinol on Primesep D Column. ([Link])
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Synthesis of Coenzyme Q10 | Request PDF - ResearchGate. ([Link])
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CoQ10 a super-vitamin: review on application and biosynthesis - PMC - PubMed Central. ([Link])
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(PDF) A new method of synthesis of coenzyme Q10 from isolated solanesol from tobacco waste - ResearchGate. ([Link])
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Synthesis of the Key Intermediate of Coenzyme Q10 - PMC - PubMed Central. ([Link])
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Coenzyme Q10 production by Sphingomonas sp. ZUTE03 with novel precursors isolated from tobacco waste in a two-phase conversion system - PubMed. ([Link])
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Synthesis of Coenzyme Q10 | American Journal of Infectious Diseases. ([Link])
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Efficient Lewis Acid Ionic Liquid-Catalyzed Synthesis of the Key Intermediate of Coenzyme Q10 under Microwave Irradiation - PMC - PubMed Central. ([Link])
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Efficient Lewis acid ionic liquid-catalyzed synthesis of the key intermediate of coenzyme Q10 under microwave irradiation - PubMed. ([Link])
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Coenzyme Q10 - Wikipedia. ([Link])
- Synthesis of coenzyme Q10 derivatives, their structural and electrochemical characterization, and functional studies on cellular. (URL not available)
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Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers. ([Link])
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Synthesis of ubiquinone Q10 (Co Q10) from natural tobacco leaves - ResearchGate. ([Link])
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Electronic Supplementary Information - The Royal Society of Chemistry. ([Link])
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Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC - NIH. ([Link])
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Improvement on Synthesis of Grignard Reagent - 大学化学. ([Link])
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Grignard Reactions Go Greener with Continuous Processing. ([Link])
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H NMR spectrum of coenzyme Q10 standard solution with a concentration of 75 mg/L. ([Link])
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State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH. ([Link])
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Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis - Beilstein Journals. ([Link])
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A mechanistic study of Lewis acid-catalyzed covalent organic framework formation. ([Link])
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Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering - Frontiers. ([Link])
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The Strategic Utility of Solanesyl Acetone in Isoprenoid Synthesis: A Guide for Researchers
Introduction: The Significance of Solanesyl Acetone in Complex Molecule Synthesis
In the landscape of pharmaceutical and nutraceutical development, the efficient synthesis of complex isoprenoid compounds is of paramount importance. Among the versatile precursors available to the modern chemist, this compound emerges as a key building block, particularly in the semi-synthesis of vital molecules such as Coenzyme Q10 (CoQ10) and analogues of Vitamin K.[][2] Derived from solanesol, a natural polyisoprenoid alcohol abundant in plants of the Solanaceae family like tobacco, this compound offers a strategic C45 isoprenoid chain that is readily functionalized.[2][3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, to empower researchers in their synthetic endeavors.
The core advantage of utilizing this compound lies in its ability to streamline the synthesis of complex isoprenoids by providing a substantial, pre-formed side chain. This circumvents the often lengthy and low-yielding processes of building such chains from smaller isoprene units.[4][5] The methodologies detailed herein are designed to be robust and reproducible, offering a foundation for both academic research and industrial-scale production.
Application I: Synthesis of Coenzyme Q10 (Ubiquinone-10)
Coenzyme Q10 is a vital component of the electron transport chain in mitochondria and a potent antioxidant.[5] Its therapeutic applications in cardiovascular diseases and other health conditions have driven the demand for efficient synthetic routes.[5][6] this compound serves as a crucial intermediate in a widely adopted semi-synthetic pathway starting from solanesol.[4][7][8]
Scientific Rationale: A Stepwise Approach to CoQ10
The conversion of solanesol to Coenzyme Q10 via this compound is a multi-step process that leverages well-established organic transformations. The initial step involves the conversion of the terminal alcohol of solanesol to a good leaving group, typically a bromide, to facilitate subsequent carbon-carbon bond formation. This solanesyl bromide is then reacted with a suitable acetoacetate derivative to yield this compound. The ketone functionality of this compound is then elaborated to introduce the remaining part of the isoprenoid side chain and finally coupled with a protected quinone ring, which upon oxidation yields Coenzyme Q10.
Experimental Workflow: From Solanesol to Coenzyme Q10
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow from Solanesol to Coenzyme Q10.
Protocol 1: Synthesis of this compound from Solanesol
This protocol details the two-step conversion of solanesol to this compound, a key intermediate for Coenzyme Q10 synthesis.
Step 1: Synthesis of Solanesyl Bromide
Causality: The hydroxyl group of solanesol is a poor leaving group. To facilitate nucleophilic substitution, it is converted to a bromide using phosphorus tribromide (PBr₃). This reaction proceeds via an SN2 mechanism and is generally high-yielding.
Materials:
-
Solanesol (10 g)
-
Anhydrous Hexane (9.5 ml)
-
Anhydrous Ether (13.5 ml)
-
Pyridine (1.3 ml)
-
Phosphorus tribromide (PBr₃) (1.8 ml) in 13 ml of Hexane
-
Ice water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 10 g of solanesol in a mixture of 9.5 ml of anhydrous hexane and 13.5 ml of anhydrous ether in a flask cooled to 0-5 °C.[9]
-
Add 1.3 ml of pyridine to the solution.[9]
-
Slowly add a solution of 1.8 ml of phosphorus tribromide in 13 ml of hexane over 35 minutes, maintaining the temperature at 0-5 °C.[9]
-
Stir the resulting mixture at 0-5 °C for 3 hours.[9]
-
Pour the reaction mixture into ice water and stir for an additional 10 minutes.[9]
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain solanesyl bromide. A very high yield of around 98% can be expected.[3]
Step 2: Synthesis of this compound
Causality: This step involves an alkylation reaction where the enolate of ethyl acetoacetate acts as a nucleophile, attacking the solanesyl bromide. The subsequent hydrolysis and decarboxylation yield this compound. Sodium ethoxide is used as the base to generate the enolate.
Materials:
-
Solanesyl bromide (from Step 1)
-
Ethyl acetoacetate (2.5 g)
-
Sodium (0.4 g) in absolute ethanol (18 ml)
-
10% Sodium Hydroxide (NaOH) solution (2.5 ml)
-
Ether
-
Ice water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the solanesyl bromide, add 2.5 g of ethyl acetoacetate.[9]
-
Over a period of 20 minutes, add a solution of 0.4 g of sodium in 18 ml of absolute alcohol, while maintaining the temperature at 10 °C.[9]
-
Keep the reaction mixture at 20 °C for 12 hours.[9]
-
Heat the mixture to 80 °C and add 2.5 ml of 10% NaOH solution over 1 hour.[9]
-
Stir the mixture at 80 °C for 4 hours.[9]
-
Pour the reaction mixture into ice water and extract with ether.[9]
-
Wash the ether solution with water and dry over anhydrous magnesium sulfate.[9]
-
Evaporate the solvent to yield this compound as a solid. The expected yield is approximately 8 g.[9]
| Parameter | Value | Reference |
| Starting Material | Solanesol (10 g) | [9] |
| Intermediate | Solanesyl Bromide | [3] |
| Intermediate Yield | ~98% | [3] |
| Final Product | This compound | [9] |
| Final Yield | ~8 g (from 10 g Solanesol) | [9] |
Application II: A Precursor for Vitamin K Analogues
While the direct synthesis from this compound is less commonly cited, its precursor, solanesyl bromide, is a key component in the synthesis of Vitamin K₂ (menaquinone-9).[10][11] The strategic importance of this compound lies in its close relationship to this key intermediate. A researcher equipped with this compound can, in principle, reverse the synthesis to solanesyl alcohol and then proceed to the bromide for Vitamin K synthesis, or explore direct coupling methods.
Conceptual Pathway to Vitamin K₂ (MK-9)
The synthesis of Vitamin K₂ involves the coupling of a solanesyl side chain with a menadione (2-methyl-1,4-naphthoquinone) derivative.[10]
Caption: Conceptual pathway for the synthesis of Vitamin K2 (MK-9).
Protocol 2: Synthesis of Vitamin K₂ (MK-9) using Solanesyl Bromide
This protocol outlines the key coupling step for the synthesis of Vitamin K₂ (MK-9) from solanesyl bromide and a protected menadione derivative.
Causality: This synthesis relies on the nucleophilic attack of a protected menadione derivative on solanesyl bromide. The protection of the quinone is crucial to prevent side reactions. The subsequent deprotection and oxidation yield the final Vitamin K₂ molecule.
Materials:
-
Solanesyl bromide
-
Protected 2-methyl-1,4-naphthoquinone derivative (e.g., 1,4,4a,9a-tetrahydro-9aα-methyl-1α,4α-methyl-anthraquinone)
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF)
-
Toluene
Procedure:
-
Dissolve potassium tert-butoxide in anhydrous THF and cool the solution to 0-5 °C.[10]
-
Dropwise, add the protected menadione derivative to the cooled solution.[10]
-
Add solanesyl bromide to the reaction mixture and react for 1 to 3 hours.[10]
-
After the reaction is complete, the intermediate product, 1,4,4a,9a-tetrahydro-4aα-(solanesyl)-9aα-methyl-1α,4α -methylacanthrone, is obtained.[10]
-
Dissolve this intermediate in toluene and reflux for 0.5-2 hours to obtain Vitamin K₂.[10]
Conclusion and Future Perspectives
This compound stands as a testament to the power of semi-synthesis, bridging the gap between natural product chemistry and industrial-scale production of high-value isoprenoids. The protocols detailed in this guide provide a solid foundation for researchers to harness the potential of this versatile precursor. Future research may focus on developing more direct and efficient methods for coupling this compound with various molecular scaffolds, further expanding its utility in drug discovery and development. The continuous refinement of these synthetic routes will undoubtedly contribute to the more accessible and affordable production of essential medicines and nutraceuticals.
References
- CN100404488C - A novel process for synthesis of coenzyme Q10 - Google P
- Synthesis of Coenzyme Q10 | American Journal of Infectious Diseases. (URL: )
- US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone - Google P
- US6686485B2 - Synthesis of coenzyme Q10, ubiquinone - Google P
- Synthesis of ubiquinone Q10 (Co Q10)
- Synthesis of coenzyme Q10, ubiquinone - Justia P
- CAS 65717-26-2 this compound - Building Block / BOC Sciences. (URL: )
- Synthesis of Coenzyme Q10 | Request PDF - ResearchG
-
CoQ10 a super-vitamin: review on application and biosynthesis - PMC - PubMed Central. (URL: [Link])
- (PDF)
-
Systematic biotechnological production of isoprenoid analogs with bespoke carbon skeletons - PMC - PubMed Central. (URL: [Link])
-
Biosynthetic Pathway for the C45 Polyprenol, Solanesol, in Tobacco - ResearchGate. (URL: [Link])
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-
Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - MDPI. (URL: [Link])
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- 11. mdpi.com [mdpi.com]
Topic: Analytical Methods for Quantifying Solanesyl Acetone in Reaction Mixtures
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This document provides a comprehensive guide to the quantitative analysis of Solanesyl Acetone in complex reaction mixtures. This compound is a key intermediate in the synthesis of valuable compounds, including Coenzyme Q10 (CoQ10) analogues. Accurate quantification is critical for reaction monitoring, yield optimization, and quality control. This guide details robust, validated methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, provide step-by-step protocols, and outline a framework for method validation in accordance with international guidelines.
Introduction: The Analytical Challenge
This compound ((3E,7E,11E,15E,19E,23E,27E,31E)-6,10,14,18,22,26,30,34-octamethyldotriaconta-3,7,11,15,19,23,27,31-octaen-2-one) is a C48 isoprenoid ketone. Its structure is characterized by a long, non-polar polyisoprenoid chain and a terminal ketone functional group. The quantification of this compound within a reaction matrix presents a significant analytical challenge due to:
-
Matrix Complexity: Reaction mixtures often contain unreacted starting materials, catalysts, solvents, and various side-products that can interfere with the analysis.
-
Physicochemical Properties: The long, hydrophobic chain dictates its solubility and chromatographic behavior, while its high boiling point influences the choice of gas chromatographic conditions.
-
Potential for Degradation: The multiple double bonds in the isoprenoid chain can be susceptible to oxidation, and the molecule may be thermally labile under harsh analytical conditions.
This note provides researchers and drug development professionals with the necessary tools to select and implement an appropriate analytical method for their specific needs.
Recommended Analytical Techniques: A Comparative Overview
The two primary recommended techniques for the quantification of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
-
RP-HPLC-UV: This is often the method of choice for routine analysis. The technique separates compounds based on their hydrophobicity. This compound's long, non-polar chain makes it highly suitable for retention and separation on a non-polar stationary phase (like C18). The conjugated ketone moiety allows for direct detection using a UV detector.
-
GC-MS: This technique offers superior specificity and sensitivity. Separation occurs based on volatility and interaction with the column's stationary phase. The mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern. Due to this compound's high molecular weight, specific GC conditions are required. Artifacts can sometimes be generated during GC analysis of terpenes and related compounds, making careful method development crucial.[1][2]
Method Selection Guide
| Parameter | RP-HPLC-UV | GC-MS | Rationale & Justification |
| Specificity | Good | Excellent | MS provides structural confirmation via mass fragmentation, minimizing the risk of co-elution interference. |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | MS detectors, especially in selected ion monitoring (SIM) mode, offer significantly lower detection limits. |
| Speed | Moderate | Moderate to Slow | GC methods for high-boiling point compounds often require longer run times and temperature ramps. |
| Sample Prep | Simple (Dilution & Filtration) | May require derivatization | Derivatization can improve volatility and peak shape but adds complexity and time to the workflow. |
| Cost & Availability | Lower / Widely Available | Higher / Less Common | HPLC-UV systems are standard in most analytical laboratories. |
| Robustness | High | Moderate | HPLC methods are generally very robust for routine QC. GC methods can be sensitive to matrix effects and inlet contamination. |
Experimental Workflow Overview
The overall process for quantifying this compound follows a structured path from sample acquisition to data reporting. This workflow ensures that the final quantitative value is accurate and reproducible.
Sources
Solanesyl Acetone as a standard for chromatographic techniques.
An Application Guide for the Use of Solanesyl Acetone as a Chromatographic Standard
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective utilization of this compound as a reference standard in chromatographic techniques. This compound, a key intermediate in the synthesis of Coenzyme Q10 (CoQ10), requires precise and reliable analytical methods for its quantification and purity assessment.[] This guide details the physicochemical properties, proper handling, and preparation of this compound standards. It presents detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and discusses the applicability of Gas Chromatography (GC) for its analysis. The methodologies are grounded in the principles of scientific integrity, ensuring that each protocol functions as a self-validating system through rigorous method validation criteria.
Introduction: The Analytical Significance of this compound
This compound, systematically named (5E,9E,13E,17E,21E,25E,29E,33E)-6,10,14,18,22,26,30,34,38-nonamethylnonatriaconta-5,9,13,17,21,25,29,33,37-nonaen-2-one, is a C48 isoprenoid ketone.[] Its primary significance lies in its role as a crucial precursor in the semi-synthesis of Coenzyme Q10 (Ubiquinone), a vital component of the mitochondrial electron transport chain and a potent antioxidant.[2][3] The synthesis of CoQ10 often starts from solanesol, a natural product extracted from tobacco leaves, which is converted to solanesyl bromide and subsequently reacted to form this compound.[4][5]
Given its position in this critical synthetic pathway, the ability to accurately quantify this compound is paramount for:
-
Process Monitoring: Tracking the conversion of starting materials and the formation of the intermediate.
-
Purity Assessment: Evaluating the purity of the intermediate before proceeding to the final steps of CoQ10 synthesis.
-
Yield Optimization: Accurately determining reaction yields to optimize process parameters.
-
Quality Control: Ensuring the final drug substance meets stringent purity and quality standards.
This application note provides the foundational protocols and validation frameworks necessary to establish this compound as a reliable standard in a regulated or research laboratory setting.
Physicochemical Properties and Standard Handling
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use. The stability and purity of the standard directly impact the accuracy and reliability of all subsequent measurements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (5E,9E,13E,17E,21E,25E,29E,33E)-6,10,14,18,22,26,30,34,38-nonamethylnonatriaconta-5,9,13,17,21,25,29,33,37-nonaen-2-one | [] |
| CAS Number | 65717-26-2 | [6] |
| Molecular Formula | C₄₈H₇₈O | [] |
| Molecular Weight | 671.13 g/mol | [] |
| Appearance | Expected to be a waxy solid or viscous oil at room temperature. | Inferred from structure |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane, dichloromethane) and polar aprotic solvents (e.g., acetone).[7][8] Insoluble in water. | Inferred from structure |
Storage and Stability
Reference standards are valuable assets and must be handled to preserve their integrity.
-
Storage Conditions: Store this compound in a tightly sealed container, protected from light, in a cool, dry place. A freezer at -20°C is recommended for long-term storage.[9][10]
-
Stability: this compound is stable under recommended storage conditions.[11] Avoid exposure to strong oxidizing agents, extreme temperatures, and direct sunlight to prevent degradation.[9][12]
-
Handling: Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Use calibrated instruments for all measurements.
Preparation of Standard Solutions
The accuracy of the entire analytical method hinges on the correct preparation of the standard solutions. This protocol outlines the steps for creating a stock solution and subsequent working standards.
Protocol: Standard Solution Preparation
-
Select Solvent: Choose a high-purity, HPLC or GC-grade solvent in which this compound is freely soluble, such as acetone or isopropanol.[13]
-
Prepare Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of the this compound reference standard onto a calibrated analytical balance.
-
Quantitatively transfer the weighed standard into a 10.0 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the standard completely. Use gentle sonication if necessary.
-
Once dissolved, fill the flask to the calibration mark with the solvent.
-
Cap the flask and invert it at least 15-20 times to ensure homogeneity.
-
-
Prepare Working Standards:
-
Perform serial dilutions from the stock solution using calibrated pipettes and Class A volumetric flasks to create a series of working standards. These should bracket the expected concentration range of the unknown samples. For example, to create a 100 µg/mL standard, transfer 1.0 mL of the stock solution into a 10.0 mL volumetric flask and dilute to the mark.
-
-
Storage: Store the stock and working solutions in amber glass vials at 2-8°C. Check for any signs of precipitation or degradation before each use.
Caption: Workflow for preparing this compound standard solutions.
Application Protocol: Reversed-Phase HPLC (RP-HPLC)
Due to its high molecular weight and low volatility, RP-HPLC is the most suitable and robust chromatographic technique for the analysis of this compound.
Causality and Method Design
-
Stationary Phase: A C18 (octadecylsilane) stationary phase is chosen for its strong hydrophobic interactions with the long non-polar isoprenoid chain of this compound, providing excellent retention and resolution.[4]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and water is employed. Acetonitrile is often preferred for its lower viscosity and better UV transparency. The gradient starts with a lower organic phase concentration and increases over time, allowing for the elution of less retained impurities first, followed by the highly retained this compound.
-
Detector: While this compound has a weak ketone chromophore, a UV detector set to a low wavelength (e.g., 210-220 nm) can be used. However, this may suffer from interference from solvents and other impurities.[14] For higher specificity and sensitivity, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is highly recommended, as these detectors do not rely on a chromophore.[15][16] This protocol will specify UV detection due to its wide availability.
Experimental Protocol: HPLC-UV
Table 2: Recommended HPLC Parameters
| Parameter | Setting |
|---|---|
| Instrument | HPLC system with gradient pump, autosampler, and UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | 0-2 min: 90% B; 2-15 min: 90% to 100% B; 15-20 min: 100% B; 20.1-25 min: 90% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
| Run Time | 25 minutes |
Caption: General workflow for the HPLC analysis of this compound.
Applicability of Gas Chromatography (GC)
While HPLC is the preferred method, GC analysis of this compound may be considered.
Rationale and Challenges
-
Feasibility: GC is challenging due to the very high boiling point and low volatility of this compound (MW = 671.13 g/mol ). High temperatures are required, which can risk thermal degradation of the analyte in the injector and column.
-
Instrumentation: If attempted, the analysis requires a GC equipped with a high-temperature capillary column and a Flame Ionization Detector (FID), which is suitable for detecting hydrocarbons.[17]
-
Sample Integrity: The primary concern is ensuring the analyte elutes from the column without degrading. A short, thin-film, high-temperature stable column (e.g., phenyl-methylpolysiloxane) would be necessary.
This method is recommended only for experienced chromatographers with appropriate high-temperature GC equipment.
Table 3: Hypothetical GC Parameters
| Parameter | Setting |
|---|---|
| Instrument | GC with high-temperature inlet and FID |
| Column | High-Temp Low-Bleed Capillary Column (e.g., DB-1ht), 15 m x 0.25 mm x 0.1 µm |
| Carrier Gas | Helium or Hydrogen, constant flow mode |
| Inlet Temperature | 350°C |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on concentration |
| Oven Program | Initial 150°C, ramp at 20°C/min to 380°C, hold for 5 min |
| Detector | FID |
| Detector Temp | 380°C |
Trustworthiness: A Framework for Method Validation
To ensure that the chosen chromatographic method provides reliable and trustworthy results, it must be validated.[18] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[19]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components). This is typically demonstrated by the lack of interfering peaks at the retention time of this compound in a blank or placebo sample.
-
Linearity: A linear relationship between the concentration of the standard and the detector response (peak area) should be established across a range of concentrations. A calibration curve is generated, and the correlation coefficient (r²) should typically be ≥ 0.999.[20][21]
-
Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies on a sample spiked with known amounts of this compound standard at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Recoveries are typically expected to be within 98.0-102.0%.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. The precision is expressed as the Relative Standard Deviation (RSD), which should typically be ≤ 2%.[20][21]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature), providing an indication of its reliability during normal usage.
Conclusion
This compound is a critical intermediate whose purity and concentration directly impact the quality of synthesized Coenzyme Q10. Establishing a robust, validated analytical method using a well-characterized this compound reference standard is not merely a procedural step but a cornerstone of quality assurance in drug development and manufacturing. The RP-HPLC method detailed herein provides a reliable and accessible framework for this purpose. By adhering to the principles of careful standard preparation and thorough method validation, researchers and scientists can ensure the integrity and accuracy of their analytical data, leading to higher quality products and more efficient process development.
References
- BOC Sciences. (n.d.). CAS 65717-26-2 this compound.
- Central Insecticides Board & Registration Committee. (n.d.). Method of analysis.
- Google Patents. (n.d.). CN100404488C - A novel process for synthesis of coenzyme Q10.
- Ravada, S. R., et al. (2009). Synthesis of Coenzyme Q10. American Journal of Infectious Diseases.
- Ajjarapu, K. (2025). Synthesis of ubiquinone Q10 (Co Q10) from natural tobacco leaves. ResearchGate.
- Google Patents. (n.d.). US6686485B2 - Synthesis of coenzyme Q10, ubiquinone.
- ResearchGate. (2025). Synthesis of Coenzyme Q10.
- Safety Data Sheet. (2024). Acetone.
- Kuujia.com. (n.d.). 65717-26-2(this compound).
- Google Patents. (n.d.). US20080200733A1 - Processes For The Preparation Of Purified Solanesol, Solanesyl Bromide & this compound.
- Fisher Scientific. (2015). Safety Data Sheet - Acetone.
- OSHA. (1988). Method of Analysis for Acetone.
- Scharlab. (n.d.). Standard substances for GC.
- Pharmaguideline. (n.d.). Method of Analysis for Acetone.
- Ermer, J., & Miller, J. H. M. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Journal of Chromatography B.
- Biomall. (n.d.). Buy this compound, 25mg S676525-25mg in India.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
- Purosolv. (2025). Role of Acetone in Solubility Enhancement of Drugs.
- ResearchGate. (2016). Can I use acetone for reverse phase HPLC?.
- ResearchGate. (2025). Validation of an analytical method for quality control of residual solvents (n-hexane and acetone) in D-002: New active ingredient from beeswax.
- Sigma-Aldrich. (2024). Acetone - SAFETY DATA SHEET.
- MicroSolv. (n.d.). Can I use Acetone as a mobile phase solvent in Aqueous Normal Phase ANP.
- NIH. (n.d.). Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC.
- Sigma-Aldrich. (n.d.). Acetone HPLC Plus, for HPLC, GC, and residue analysis.
- Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry.
- CCOHS. (n.d.). Acetone.
- State of Michigan. (n.d.). SAFETY DATA SHEET - Acetone.
- ResearchGate. (2025). Method validation and comparison of acetonitrile and acetone extraction for the analysis of 169 pesticides in soya grain by liquid chromatography-tandem mass spectrometry.
- Ashdin Publishing. (2023). Analytical method development, validation, and verification.
- Wikipedia. (n.d.). Acetone.
- BenchChem. (2025). Application Notes and Protocols for the Extraction of Natural Products Using Acetone.
- Clinical Gate. (2015). Methods in natural product chemistry.
- MicroSolv. (n.d.). Acetone as The Organic Mobile Phase Component - AppNote.
- Sigma-Aldrich. (n.d.). Acetone.
- SciELO. (n.d.). A simple and rapid method for urinary acetone analysis by headspace/gas chromatography.
- Sigma-Aldrich. (n.d.). Acetone for gas chromatography ECD and FID SupraSolv.
- Allen. (n.d.). Acetone- Formula, Structure, Properties and Applications.
- Purosolv. (2023). Unlocking the Potential: Pharma-Grade Acetone in Medicine.
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- Sigma-Aldrich. (n.d.). Acetone standard for gc. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT1WofWL_EQ3qqyF-Zt44hnlpBexm_RP0CgHuEamZdm9ZMhIvdZF1cKQ2HffX_js-6-AND3f4fXc6F2Dw0rhgKdg6NICMAARd7wDLTKmMe2uYwDoovvSGMQL0AQIV4cp7Ut0cHfKttl87Bx2WPaS7z3eey_KEheBragExDCBo1-9hk0oPkSjcjhvegYbOFMhi1XnEjPIgju9pFyYpEvX6SZy7rToLhiGpgoIK1REhjbsC7tj4sxyzN8oli2opLJN2w3XW0olflCsL6rKKsVUNg9OChSnd3rjHa7bMKqCCS1j3hQg==](_
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Troubleshooting & Optimization
Technical Support Center: Optimizing Solanesyl Acetone Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Solanesyl Acetone, a key intermediate in the production of Coenzyme Q10 and other vital pharmaceuticals. Here, we address common challenges and provide actionable strategies to enhance reaction yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section tackles high-level questions regarding the optimization of this compound synthesis.
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially significant method is the Friedel-Crafts acylation of solanesol.[1][2] This reaction involves treating solanesol, a long-chain isoprenoid alcohol, with an acylating agent in the presence of a Lewis acid catalyst to introduce an acetyl group.[1][2] While effective, this method's yield is highly sensitive to reaction conditions.
Q2: Which factors have the most significant impact on the final yield of this compound?
A2: Several factors critically influence the yield:
-
Catalyst Choice and Stoichiometry: The type and amount of Lewis acid are paramount. Strong Lewis acids like aluminum chloride (AlCl₃) are common but can require stoichiometric amounts due to complexation with the ketone product.[1][2][3]
-
Solvent Quality: The reaction is highly sensitive to moisture. Using anhydrous solvents is crucial to prevent catalyst deactivation and unwanted side reactions.[4]
-
Reaction Temperature: Temperature control is vital. Exothermic reactions can lead to side product formation if not properly managed.[4][5]
-
Purity of Starting Materials: Impurities in solanesol or the acylating agent can inhibit the catalyst or lead to byproducts, complicating purification and reducing yield.[4]
Q3: Are there more environmentally friendly alternatives to traditional Lewis acid catalysts like AlCl₃?
A3: Yes, there is a significant push towards "green" chemistry. Solid acid catalysts, such as zeolites (e.g., H-Beta, H-Y) and sulfonic acid-functionalized resins, are promising alternatives.[3] These catalysts are often reusable, reduce corrosive waste streams, and can be more selective, simplifying workup procedures.[3][6]
Part 2: Troubleshooting Guide for Low Yields
This section provides a systematic approach to diagnosing and resolving specific issues encountered during synthesis.
Issue 1: The reaction fails to proceed, or the conversion of solanesol is very low.
| Potential Cause | Explanation & Recommended Action |
| Inactive Catalyst | Traditional Lewis acids like AlCl₃ are highly hygroscopic. Exposure to atmospheric moisture will deactivate them. Solution: Use freshly opened, high-purity catalyst. Handle in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).[4] For solid acid catalysts, ensure they are properly activated, often by heating under vacuum.[3] |
| Presence of Water | Water in the solvent or on the glassware will quench the Lewis acid catalyst. Solution: Use anhydrous solvents. Flame-dry all glassware before use and conduct the reaction under a dry, inert atmosphere.[4] |
| Impure Solanesol | Solanesol is often extracted from natural sources (like tobacco leaves) and may contain impurities that can poison the catalyst. Solution: Purify the starting solanesol, for example, by column chromatography, to ensure high purity before the reaction. Verify purity using NMR or GC-MS.[4] |
Issue 2: The reaction produces a complex mixture of products, making purification difficult and lowering the yield of the desired isomer.
| Potential Cause | Explanation & Recommended Action |
| Incorrect Reaction Temperature | Friedel-Crafts acylation is often exothermic.[5] Poor temperature control can lead to side reactions, including polysubstitution or degradation. Solution: Add the catalyst portion-wise at a low temperature (e.g., 0 °C) to control the initial exotherm.[5] Maintain a consistent, optimized temperature throughout the reaction.[4] |
| Carbocation Rearrangement | Although less common in acylation than alkylation, unwanted rearrangements can occur under harsh conditions.[1][7] Solution: Use a milder Lewis acid or a heterogeneous catalyst which can offer better selectivity. Optimizing the reaction temperature and time can also minimize these side reactions. |
| Sub-optimal Solvent Choice | The solvent polarity can influence the reaction's regioselectivity and the stability of intermediates. Solution: Screen different anhydrous solvents. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common starting points. |
Issue 3: Significant loss of product during the aqueous workup and extraction.
| Potential Cause | Explanation & Recommended Action |
| Stable Product-Catalyst Complex | The ketone product forms a strong complex with Lewis acids like AlCl₃.[2] This complex must be hydrolyzed to liberate the product. Solution: During workup, pour the reaction mixture into ice-cold water or dilute acid to effectively break the complex.[5] Ensure vigorous stirring during this step. |
| Emulsion Formation | The long, non-polar solanesyl chain and the presence of aluminum salts can lead to persistent emulsions during extraction, trapping the product. Solution: Add a saturated brine solution (NaCl) during the extraction to increase the aqueous phase's ionic strength and help break the emulsion. If necessary, filter the mixture through a pad of Celite. |
| Incomplete Extraction | This compound is a large, lipophilic molecule. Solution: Use a suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate) and perform multiple extractions (at least 3x) to ensure complete recovery from the aqueous layer. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low yields in this compound synthesis.
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a standard synthesis and purification protocol.
Protocol 1: Friedel-Crafts Acylation of Solanesol using Aluminum Chloride
Materials:
-
Solanesol (high purity)
-
Aluminum Chloride (AlCl₃, anhydrous)
-
Acetyl Chloride (or Acetic Anhydride)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric Acid (HCl, 1M solution)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under vacuum and then cool to room temperature under a nitrogen or argon atmosphere.
-
Reagent Preparation: Dissolve high-purity solanesol in anhydrous dichloromethane (CH₂Cl₂) in the flask. In the separate dropping funnel, add a solution of acetyl chloride in anhydrous CH₂Cl₂.
-
Catalyst Addition: Cool the flask containing the solanesol solution to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) in portions to the stirred solution. The mixture will typically change color to orange or red.[5]
-
Acylation: Add the acetyl chloride solution dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the solanesol starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and 1M HCl to decompose the aluminum chloride complex.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.
References
- IJCPS, "Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli," International Journal of Chemical and Physical Sciences, Vol. 4, Jan-2015.
- A. R. Massah et al.
- BenchChem, "Troubleshooting low yields in the synthesis of substituted enones," BenchChem Technical Support.
- Sigma-Aldrich, "Friedel–Crafts Acylation," Sigma-Aldrich Technical Documents.
- N. G. J.
- Catalysis Eprints, "Solid Acid Catalysts for Acylation of Aromatics," Catalysis Eprints d
- Wikipedia, "Friedel–Crafts reaction," Wikipedia.
- Master Organic Chemistry, "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation," Master Organic Chemistry, May 17, 2018.
- YouTube, "Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
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Common side reactions and byproducts in Solanesyl Acetone synthesis.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Solanesyl Acetone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during the synthesis of this critical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.
This compound is a key precursor in the synthesis of high-value compounds like Coenzyme Q10 (CoQ10) and Vitamin K2.[1] Its long, unsaturated isoprenoid chain, while vital for its biological function, presents unique stability and reactivity challenges during synthesis. This guide addresses the most common issues in a practical, question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Starting Material Stability and Handling
Question: I've noticed a decrease in the purity of my solanesol starting material over time, and my reaction yields are inconsistent. What's happening and how can I prevent it?
Answer: This is a very common issue stemming from the inherent instability of solanesol. The molecule contains nine non-conjugated double bonds, making it highly susceptible to degradation.[2][3]
-
Causality: The primary degradation pathways are oxidation, particularly from atmospheric oxygen and ozone, and photodegradation from exposure to heat and light.[2][4] Each double bond is a potential site for cleavage, which can lead to a complex mixture of smaller isoprenoid byproducts and a significant loss of your key starting material.[4]
-
Preventative Measures:
-
Storage: The most effective way to maintain solanesol integrity is to store it under inert gas (argon or nitrogen) at -20°C in a dark, tightly sealed container.[2]
-
Handling: When setting up your reaction, minimize the time the solanesol is exposed to air and light. Use solvents that have been de-gassed and handle the material under an inert atmosphere whenever possible.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Slows down oxidative and thermal degradation pathways.[2] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation from atmospheric O₂ and O₃.[4] |
| Light | Amber vials or dark room | Avoids photodegradation induced by UV and visible light.[2] |
| Purity Check | HPLC/TLC before use | Confirms the integrity of the starting material before committing it to a reaction. |
Section 2: Side Reactions in Major Synthetic Routes
The two most prevalent strategies for synthesizing this compound are the direct oxidation of solanesol and multi-step syntheses involving a solanesyl halide intermediate. Each route has a unique profile of common side reactions.
Caption: Primary synthetic routes to this compound.
Question (Oxidation Route): My reaction to oxidize solanesol to this compound results in a low yield and a complex mixture of byproducts, including geranylacetone and farnesylacetone. What is causing this over-oxidation?
Answer: You are observing the classic challenge of the direct oxidation route: oxidative cleavage of the polyisoprene chain.
-
Mechanism: Strong oxidizing agents do not just target the terminal allylic alcohol of solanesol. They can also attack the numerous double bonds along the C45 chain. This cleavage breaks the backbone into smaller fragments. Oxidation by ozone, for example, is known to produce at least 26 different compounds, primarily categorized into series of isoprenoid acetones, ω-hydroxyisoprenoid acetaldehydes, and isoprenoid oxoaldehydes.[4]
-
Troubleshooting & Prevention:
-
Choice of Oxidant: Use milder, more selective oxidizing agents. While reagents like potassium permanganate or chromium trioxide can work, they often lead to over-oxidation. Consider exploring more controlled oxidation systems.
-
Stoichiometry: Carefully control the molar equivalents of the oxidant. Use of a slight excess may seem to drive the reaction to completion, but it dramatically increases the risk of chain cleavage. Start with substoichiometric amounts and titrate upwards based on reaction monitoring (TLC or LC-MS).
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Oxidations are exothermic, and localized heating can accelerate side reactions. Maintaining a consistently low temperature (e.g., 0°C to -20°C) is critical.
-
Caption: Oxidative cleavage leads to a mix of products.
Question (Solanesyl Halide Route): I am attempting an acetoacetic ester synthesis starting from solanesyl bromide, but my yield is poor and I'm isolating a significant non-polar byproduct. What is it?
Answer: The non-polar byproduct is almost certainly a mixture of elimination products (nonaprenes). This side reaction competes directly with your desired substitution reaction.
-
Mechanism: Solanesyl bromide is a tertiary allylic bromide, making it susceptible to both SN1/SN2 substitution and E1/E2 elimination. The base used to deprotonate the ethyl acetoacetate (e.g., potassium tert-butoxide, sodium ethoxide) can also act as a nucleophile or, more likely, a base to abstract a proton, leading to the formation of a new double bond (E2 elimination).[5]
-
Troubleshooting & Prevention:
-
Base Selection: Use a sterically hindered, non-nucleophilic base to favor deprotonation of the acetoacetate over attacking the solanesyl bromide. However, strong bases can still promote elimination. A softer, less basic anion of the acetoacetate, pre-formed under controlled conditions, may give better results.
-
Temperature: Keep the reaction temperature as low as possible. Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.
-
Solvent Choice: Use a polar aprotic solvent (e.g., THF, DMF). These solvents can solvate the cation of the base but do not participate in proton transfer, which can help suppress elimination pathways.
-
Section 3: Purification and Analysis
Question: I'm struggling to separate my this compound from byproducts using column chromatography. The spots/peaks are very close. What can I do?
Answer: This is a common challenge due to the structural similarity of the desired product and the main impurities (e.g., unreacted solanesol, isomeric byproducts, or shorter-chain ketones).
-
The Challenge: All these compounds are large, non-polar molecules with similar functional groups. Solanesol itself is more polar due to the hydroxyl group, but shorter ketones like farnesylfarnesylacetone can have very similar polarity to this compound. Furthermore, the potential for cis/trans isomers in the starting material or formed during the reaction can lead to diastereomers that are notoriously difficult to separate.[6][7]
-
Troubleshooting Workflow:
Caption: Decision workflow for purifying this compound.
-
Recommended Protocol: Preparative HPLC For high-purity isolation, especially for separating geometric isomers or closely related ketones, preparative reversed-phase HPLC is often necessary.[8][9]
-
Column Selection: A C18 column is a good starting point. For enhanced separation of long-chain isomers, a C30 stationary phase is highly recommended as it provides superior shape selectivity.[9]
-
Mobile Phase: A mixture of acetonitrile and isopropanol is a common and effective mobile phase for separating these non-polar compounds.[10]
-
Gradient Elution: Start with a high concentration of the weaker solvent (e.g., acetonitrile) and gradually increase the concentration of the stronger solvent (isopropanol) to elute the compounds based on subtle differences in their hydrophobicity.
-
Detection: Use a UV detector set between 205-215 nm, where the enone chromophore of this compound absorbs.[1]
-
References
- Benchchem. (n.d.). Technical Support Center: Solanesol Stability and Degradation.
- Daisey, J. M., & Mahanama, K. R. R. (1994). Identification of oxidation products of solanesol produced during air sampling for tobacco smoke by electrospray mass spectrometry and HPLC. Analyst, 119(8), 1735-1743.
- Manohar, B., et al. (2008). Processes For The Preparation Of Purified Solanesol, Solanesyl Bromide & this compound. US Patent Application US20080200733A1.
-
Yan, N., et al. (2021). Bioactivities and Medicinal Value of Solanesol and Its Accumulation, Extraction Technology, and Determination Methods. Molecules, 26(21), 6649. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2021). Bioactivities and Medicinal Value of Solanesol and Its Accumulation, Extraction Technology, and Determination Methods. Retrieved from [Link]
- Tuulmets, A., et al. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 691(21), 4477-4482.
-
Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
MDPI. (2019). Solanesol Biosynthesis in Plants. Retrieved from [Link]
-
PubMed. (2011). Solanesol: added value from Solanaceous waste. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for a reaction involving methanesulfonyl chloride. Retrieved from [Link]
- Benchchem. (2025). Identifying and minimizing side products in Grignard reactions.
-
Semantic Scholar. (2008). Characterization of Solanesol. Retrieved from [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. Retrieved from [Link]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (2010). Recovery of solanesol from tobacco as a value-added byproduct for alternative applications. Retrieved from [Link]
-
ResearchGate. (2009). Separation and identification of some common isomeric plant triterpenoids by thin-layer chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). 500 MHz 1D 1 H NMR spectra of the –OH and –COOH region of an acetone.... Retrieved from [Link]
-
Veeprho. (n.d.). Acetone Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,.... Retrieved from [Link]
-
LCGC International. (2010). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Retrieved from [Link]
-
Greenfield Global. (n.d.). organic volatile impurities / residual solvents. Retrieved from [Link]
-
MDPI. (2021). Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Acetone-Impurities. Retrieved from [Link]
-
YouTube. (2017). Purification and Drying: Acetone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. Retrieved from [Link]
-
MDPI. (2021). Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of acetone solvent in the reaction of 3-chloropropionyl- and 2-chloropropionyl-isothiocyanate with hydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and process optimization of hydrogenation of natural anisyl acetone using Lewis acid as catalysts. Retrieved from [Link]
-
SciSpace. (2014). Acetone-induced polymerisation of 3-aminopropyltrimethoxysilane (APTMS) as revealed by NMR spectroscopy. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzalacetone. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of compound 1 in d-acetone: a without salt, b spectrum.... Retrieved from [Link]
-
Marshall Digital Scholar. (n.d.). Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Chemical composition of acetone residue. Retrieved from [Link]
-
ResearchGate. (n.d.). Green synthesis of furfural acetone by solvent free aldol condensation of furfural with acetone over La2O3-MgO mixed oxide catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected region of the 1 H NMR spectrum of the acetone extract of S..... Retrieved from [Link]
Sources
- 1. Bioactivities and Medicinal Value of Solanesol and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Identification of oxidation products of solanesol produced during air sampling for tobacco smoke by electrospray mass spectrometry and HPLC - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. US20080200733A1 - Processes For The Preparation Of Purified Solanesol, Solanesyl Bromide & this compound - Google Patents [patents.google.com]
- 6. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in the synthesis of Solanesyl Acetone.
Introduction
Solanesyl acetone is a critical C13 isoprenoid ketone and a key intermediate in the semi-synthesis of Coenzyme Q10 (CoQ10), a vital component of the electron transport chain with significant therapeutic applications.[1][2] The synthesis, typically proceeding from naturally sourced solanesol, involves the coupling of the C45 solanesyl backbone with an acetone moiety. While conceptually straightforward, researchers frequently encounter challenges that lead to low conversion rates and purification difficulties.
This guide provides in-depth troubleshooting advice, addressing common experimental pitfalls in a direct question-and-answer format. Our goal is to equip researchers with the expert insights needed to diagnose issues, optimize reaction conditions, and achieve high-yield, high-purity synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Chemistry & Mechanism
Question 1: My reaction has stalled, and TLC/GC analysis shows a significant amount of unreacted solanesyl bromide. What are the likely mechanistic causes?
This is a classic symptom of insufficient activation of the acetone nucleophile or issues with the coupling conditions. Let's break down the causality:
-
Inefficient Enolate Formation: The core of the reaction is a nucleophilic substitution where the enolate of acetone (or an acetone equivalent like the acetoacetate anion) attacks the electrophilic solanesyl halide. The most common cause of failure is an insufficiently strong base or a base that is sterically hindered, leading to a low equilibrium concentration of the required enolate.
-
Phase Transfer Catalyst (PTC) Issues: In solid-liquid phase transfer catalysis, the PTC (e.g., a quaternary ammonium salt like tetrabutylammonium iodide) is responsible for carrying the nucleophile from the solid phase (e.g., K₂CO₃) or aqueous phase into the organic phase where the solanesyl bromide resides.[3] If the PTC is impure, used in insufficient quantity, or has decomposed, this transport mechanism fails, and the reactants remain separated, preventing the reaction.
-
Side Reactions Consuming Base: The presence of acidic impurities or excess water in the reaction mixture can consume the base, making it unavailable for the crucial deprotonation of the acetone equivalent.
Question 2: I'm observing multiple unidentified spots on my TLC plate, suggesting significant side product formation. What are the most common side reactions?
Low conversion is often linked to the desired reaction pathway being outcompeted by side reactions. The primary culprits are:
-
Elimination (E2) of Solanesyl Bromide: Solanesyl bromide, being a long-chain allylic bromide, is susceptible to elimination reactions, especially in the presence of a strong or sterically hindered base. This leads to the formation of various solanesatrienes, which are non-productive and can complicate purification. The choice of a soft, non-nucleophilic base is critical to favor substitution (SN2) over elimination.
-
Self-Condensation of Acetone: If using acetone directly with a strong base, aldol condensation can occur, leading to the formation of diacetone alcohol and mesityl oxide. This consumes both the nucleophile and the base, reducing the yield of the desired product. This is a key reason why using an acetone equivalent like ethyl acetoacetate is often preferred, as its acidity is higher, allowing for the use of milder bases.
-
Hydrolysis of Solanesyl Bromide: If significant water is present in the reaction, the bromide can be hydrolyzed back to solanesol, which will appear as a separate spot on TLC and reduce the available electrophile.
Category 2: Starting Materials & Reagents
Question 3: How critical is the purity of the starting solanesol and the subsequent solanesyl bromide?
Extremely critical. The purity of your starting materials dictates the success of the entire synthesis.
-
Solanesol: Solanesol extracted from natural sources (like tobacco leaves) can contain isomeric impurities or other lipids.[2] These impurities can carry through to the bromination step, leading to a mixture of alkyl halides that will all react, resulting in a complex product mixture that is challenging to purify.
-
Solanesyl Bromide: This intermediate is often the most sensitive point. It can be unstable and prone to degradation upon exposure to light, heat, or moisture. Old or improperly stored solanesyl bromide may have already undergone partial elimination or hydrolysis, introducing impurities and reducing the effective concentration of the active electrophile. It is highly recommended to use freshly prepared solanesyl bromide or verify its purity by ¹H NMR before use.
Question 4: I'm using ethyl acetoacetate as my acetone source. What are the key parameters for the final hydrolysis and decarboxylation step?
Using ethyl acetoacetate is an excellent strategy to avoid the self-condensation of acetone. However, the final saponification and decarboxylation step is crucial for obtaining this compound.[4]
-
Incomplete Hydrolysis: Insufficient base (e.g., NaOH or KOH) or reaction time will lead to incomplete hydrolysis of the ester intermediate.
-
Incomplete Decarboxylation: This step is typically driven by heating under acidic conditions. If the temperature is too low or the heating time is too short, the β-keto acid intermediate will persist, leading to low yields of the final ketone. A typical condition is refluxing in an acidic aqueous solution. Careful pH and temperature control is necessary.
Category 3: Reaction Conditions
Question 5: What is the optimal temperature for the coupling reaction, and how does it affect the conversion rate?
Temperature is a double-edged sword in this synthesis.
-
Too Low: At lower temperatures (e.g., room temperature), the reaction rate may be impractically slow, leading to incomplete conversion even after extended periods.
-
Too High: Elevated temperatures significantly increase the rate of side reactions, particularly the E2 elimination of solanesyl bromide. This is a common cause of low yields and complex product mixtures.
An optimal temperature is typically found in the range of 40-60°C. This provides sufficient energy to overcome the activation barrier for the desired SN2 reaction without excessively promoting elimination. It is advisable to start at a lower temperature (e.g., 40°C) and monitor the reaction progress. The temperature can be slightly increased if the reaction is proceeding too slowly.
Troubleshooting Summary Table
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion (High starting material remains) | 1. Ineffective base (too weak, sterically hindered).2. Impure or inactive Phase Transfer Catalyst (PTC).3. Insufficient reaction temperature or time.4. Water or acidic impurities consuming the base. | 1. Switch to a stronger, non-nucleophilic base (e.g., anhydrous K₂CO₃).2. Use fresh, high-purity PTC (e.g., TBAB, TBAI) at 5-10 mol%.3. Increase temperature gradually (e.g., to 50-60°C) and monitor by TLC/GC.4. Ensure all reagents and solvents are anhydrous. Use freshly dried solvent. |
| Multiple Side Products (Complex TLC/GC-MS) | 1. Temperature is too high, favoring E2 elimination.2. Base is too strong or nucleophilic.3. Self-condensation of acetone (if used directly). | 1. Reduce reaction temperature to 35-45°C.2. Use a milder base like anhydrous potassium carbonate.[3]3. Use an acetone equivalent like ethyl acetoacetate, followed by hydrolysis/decarboxylation.[4] |
| Product is Unstable or Decomposes during Work-up | 1. Harsh acidic or basic conditions during extraction.2. Prolonged exposure to heat during solvent removal.3. Oxidation of the polyisoprenoid chain. | 1. Use dilute, buffered solutions for washing (e.g., saturated NaHCO₃, dilute HCl).2. Remove solvent under reduced pressure at low temperature (<40°C).3. Handle the product under an inert atmosphere (N₂ or Ar) when possible. |
| Difficulty in Purification (Streaking on silica, co-elution) | 1. Presence of highly polar impurities (e.g., solanesol from hydrolysis).2. Presence of non-polar impurities (e.g., elimination byproducts).3. Residual base or catalyst. | 1. Perform a thorough aqueous work-up to remove water-soluble impurities.2. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (hexane) to a slightly more polar mixture (hexane/ethyl acetate) is often effective.3. Ensure all basic/acidic residues are washed out before chromatography. |
Visualized Workflows and Logic
General Synthesis Workflow
The diagram below outlines the typical synthetic sequence from solanesol to this compound, highlighting the critical control points.
Caption: A typical workflow for synthesizing this compound.
Troubleshooting Decision Tree
Use this logic diagram to systematically diagnose the root cause of low conversion rates.
Caption: A decision tree to diagnose low conversion issues.
Experimental Protocols
Protocol 1: General Synthesis of this compound via Phase Transfer Catalysis
This protocol is a representative method adapted from literature procedures.[3][4]
Materials:
-
Solanesyl Bromide (1.0 eq)
-
Ethyl Acetoacetate (1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Anhydrous Acetone or THF (solvent)
-
5% Aqueous HCl
-
10% Aqueous NaOH
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane, Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add solanesyl bromide, anhydrous potassium carbonate, and TBAB.
-
Solvent & Reagent Addition: Add anhydrous acetone (or THF) via syringe, followed by ethyl acetoacetate.
-
Coupling Reaction: Heat the mixture to 50°C with vigorous stirring. Monitor the reaction progress by TLC or GC every 2 hours. The reaction is typically complete within 6-12 hours.
-
Work-up (Part 1 - Quenching): Cool the reaction to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure.
-
Hydrolysis (Saponification): To the crude residue, add ethanol and 10% aqueous NaOH. Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Decarboxylation: Cool the mixture and carefully acidify with 5% aqueous HCl to pH ~2. Heat to reflux for another 1-2 hours to drive the decarboxylation.
-
Work-up (Part 2 - Extraction): Cool the mixture to room temperature. Extract the product with ethyl acetate or hexane (3x). Combine the organic layers, wash with water, then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature below 40°C.
-
Purification: Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of 0% to 5% ethyl acetate in hexane.
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Protocol 2: Reaction Monitoring by GC-MS
Objective: To quantitatively track the consumption of solanesyl bromide and the formation of this compound.
-
Sample Preparation: At each time point, carefully withdraw a ~50 µL aliquot from the reaction mixture under an inert atmosphere. Immediately quench the aliquot in a vial containing 1 mL of ethyl acetate and a known concentration of an internal standard (e.g., dodecane or tetradecane).[5]
-
GC-MS Instrumentation and Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or similar).[6]
-
Injector Temperature: 280-300°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp at 15°C/min to 320°C and hold for 10 minutes.
-
MSD Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-800.[5]
-
-
Data Analysis:
-
Identify the peaks for the internal standard, solanesyl bromide, and this compound based on their retention times and mass spectra.
-
Calculate the relative peak area of the starting material and product against the internal standard.
-
Plot the consumption of starting material and formation of product over time to determine the reaction kinetics and endpoint.
-
References
- CN100404488C - A novel process for synthesis of coenzyme Q10 - Google Patents.
-
Ravada, S. R., et al. (2009). Synthesis of Coenzyme Q10. American Journal of Infectious Diseases, 5(2), 83-89. Available at: [Link]
-
A-1.1.1 Method of analysis: Reagents: • Acetone – AR grade • Internal standard. Available at: [Link]
-
Synthesis of Coenzyme Q10 | Request PDF - ResearchGate. Available at: [Link]
-
Li, Y., et al. (2014). Synthesis of the Key Intermediate of Coenzyme Q10. Molecules, 19(7), 9634-9646. Available at: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Available at: [Link]
-
Atla, S. R., et al. (2014). A new method of synthesis of coenzyme Q10 from isolated solanesol from tobacco waste. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 434-439. Available at: [Link]
-
III Analytical Methods. Available at: [Link]
-
Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex. (2020). Catalysts, 10(11), 1279. Available at: [Link]
-
Davis, P. (2013). Crossed Aldol Condensation of Acetone and Benzaldehyde (Base Catalyzed). YouTube. Available at: [Link]
Sources
- 1. thescipub.com [thescipub.com]
- 2. Synthesis of the Key Intermediate of Coenzyme Q10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN100404488C - A novel process for synthesis of coenzyme Q10 - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ppqs.gov.in [ppqs.gov.in]
Technical Support Center: Purification of Crude Solanesyl Acetone
Welcome to the technical support center for the purification of Solanesyl Acetone. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate in the synthesis of Coenzyme Q10 and other vital compounds. The purity of this compound is paramount, as contaminants can carry through to the final active pharmaceutical ingredient, complicating downstream processes and compromising product quality.[1]
This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and troubleshooting scenarios encountered during the purification of crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound can contain a variety of impurities stemming from both the starting materials and the synthesis process itself. The quality of the initial Solanesol is a major contributing factor.[1]
Common impurities include:
-
Unreacted Starting Materials: Residual Solanesyl Bromide, ethyl acetoacetate, or other reagents used in the synthesis.[1]
-
Synthesis Byproducts: Intermediates such as solanesyl acetate that failed to undergo complete hydrolysis and decarboxylation.[1]
-
Degradation Products: this compound, with its long isoprenoid chain, can be susceptible to oxidation or isomerization under harsh conditions.
-
Solvent-Related Impurities: Commercial grade solvents, particularly acetone, can contain impurities like aldehydes, diacetone alcohol, and mesityl oxide, which can concentrate during workup.[2][3]
Q2: How do I choose the best purification method: Crystallization or Column Chromatography?
A2: The choice between crystallization and column chromatography depends on the impurity profile, the required purity level, and the scale of your experiment.
-
Column Chromatography is highly effective for separating complex mixtures with closely related compounds. It offers high resolution and is excellent for isolating the target compound to a very high purity (>95%). However, it can be resource-intensive (solvents, silica gel) and less practical for large, industrial-scale batches.[4] A patent for preparing this compound notes that chromatographic purification of the precursor, Solanesyl Bromide, is often ruled out due to its instability as an allylic bromide.[1]
-
Crystallization is an ideal and cost-effective method for removing small amounts of impurities from a large volume of product, making it highly scalable.[5] The key challenge is identifying a suitable solvent or solvent system where this compound has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures, while impurities remain in the solution.[6]
Decision Matrix:
| Factor | Choose Column Chromatography When... | Choose Crystallization When... |
| Impurity Profile | You have multiple, closely related impurities. | You have minor impurities with different solubility profiles. |
| Required Purity | The highest possible purity is required for an analytical standard. | High purity (>90%) is sufficient for the next synthetic step.[1] |
| Scale | Working on a small, laboratory scale (mg to g). | Working on a larger, preparative scale (multi-gram to kg). |
| Compound Stability | The compound is stable on the stationary phase (e.g., silica gel). | The compound is thermally stable for dissolution in hot solvent. |
Q3: What analytical methods should I use to confirm the purity of my this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the industry-standard method for determining the percentage purity of this compound.[1] It is highly sensitive for detecting non-volatile impurities.
-
Gas Chromatography (GC): Useful for detecting residual volatile solvents or volatile impurities. A headspace GC-MS analysis is particularly effective for identifying trace amounts of solvents like acetone.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the purified product and identifying any structurally similar impurities.
-
Thin-Layer Chromatography (TLC): A quick, inexpensive method used to monitor the progress of column chromatography and to get a preliminary assessment of purity.[4]
Troubleshooting Guide: Crystallization
Crystallization is a powerful technique, but it can present challenges. Here are solutions to common problems.
Problem: My this compound is "oiling out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent, or when the solute's solubility is simply too high. The compound separates as a liquid phase instead of a solid crystal lattice. This is common for large, non-polar molecules if the solvent choice is not optimal or cooling is too rapid.
-
Solutions & Rationale:
-
Switch to a Two-Solvent System: This is the most effective solution. Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., acetone, ethyl acetate, THF). Then, slowly add a "bad" or "anti-solvent" in which it is poorly soluble (e.g., water, hexane, ethanol) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[9][10][11] Add a final drop or two of the "good" solvent to redissolve the precipitate, then allow the mixture to cool slowly. This controlled reduction in solubility promotes gradual crystal growth.
-
Reduce the Cooling Rate: Place the flask in a warm water bath or wrap it in insulating material to slow down the cooling process. Slow cooling provides the necessary time for molecules to orient themselves correctly into a crystal lattice, excluding impurities.[12]
-
Lower the Starting Temperature: If using a single solvent, ensure you are not using an excessive amount. Try to create a saturated solution at a temperature below the compound's melting point. You may need to boil off some solvent to achieve saturation.
-
Problem: No crystals form, even after the solution has cooled completely.
-
Causality: This indicates that the solution is not supersaturated, meaning either too much solvent was used initially, or the chosen solvent is simply too good at dissolving your compound even at low temperatures. Crystal nucleation, the first step of formation, has not been initiated.
-
Solutions & Rationale:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for the initial crystals to form.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This seed crystal acts as a template for further crystal growth.
-
-
Increase Concentration: Gently heat the solution and boil off some of the solvent under a stream of nitrogen or using a rotary evaporator. Once the volume is reduced, allow it to cool again.[12]
-
Cool to a Lower Temperature: If room temperature cooling is ineffective, place the flask in an ice bath or a freezer (-20°C), but only after slow cooling has failed to produce crystals. Be aware that rapid cooling can sometimes trap impurities.
-
Troubleshooting Guide: Column Chromatography
Problem: I'm getting poor separation between this compound and an impurity.
-
Causality: The mobile phase (eluent) composition does not provide sufficient differential partitioning for your compounds on the stationary phase (silica gel). The polarity of the eluent is likely too high, causing all compounds to move too quickly up the column, or too low, causing them to move too slowly and broaden.
-
Solutions & Rationale:
-
Optimize the Eluent System with TLC: Before running a column, always find the optimal solvent system using TLC. The ideal system should give your target compound an Rf (retention factor) value of approximately 0.25-0.35 and show good separation from all impurities.
-
Use a Gradient Elution: Start with a low-polarity eluent (e.g., 100% hexane) and gradually increase the polarity by slowly adding a more polar solvent (e.g., ethyl acetate or dioxane).[1] A common starting point for purifying the related compound Solanesol is a petroleum ether-acetone mixture (90:10 v/v).[4] A similar system, like hexane-ethyl acetate, would be appropriate for this compound. This gradual change in polarity will first elute non-polar impurities, followed by your product, and finally the more polar impurities.
-
Reduce the Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Problem: The compound streaks down the column and gives broad bands.
-
Causality: Streaking (or tailing) can be caused by several factors: the sample being poorly soluble in the eluent, interaction with acidic sites on the silica gel, or the column being poorly packed.
-
Solutions & Rationale:
-
Ensure Proper Sample Loading: Dissolve the crude sample in the minimum amount of a solvent in which it is highly soluble (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and then load this powder onto the top of the column. This "dry loading" method prevents the use of a solvent that is too strong, which can cause band distortion.
-
Pack the Column Correctly: Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to an uneven solvent front and broad, misshapen bands.[13]
-
Modify the Mobile Phase: If you suspect interaction with acidic silica, adding a very small amount (e.g., 0.1-0.5%) of a modifier like triethylamine to your eluent can neutralize the acidic sites and improve the peak shape for sensitive compounds.
-
Detailed Experimental Protocols
Protocol 1: Purification by Two-Solvent Recrystallization
This protocol uses a "good" solvent/ "bad" solvent pair to achieve high purity. A common and effective system for a large, relatively non-polar molecule like this compound is Hexane/Acetone.
Step-by-Step Methodology:
-
Solvent Selection: Confirm that your crude this compound is highly soluble in acetone and poorly soluble in hexane.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add the minimum volume of hot acetone required to just fully dissolve the solid. Use a hot plate and add the solvent in small portions, bringing the solution to a gentle boil between additions.[11]
-
Addition of Anti-Solvent: While the acetone solution is still hot, slowly add hot hexane dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot acetone to re-dissolve the precipitate and make the solution clear again.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To ensure very slow cooling, you can place it inside a beaker of warm water. Do not disturb the flask during this period.[12]
-
Further Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the yield and confirm purity via HPLC or another appropriate analytical method.
Workflow for Two-Solvent Recrystallization
Caption: Workflow for purifying this compound via two-solvent recrystallization.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is designed for high-resolution purification on a laboratory scale.
Step-by-Step Methodology:
-
Eluent Selection (TLC): Develop a solvent system using TLC plates. A good starting point is a hexane:ethyl acetate mixture. Test ratios from 99:1 to 90:10. The ideal eluent should provide an Rf value of ~0.3 for this compound and clear separation from impurities.
-
Column Packing:
-
Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 99:1 hexane:ethyl acetate).[13]
-
Pour the slurry into the column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (~2-3 g) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution with the least polar solvent mixture determined from your TLC analysis.
-
If using a gradient, gradually increase the proportion of the more polar solvent (e.g., move from 99:1 to 95:5 hexane:ethyl acetate) to elute compounds with increasing polarity.
-
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product.
-
Analysis: Confirm the purity of the combined fractions using HPLC and/or NMR.
Workflow for Column Chromatography Purification
Caption: Workflow for purifying this compound via silica gel column chromatography.
References
- US20080200733A1 - Processes For The Preparation Of Purified Solanesol, Solanesyl Bromide & this compound - Google P
-
Extraction and purification of solanesol from tobacco: (I). Extraction and silica gel column chromatography separation of solanesol | Request PDF - ResearchGate. (URL: [Link])
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
A-1.1.1 Method of analysis: Reagents: • Acetone – AR grade • Internal standard. (URL: [Link])
-
How to recrystallize complexes from the solvent pair acetone/water? - ResearchGate. (URL: [Link])
-
Recrystallization using two solvents - YouTube. (URL: [Link])
-
Methods for Crystal Production of natural compounds; a review of recent advancements. (URL: [Link])
-
Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones | LCGC International. (URL: [Link])
- US3668256A - Purification of acetone - Google P
-
Purification and Drying: Acetone - YouTube. (URL: [Link])
-
Acetone Purification and Cycling (Methylamine removal), solvent in the production of PPS (polyphenylene sulfide) - Sunresin. (URL: [Link])
- Purification of crude acetone - US2624699A - Google P
-
Recovery and Reuse of Acetone from Pharmaceutical Industry Waste by Solar Distillation. (URL: [Link])
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (URL: [Link])
-
Method of Analysis for Acetone | Pharmaguideline. (URL: [Link])
-
Column Chromatography. (URL: [Link])
-
Purification of Acetone - Chempedia - LookChem. (URL: [Link])
-
recrystallization-2.doc.pdf. (URL: [Link])
-
Isolation of Plant Pigments by Column Chromatography (Procedure) - Amrita Virtual Lab. (URL: [Link])
-
Why Purity Reigns: The Ultimate Guide to ACS Grade Acetone & Its Critical Applications. (URL: [Link])
-
Recovery and Reuse of Acetone from Pharmaceutical Industry Waste by Solar Distillation. (URL: [Link])
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
- WO2018011733A1 - Acetone purification systems and methods - Google P
-
Removing impurities via recrystallization - Physics Forums. (URL: [Link])
-
Acetone - DCCEEW. (URL: [Link])
-
Phytochemical Analysis of Green Leaves Through Column Chromatography. (URL: [Link])
-
ACETONE 1. Product Identification 2. Composition/Information on Ingredients 3. Hazards Identification. (URL: [Link])
-
What analysis can be performed to detect traces of acetone in extracts? - ResearchGate. (URL: [Link])
-
The influence of impurities on the acid-catalyzed reaction of glycerol with acetone. (URL: [Link])
- CN103274914A - Method for purifying acetone - Google P
-
Safety Data Sheet: Acetone - Carl ROTH. (URL: [Link])
-
(PDF) Advanced purification of isopropanol and acetone from syngas fermentation. (URL: [Link])
-
Acetone - SAFETY DATA SHEET. (URL: [Link])
-
Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst - Frontiers. (URL: [Link])
- US5788818A - Process for the purification of acetone - Google P
-
Laboratory- to Pilot-Scale Fractionation of Lignocellulosic Biomass Using an Acetone Organosolv Process - ResearchGate. (URL: [Link])
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. US2624699A - Purification of crude acetone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
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- 6. mt.com [mt.com]
- 7. ppqs.gov.in [ppqs.gov.in]
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- 9. Reagents & Solvents [chem.rochester.edu]
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- 11. youtube.com [youtube.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. vlab.amrita.edu [vlab.amrita.edu]
Technical Support Center: Stability and Degradation of Solanesyl Acetone
Welcome to the technical support center for Solanesyl Acetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on the stability and degradation of this compound during storage and experimentation. As a key intermediate in the synthesis of Coenzyme Q10 and other valuable compounds, understanding its stability is paramount for ensuring the quality and success of your research and development efforts.
This document provides a comprehensive overview of best practices for storage, handling, and troubleshooting common issues related to the stability of this compound. The information herein is a synthesis of established chemical principles, data from analogous compounds, and available technical literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a long-chain isoprenoid ketone. Its chemical structure consists of a nine-isoprene unit chain attached to an acetone moiety. It is a crucial intermediate in the industrial synthesis of Coenzyme Q10 (Ubiquinone) and Vitamin K2.[1][2] The stability of this compound is critical because any degradation can lead to impurities in the final active pharmaceutical ingredient (API), potentially impacting its efficacy, safety, and yield.[3]
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the general principles of organic chemistry and the stability of similar long-chain ketones and isoprenoids, the primary factors that can induce degradation of this compound include:
-
Oxidation: The long polyisoprenoid chain is susceptible to oxidation, especially at the double bonds. This can be initiated by exposure to air (oxygen), light, and heat, or the presence of oxidizing agents.
-
Temperature: Elevated temperatures can accelerate oxidative degradation and other decomposition reactions.[4]
-
Light: Exposure to UV or even visible light can promote the formation of free radicals, leading to the degradation of the isoprenoid chain.
-
Strong Acids and Bases: While this compound exhibits some stability to moderate basic conditions used in its synthesis (e.g., 20% potassium hydroxide in isopropanol at 40-45°C), strong acids and bases can potentially catalyze degradation reactions.[3] The ketone functional group, in particular, can be susceptible to certain base-catalyzed reactions.
Q3: What are the likely degradation pathways of this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on its structure:
-
Oxidative Cleavage: The double bonds in the solanesyl chain are susceptible to ozonolysis or oxidation by other strong oxidizing agents, leading to the cleavage of the chain and the formation of smaller aldehydes and ketones.
-
Epoxidation and Hydrolysis: The double bonds can be oxidized to epoxides, which can subsequently be hydrolyzed to diols under aqueous conditions.
-
Ketone-Specific Reactions: The acetone moiety can undergo reactions typical of ketones. For example, under certain conditions, it could participate in aldol-type condensation reactions or be oxidized.
Below is a diagram illustrating a hypothetical primary degradation pathway involving oxidation of the isoprenoid chain.
Caption: Hypothetical oxidative degradation of this compound.
Q4: How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | To slow down the rate of all potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | To prevent oxidation by atmospheric oxygen. |
| Light | In an amber vial or protected from light | To prevent photo-initiated degradation. |
| Container | Tightly sealed, appropriate container | To prevent exposure to air and moisture. |
Troubleshooting Guide
This section addresses common issues that may arise during the use and analysis of this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Appearance of new peaks in HPLC/GC analysis of a stored sample. | Degradation of this compound. | 1. Confirm Identity: Use mass spectrometry (LC-MS or GC-MS) to identify the new peaks. Likely degradants will have lower molecular weights resulting from chain cleavage. 2. Review Storage Conditions: Ensure the material has been stored according to the recommendations (see above). 3. Perform a Forced Degradation Study: This can help to confirm if the observed impurities are indeed degradation products (see Experimental Protocols section). |
| Low yield in a reaction where this compound is a starting material. | The purity of the this compound may have decreased due to degradation. | 1. Re-analyze Purity: Use a validated analytical method (e.g., HPLC with a suitable detector) to determine the purity of the starting material.[3] 2. Purify the Starting Material: If significant degradation has occurred, purification by column chromatography may be necessary before use. |
| Inconsistent analytical results (e.g., varying peak areas for the same concentration). | Instability of the sample in the analytical solvent or on the autosampler. | 1. Solvent Stability: Prepare a solution of this compound in the analytical solvent and analyze it at different time points (e.g., 0, 2, 4, 8 hours) to assess its stability in the solvent. 2. Autosampler Conditions: If using an autosampler, ensure it is temperature-controlled to prevent degradation of the samples while they are waiting for injection. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[5][6]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Appropriate solvents (e.g., acetonitrile, isopropanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Acid Hydrolysis: To an aliquot of the stock solution, add HCl to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: To a third aliquot, add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to a light source (e.g., a photostability chamber) for a defined period.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (unstressed), by a suitable chromatographic method (e.g., HPLC-UV/MS).
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Use mass spectrometry to elucidate the structures of the major degradants.
Sources
- 1. Solanesol Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. US20080200733A1 - Processes For The Preparation Of Purified Solanesol, Solanesyl Bromide & this compound - Google Patents [patents.google.com]
- 4. Thermal Degradation of Long Chain Fatty Acids [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Preventing the formation of isomers during Solanesyl Acetone synthesis.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Solanesyl Acetone synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this key intermediate. As chemists and researchers, we understand that achieving high purity and yield, while controlling the formation of unwanted isomers, is paramount. This resource leverages established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.
Introduction: The Challenge of Isomer Control
This compound is a crucial precursor in the synthesis of various valuable compounds, including Coenzyme Q10 (CoQ10) and Vitamin K analogues. The core structure, a C45 polyprenyl chain, contains multiple isoprenoid units, each with a double bond. The stereochemistry of these double bonds, predominantly the all-E configuration in the natural precursor solanesol, is critical for the biological activity of the final products.
During synthetic manipulations, particularly the addition of the acetone moiety, there is a significant risk of forming undesirable isomers. These can be geometric isomers (E/Z) arising from the isomerization of the double bonds within the polyprenyl chain, or positional isomers resulting from the reaction at an unintended location on the molecule. Such impurities are often difficult and costly to remove, impacting yield, purity, and the overall efficiency of the process.[1] This guide will address the root causes of isomer formation and provide actionable strategies to prevent their occurrence.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of isomers formed during this compound synthesis and why are they problematic?
A1: There are two main categories of isomers that can arise:
-
Geometric Isomers (E/Z): The solanesyl chain has nine double bonds, which are naturally in the E configuration. Harsh reaction conditions, certain reagents, or prolonged reaction times can cause isomerization to the Z form. These Z-isomers can be difficult to separate from the desired all-E product and may lead to impurities in the final active pharmaceutical ingredient (API), potentially affecting its efficacy and safety.
-
Positional Isomers: These isomers occur when the acetone unit is added to the wrong position of the solanesyl chain. This typically happens during the alkylation step. For instance, in the reaction of a solanesyl halide with an acetoacetate enolate, side reactions can lead to the formation of byproducts where the substitution pattern is incorrect.[1] These impurities can have significantly different physical properties, complicating purification.
Q2: Which synthetic routes are most commonly used for this compound, and what are their inherent risks regarding isomer formation?
A2: Two prevalent methods for synthesizing this compound are:
-
Acetoacetic Ester Synthesis: This classic method involves the reaction of a solanesyl halide (e.g., solanesyl bromide) with an enolate of ethyl acetoacetate, followed by hydrolysis and decarboxylation.[1] The primary risk here is the formation of positional isomers if the enolate is not generated and reacted under carefully controlled conditions. The choice of base is critical in this step.
-
Grignard-type Reactions: This approach could involve the reaction of a solanesyl Grignard reagent with an acetone derivative or a related electrophile. While effective for C-C bond formation, Grignard reagents are highly basic and can promote side reactions, including elimination and isomerization, if not handled correctly.[2][3]
Q3: How can I analyze my product for the presence of isomers?
A3: A combination of chromatographic and spectroscopic techniques is essential for accurate isomer analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying isomers.[4] A well-developed HPLC method, often using a reverse-phase column, can resolve E/Z isomers and positional isomers, allowing for accurate determination of product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation. Specific signals in the NMR spectrum can be used to distinguish between E and Z isomers and to confirm the correct connectivity of the acetone unit.[5]
-
HPLC-NMR: This hyphenated technique combines the separation power of HPLC with the structural information from NMR, allowing for the direct analysis of individual isomers in a complex mixture.[6]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your synthesis.
Problem 1: My final product has a high percentage of Z-isomers. How can I improve the stereoselectivity?
This is a common issue, often stemming from conditions that allow for the isomerization of the double bonds in the solanesyl chain.
Root Cause Analysis:
-
Harsh Reaction Conditions: High temperatures, prolonged reaction times, and the presence of strong acids or bases can promote the equilibration of double bonds, leading to a mixture of E and Z isomers.
-
Inappropriate Reagents: Certain reagents, particularly in olefination reactions like the Wittig reaction if used as an alternative synthetic step, can have poor stereoselectivity if not chosen carefully.[7][8]
-
Catalyst Choice: The choice of catalyst, if any, can significantly influence the stereochemical outcome.[9]
Solutions & Protocols:
| Strategy | Detailed Protocol | Rationale |
| Temperature and Time Control | Maintain the reaction temperature as low as reasonably possible to achieve a good reaction rate. Monitor the reaction progress closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed. | Isomerization is often a thermodynamically driven process. Lowering the temperature reduces the available energy for the E to Z interconversion. |
| Solvent Selection | Use non-polar, aprotic solvents like hexane or toluene. The choice of solvent can significantly impact the stereoselectivity of a reaction.[10][11] | Polar solvents can sometimes stabilize charged intermediates that may lead to isomerization pathways. |
| Mild Reaction Conditions | When using the acetoacetic ester route, opt for milder bases. For instance, using potassium carbonate instead of stronger alkoxides can reduce side reactions.[1] | Stronger bases can lead to dehydrohalogenation and other side reactions that may create opportunities for isomerization. |
Workflow for Optimizing Stereoselectivity:
Sources
- 1. US20080200733A1 - Processes For The Preparation Of Purified Solanesol, Solanesyl Bromide & this compound - Google Patents [patents.google.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpaipars.com [alpaipars.com]
- 6. researchgate.net [researchgate.net]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Thermoswitchable catalysis to inhibit and promote plastic flow in vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Addressing challenges in the purification of long-chain isoprenoid ketones.
Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of long-chain isoprenoid ketones. These molecules, characterized by a polar ketone head and a long, nonpolar aliphatic tail, present a significant purification challenge due to their dual nature and frequent co-occurrence with other lipid-soluble compounds. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you navigate these complexities and achieve high-purity isolates.
Section 1: Frequently Asked Questions (FAQs) - Extraction & Initial Cleanup
This section addresses common queries related to the initial steps of isolating your target compound from its native matrix.
Q1: What is the best starting solvent for extracting long-chain isoprenoid ketones from a complex biological matrix (e.g., plant leaves, microbial culture)?
A1: The principle of "like dissolves like" is paramount here.[1][2] Your target molecule has a predominantly nonpolar character due to its long isoprenoid chain. Therefore, the initial extraction should employ a solvent or solvent system that can effectively solubilize it.
-
For Dry Samples (e.g., lyophilized cells, dried plant material): A common and effective approach is to start with a moderately polar solvent like acetone or a 2:1 mixture of chloroform:methanol. These solvents are aggressive enough to disrupt cell membranes and extract a broad range of lipids, including your target ketone. The crude extract can then be partitioned. For instance, after extraction, the solvent can be evaporated and the residue partitioned between a nonpolar solvent (like hexane or diethyl ether) and a polar solvent (like aqueous methanol) to remove highly polar impurities.
-
For Aqueous Samples (e.g., fermentation broth): Liquid-liquid extraction is the preferred method. Extract the broth directly with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. These solvents will pull your isoprenoid ketone and other nonpolar compounds into the organic layer, leaving water-soluble impurities behind. Multiple extractions (3-4 times) are recommended to ensure complete recovery.
The choice of solvent is the most critical first step, as it dictates the quality and quantity of the extracted compounds.[1]
Q2: My crude extract is dark green due to chlorophyll contamination. How can I remove it before proceeding to column chromatography?
A2: Chlorophyll is a notorious impurity in plant extracts that can interfere with chromatographic separation and analysis. Its polarity is similar to many medium-polarity natural products, but it can be removed effectively with a few strategies:
-
Solid-Phase Extraction (SPE): This is a highly effective method. You can use a C18 (reverse-phase) SPE cartridge. Dissolve your crude extract in a polar solvent (e.g., methanol or acetonitrile) and load it onto the conditioned cartridge. The long-chain isoprenoid ketones will have a strong affinity for the C18 stationary phase. You can then wash the cartridge with a relatively polar solvent system (e.g., 80-90% methanol in water) to elute the more polar chlorophylls while your compound of interest remains bound. Finally, elute your target ketone with a less polar solvent like 100% isopropanol or acetone.
-
Liquid-Liquid Partitioning: If your isoprenoid ketone is sufficiently nonpolar, you can perform a partition between hexane and 90% aqueous methanol. The highly nonpolar waxes and some of your target compound will favor the hexane layer, while chlorophyll and other more polar pigments will partition into the aqueous methanol layer. This method may result in some product loss, so it should be optimized on a small scale first.
-
Activated Charcoal: Treatment with a small amount of activated charcoal can adsorb pigments. However, this is often a last resort as charcoal can be non-specific and may also adsorb your target compound, leading to significant yield loss.
Q3: How can I remove highly nonpolar lipids and waxes that are co-extracting with my isoprenoid ketone?
A3: This is a common issue, as the long aliphatic chain of your target molecule gives it lipid-like solubility.
-
Cold Precipitation (Winterization): This is a simple and effective technique. Dissolve your crude extract in a solvent in which the lipids have poor solubility at low temperatures, such as methanol or acetone. Cool the solution to a low temperature (-20°C to -80°C) for several hours or overnight. The saturated fats and waxes will precipitate out of the solution and can be removed by cold filtration. Your isoprenoid ketone, being unsaturated, will likely remain in the filtrate.
-
Reverse-Phase Chromatography: As discussed in Q2, reverse-phase chromatography (either flash or HPLC) is excellent for separating compounds based on their hydrophobicity. Waxes and triglycerides are typically much more nonpolar than long-chain isoprenoid ketones and will be very strongly retained on a C18 column, allowing your target compound to elute earlier.
Section 2: Chromatography Troubleshooting Guide
Column chromatography is the core of the purification process. This guide addresses the most common problems encountered.
Problem: Poor or No Separation on the Column
Your components are eluting together as one broad band or peak.
-
Likely Cause 1: Incorrect Solvent System. The polarity of your mobile phase is not optimized to differentiate between your target compound and impurities. It may be too strong (polar), causing everything to elute quickly, or too weak (nonpolar), causing everything to remain on the column.
-
Solution: Develop an optimal solvent system using Thin Layer Chromatography (TLC) before running the column. The goal is to find a solvent mixture that gives your target compound an Rf value between 0.25 and 0.35.[3] This range provides the best chance for effective separation on a column. (See Protocol 1 below).
-
-
Likely Cause 2: Wrong Stationary Phase. The choice between normal-phase (e.g., silica, alumina) and reverse-phase (e.g., C18, C8) is critical.
-
Solution: For long-chain isoprenoid ketones, reverse-phase is often a better choice. The long, nonpolar tail provides a strong basis for separation based on hydrophobicity. Normal-phase silica can also work, but separation will be governed by the polarity of the ketone head group and any other functional groups, which may not be sufficient to resolve it from impurities of similar polarity.
-
Problem: Compound is Streaking or Tailing on the Column
The bands on your column or peaks on your chromatogram are not sharp and symmetrical, leading to poor resolution and cross-contamination of fractions.
-
Likely Cause 1: Sample Overload. You have loaded too much crude material onto the column for its size.
-
Solution: As a rule of thumb, for silica gel flash chromatography, the mass of the crude sample should be about 1-5% of the mass of the stationary phase. If you see tailing, reduce the sample load.
-
-
Likely Cause 2: Compound Degradation. Standard silica gel is slightly acidic and can cause degradation or irreversible adsorption of sensitive compounds.
-
Solution: If you suspect your compound is acid-sensitive, use a deactivated stationary phase like neutral alumina or silica gel that has been treated with a base (e.g., triethylamine) included in the mobile phase (0.1-1%).
-
-
Likely Cause 3: Poor Solubility. The compound may be precipitating at the top of the column because it is not fully soluble in the mobile phase.
-
Solution: Ensure your sample is fully dissolved before loading. If using a gradient, ensure the compound remains soluble as the solvent composition changes. Sometimes adding a small amount of a stronger, miscible solvent (like dichloromethane or THF in a hexane/ethyl acetate system) can improve solubility without drastically affecting retention.
-
Logical Flow for Troubleshooting Poor Separation
Caption: Troubleshooting logic for poor chromatographic separation.
Section 3: Product Stability and Purity Assessment
After chromatography, you must ensure your isolated compound is pure and has not degraded.
Q4: My isoprenoid ketone seems to be degrading during purification. What precautions should I take?
A4: Isoprenoids, particularly those with conjugated systems or other sensitive functional groups, can be labile. Long exposure to heat or certain chemicals can cause isomerization or decomposition.[2][4]
-
Avoid High Temperatures: Use a rotary evaporator with a low-temperature water bath (30-40°C) to remove solvents. Avoid leaving the dried compound under high vacuum for extended periods after the solvent is gone.
-
Use High-Purity Solvents: Cheaper solvents may contain impurities that can react with your sample.[3] Using HPLC-grade or distilled solvents is always recommended.
-
Work Quickly: Plan your purification workflow to minimize the time the compound spends in solution or on a chromatography column.
-
Store Properly: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C or -80°C) and protected from light. Long-term storage at room temperature can lead to substantial degradation.[5]
Q5: How do I definitively assess the purity of my final product?
A5: A single method is rarely sufficient. A combination of analytical techniques is required to confidently establish purity.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A single, sharp, symmetrical peak on two different column/solvent systems is strong evidence of purity. A photodiode array (PDA) detector can also check for peak homogeneity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The absence of impurity signals in a high-resolution ¹H NMR spectrum is a very good indicator of high purity. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[7]
-
Mass Spectrometry (MS): Coupled with LC or GC, MS confirms the molecular weight of your compound. High-resolution MS (HRMS) provides the elemental composition, further confirming identity.
-
Gas Chromatography (GC): If your compound is sufficiently volatile and thermally stable, GC with a flame ionization detector (FID) or MS detector is an excellent method for assessing purity.
Section 4: Key Protocols and Workflows
Protocol 1: Step-by-Step Solvent System Development using TLC
This protocol is designed to find the ideal mobile phase for column chromatography.
-
Prepare your sample: Dissolve a small amount of your crude extract in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a concentrated spot solution.
-
Select initial solvents: Choose a nonpolar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Acetone).
-
Spot the TLC plate: Use a capillary tube to spot your sample onto the baseline of a silica gel TLC plate.
-
Initial test runs:
-
Run the first plate in 100% hexane. Your compound should not move from the baseline (Rf = 0).
-
Run a second plate in 100% ethyl acetate. Your compound should move with the solvent front (Rf ≈ 1). If both are true, your solvent pair is suitable.
-
-
Develop the binary system: Create mixtures of the two solvents in varying ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). Run a spotted TLC plate in each mixture.
-
Identify the optimal system: The ideal solvent system is the one that moves your target compound to an Rf value of 0.25-0.35 .[3] This spot should be well-separated from major impurities.
-
Confirm and run the column: Once you've identified the optimal TLC solvent system, use a slightly less polar mixture for your column (e.g., if 7:3 Hexane:EtOAc was perfect on TLC, start the column with 8:2 or 7.5:2.5) to ensure your compound binds to the column before elution begins.
General Purification Workflow
The following diagram outlines a comprehensive workflow for isolating a long-chain isoprenoid ketone from a crude natural extract.
Caption: General workflow for purification of long-chain isoprenoid ketones.
Section 5: Data Tables
Table 1: Properties of Common Solvents for Chromatography
This table provides a reference for selecting solvents based on their polarity. The eluent strength on silica is a measure of how strongly the solvent displaces solutes.
| Solvent | Polarity Index | Eluent Strength (ε° on Al₂O₃) | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 0.01 | 69 | Common nonpolar base for normal-phase. |
| Toluene | 2.4 | 0.29 | 111 | Aromatic, can provide different selectivity. |
| Diethyl Ether | 2.8 | 0.38 | 35 | Volatile, be aware of peroxide formation. |
| Dichloromethane (DCM) | 3.1 | 0.42 | 40 | Good general-purpose solvent. |
| Ethyl Acetate (EtOAc) | 4.4 | 0.58 | 77 | Excellent polar modifier for hexane. |
| Acetone | 5.1 | 0.56 | 56 | Stronger polar solvent. |
| Acetonitrile | 5.8 | 0.65 | 82 | Common in reverse-phase HPLC. |
| Isopropanol | 3.9 | 0.82 | 82 | Can improve solubility. |
| Methanol | 5.1 | 0.95 | 65 | Very polar, used in reverse-phase and for cleaning. |
| Water | 10.2 | Very High | 100 | Most polar solvent, used in reverse-phase. |
Data compiled from various chromatography resources.
References
-
Millard, P., et al. (2019). "Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling." Metabolomics, 15(9), 114. Available at: [Link]
-
Baidoo, E.E.K., et al. (2019). "Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli: Methods and Protocols." In: J. D. Keasling (eds) Methods in Enzymology. Academic Press. Available at: [Link]
-
Chemistry For Everyone (2024). "How To Choose Solvent System For Column Chromatography?" YouTube. Available at: [Link]
-
Britannica (n.d.). "Isoprenoid." Britannica.com. Available at: [Link]
-
Wang, Z., et al. (2024). "Rapid Access to Isoprenoid Quinones through X@RONa-Catalyzed Redox Chain Reaction." Journal of the American Chemical Society. Available at: [Link]
-
Wang, L., et al. (2022). "Systematic biotechnological production of isoprenoid analogs with bespoke carbon skeletons." Nature Communications, 13(1), 7686. Available at: [Link]
-
Millard, P., et al. (2019). "Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling." ResearchGate. Available at: [Link]
-
Zhang, Q-W., et al. (2018). "Techniques for extraction and isolation of natural products: a comprehensive review." Chinese Medicine, 13, 20. Available at: [Link]
-
Wang, M., et al. (2023). "Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds." Molecules, 28(14), 5489. Available at: [Link]
-
Rosenfeld, J. M., & Pousada, M. (1993). "Rapid synthesis of isoprenoid diphosphates and their isolation in one step using either thin layer or flash chromatography." Journal of Chromatography, 645(1), 161–167. Available at: [Link]
-
G, T. S., & G, M. (2012). "Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts." African journal of traditional, complementary, and alternative medicines, 7(4), 289-303. Available at: [Link]
-
Chennaiah, M. (2023). "Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation." International Journal of Research and Analytical Reviews. Available at: [Link]
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Smith, R. M. (2003). "Contemporary methods for the extraction and isolation of natural products." Journal of Chromatography A, 1000(1-2), 3-27. Available at: [Link]
-
Altemimi, A., et al. (2017). "Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review." Foods, 6(4), 24. Available at: [Link]
-
ChemCon GmbH (n.d.). "Identity determination and purity testing." ChemCon.com. Available at: [Link]
-
Lirong, S., & Sheng, Y. (2008). "Two New Isoprenoidal Ketones Related to Botryococcus braunii in The Chinese Maoming Basin." ResearchGate. Available at: [Link]
-
Singh, S., & Singh, P. (2022). "Recent Trends in Analytical Techniques for Impurity Profiling." Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). "Techniques for extraction and isolation of natural products: a comprehensive review." Chinese medicine, 13, 20. Available at: [Link]
-
Boelen, E., et al. (2021). "Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots." International Journal of Neonatal Screening, 7(1), 11. Available at: [Link]
-
DNA Genotek (n.d.). "Troubleshooting guide for PG-100 sample collection and extraction." DNAgenotek.com. Available at: [Link]
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- 3. youtube.com [youtube.com]
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- 5. mdpi.com [mdpi.com]
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- 7. Identity determination and purity testing [chemcon.com]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Optimizing the Grignard Reaction for CoQ10 Synthesis from Solanesyl Acetone
Welcome to the technical support center for the synthesis of Coenzyme Q10 (CoQ10). This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency of the Grignard reaction when using solanesyl acetone as a key intermediate. Here, we address common challenges, provide in-depth troubleshooting guidance, and answer frequently asked questions to support your synthetic endeavors.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
The Grignard reaction, while powerful for forming carbon-carbon bonds, is notoriously sensitive to reaction conditions.[1][2] The synthesis of a CoQ10 precursor via the reaction of a Grignard reagent with this compound, a sterically hindered ketone with a long isoprenoid chain, presents unique challenges.[3][4] This guide provides a systematic approach to troubleshooting common issues.
Issue 1: Failure to Initiate Grignard Reagent Formation
Symptom: No signs of reaction (e.g., bubbling, warming, cloudiness) are observed after adding the organic halide to the magnesium turnings.[5]
Root Cause Analysis & Solutions:
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings is a frequent cause of inaction.[5]
-
Solution: Activate the magnesium surface prior to adding the bulk of the organic halide. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6][7] Mechanical activation by crushing the magnesium turnings with a glass rod can also expose a fresh reactive surface.[8]
-
-
Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water in the glassware or solvent.[2][9]
-
Impure Reagents: Impurities in the organic halide or magnesium can inhibit the reaction.
Issue 2: Low Yield of the Desired Tertiary Alcohol
Symptom: The isolated yield of the CoQ10 precursor is significantly lower than theoretically expected.
Root Cause Analysis & Solutions:
-
Side Reactions of the Grignard Reagent:
-
Enolization: Due to the steric hindrance of this compound, the Grignard reagent may act as a base, abstracting an alpha-proton to form an enolate.[3][10] This leads to the recovery of the starting ketone after workup.[3]
-
Solution: Employ a less sterically bulky Grignard reagent if the synthesis allows. Alternatively, the use of additives like anhydrous cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent, favoring addition over enolization.[10]
-
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state.[3][11]
-
Solution: Choose a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide, if compatible with the overall synthetic strategy.
-
-
-
Inaccurate Grignard Reagent Concentration: An incorrect stoichiometric ratio of reactants can lead to incomplete conversion.[5]
-
Wurtz Coupling: Homocoupling of the organic halide is a major side reaction that consumes the starting material.[13]
Issue 3: Formation of Dark Brown or Black Reaction Mixture
Symptom: The reaction mixture darkens significantly during the formation or reflux of the Grignard reagent.[5][6]
Root Cause Analysis & Solutions:
-
Decomposition: Impurities in the magnesium or organic halide can catalyze the decomposition of the Grignard reagent.
-
Solution: Ensure the use of high-purity reagents.
-
-
Excessive Heating: Prolonged heating can lead to decomposition.
-
Solution: Avoid unnecessarily long reflux times. Monitor the reaction progress by observing the consumption of magnesium turnings.[6]
-
Workflow for Troubleshooting Grignard Reaction Inefficiencies
Caption: A decision tree for troubleshooting common Grignard reaction issues.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Grignard reaction in CoQ10 synthesis?
A1: Ethereal solvents are essential for stabilizing the Grignard reagent.[15][16] While diethyl ether and tetrahydrofuran (THF) are commonly used, 2-methyltetrahydrofuran (2-MeTHF) is an excellent alternative.[9][13] It can be derived from renewable resources and has been shown to suppress the formation of the Wurtz coupling by-product, which is a common issue.[13][14] The higher boiling point of THF and 2-MeTHF compared to diethyl ether allows for reactions to be conducted at higher temperatures if necessary.[9]
Q2: How can I accurately determine the concentration of my prepared Grignard reagent?
A2: Titration is a crucial step for ensuring accurate stoichiometry.[5] A reliable method involves the use of iodine. A solution of the Grignard reagent is added dropwise to a solution of iodine in anhydrous THF until the brown color of the iodine disappears.[5] The molarity can then be calculated based on the 1:1 stoichiometry of the reaction.
Q3: My synthesis with this compound is plagued by enolization. What are the most effective strategies to promote the desired 1,2-addition?
A3: The steric hindrance of this compound makes enolization a significant competing reaction.[3] To favor the desired nucleophilic addition, consider the following:
-
Use of Additives: The addition of anhydrous cerium(III) chloride (the Luche-Vanderesse reaction) can increase the nucleophilicity of the Grignard reagent while decreasing its basicity, thereby promoting addition to the carbonyl group.[10]
-
Lower Reaction Temperature: Conducting the reaction at lower temperatures can sometimes favor the desired kinetic product of addition over the thermodynamic product of enolization.
Q4: What are the key analytical techniques for monitoring the progress of the reaction and characterizing the final CoQ10 product?
A4: A combination of chromatographic and spectroscopic methods is ideal.
-
Reaction Monitoring: Thin-layer chromatography (TLC) can be used to monitor the consumption of this compound.
-
Product Characterization and Purity: High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the method of choice for quantifying CoQ10 and identifying any impurities.[17][18] LC-MS/MS provides high sensitivity and specificity for the analysis of CoQ10 in complex matrices.[19][20]
Q5: Are there any safety considerations I should be aware of when performing Grignard reactions at a larger scale?
A5: Yes, there are several important safety precautions.
-
Exothermic Reaction: The formation of the Grignard reagent can be highly exothermic. The reaction should be performed in a flask that allows for efficient heat dissipation, and the organic halide should be added slowly to control the reaction rate.
-
Flammable Solvents: Ethereal solvents are highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood, away from any sources of ignition.
-
Quenching: The reaction should be quenched carefully by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid, as the reaction with water is vigorous.[21]
III. Experimental Protocols
Protocol 1: Preparation and Titration of a Grignard Reagent
Materials:
-
Magnesium turnings
-
Organic halide (e.g., methyl iodide)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Iodine (for titration)
-
Anhydrous lithium chloride (for titration)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask and add a single crystal of iodine. Gently warm the flask until violet vapors are observed. Allow to cool under an inert atmosphere.
-
Reagent Formation: Add a small portion of the organic halide dissolved in the anhydrous solvent to the dropping funnel. Add a few drops to the magnesium. An exothermic reaction should initiate.
-
Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Titration:
-
In a separate flame-dried vial, dissolve a known weight of iodine in anhydrous THF containing 0.5 M LiCl.
-
Cool the iodine solution to 0°C.
-
Slowly add the prepared Grignard reagent via syringe to the stirred iodine solution until the brown color disappears.
-
Record the volume of Grignard reagent added and calculate the molarity.[5]
-
Protocol 2: Grignard Reaction with this compound
Materials:
-
Titrated Grignard reagent solution
-
This compound
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Grignard Addition: Slowly add the titrated Grignard reagent solution to the stirred solution of this compound via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Purification: The crude product can be purified by silica gel column chromatography.[21][22]
Data Summary Table: Solvent Effects on Grignard Reaction Efficiency
| Solvent | Boiling Point (°C) | Key Advantages | Potential Disadvantages |
| Diethyl Ether (Et₂O) | 34.6 | Traditional, effective solvent.[9] | Highly volatile, requires efficient condenser.[9] |
| Tetrahydrofuran (THF) | 66 | More polar, can lead to faster reactions.[9] | Higher boiling point may require more energy input. |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | "Green" solvent, suppresses Wurtz coupling.[13][14] | May be more expensive than traditional ethers. |
Reaction Scheme: Grignard Synthesis of a CoQ10 Precursor
Caption: General scheme for the Grignard addition to this compound.
IV. References
-
Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
-
Organic Chemistry Portal. Grignard Reaction.
-
PubMed. An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods.
-
Green Chemistry (RSC Publishing). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions.
-
PMC. Empowering alcohols as carbonyl surrogates for Grignard-type reactions.
-
Determination of Ubiquinone Q10 (Coenzyme Q10) and its synthesis related impurities by High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Grignard Reaction.
-
American Journal of Infectious Diseases. Synthesis of Coenzyme Q10.
-
Reddit. Grignard Formation - Troubleshooting and Perfecting.
-
ResearchGate. Synthesis of coenzyme Q10 via isocoupling reaction between allylic Grignard reagent and allyl halides.
-
Benchchem. Technical Support Center: Grignard Reactions with Sterically Hindered Ketones.
-
Leah4Sci. Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
-
Google Patents. CN100404488C - A novel process for synthesis of coenzyme Q10.
-
PubMed Central. Synthesis of the Key Intermediate of Coenzyme Q10.
-
Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents.
-
PMC. An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods.
-
Creative Proteomics. Coenzyme Q10 Analysis Service.
-
Google Patents. US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone.
-
Reddit. Hindered Grignard reagents.
-
askIITians. Why is ether used as a solvent during Grignard reactions?
-
ResearchGate. Synthesis of Coenzyme Q10 | Request PDF.
-
IMR Press. Coenzyme Q10 analytical determination in biological matrices and pharmaceuticals.
-
Research and Reviews. Synthesis and Preparation of Grignard Reagent.
-
Organic chemistry teaching. Reactions of Grignard reagents.
-
Benchchem. Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation.
-
ResearchGate. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions.
-
Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction.
-
PMC. Are Grignard Reactions in Deep Eutectic Solvents Interface‐Driven?
-
PubMed Central. CoQ10 a super-vitamin: review on application and biosynthesis.
-
Wikipedia. Grignard reaction.
-
ResearchGate. Side Reactions in a Grignard Synthesis.
-
Master Organic Chemistry. Reactions of Grignard Reagents.
-
Organic Syntheses Procedure.
-
Google Patents. EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents.
-
Google Patents. US3758620A - Process for the preparation of grignard reagents.
-
Ursinus Digital Commons. The Grignard Reagents: Their Preparation.
-
ResearchGate. Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. 3-heptanone. It brings attention to a significant side product, 3-heptanone, and suggests ways of understanding and utilizing the formation of this product. The experiment is intended to stimulate creative thought in the undergraduate organic chemistry course.
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
-
Google Patents. US20070025976A1 - Process for the purification of coenzyme Q10.
-
Impact of reaction products on the Grignard reaction with silanes and ketones.
Sources
- 1. Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. CN100404488C - A novel process for synthesis of coenzyme Q10 - Google Patents [patents.google.com]
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- 15. leah4sci.com [leah4sci.com]
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Minimizing solvent waste in Solanesyl Acetone purification processes.
A Guide to Minimizing Solvent Waste for Researchers and Drug Development Professionals
As Senior Application Scientists, we understand that in the pursuit of novel therapeutics, efficiency and sustainability are not mutually exclusive. In fact, they are intrinsically linked. The purification of intermediates like Solanesyl Acetone is a critical step where significant volumes of solvents are consumed. This guide is designed to provide practical, evidence-based solutions to minimize solvent waste, reduce environmental impact, and improve the economic viability of your processes without compromising the purity of your final product. This resource is built on the principles of Green Chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1][2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding solvent waste in purification processes.
Q1: Why is minimizing solvent waste in pharmaceutical processes so important?
A1: Minimizing solvent waste is a cornerstone of Green Chemistry and offers substantial benefits.[3] Solvents contribute significantly to the environmental footprint of pharmaceutical manufacturing.[4] Reducing solvent use lowers operational costs by decreasing both procurement and disposal expenses.[4][5] Pfizer, for example, achieved a 50% reduction in waste by applying green chemistry principles.[4] Furthermore, it enhances laboratory and employee safety by minimizing exposure to potentially hazardous chemicals and reduces the risk of accidents.[2][4] From a regulatory and investment perspective, companies embracing sustainability and ESG (Environmental, Social, and Governance) criteria are better positioned to attract capital and meet stakeholder expectations.[2]
Q2: What are the primary sources of solvent waste in this compound purification?
A2: The primary sources are typically chromatographic purification and crystallization steps. Traditional chromatography methods, like HPLC, often use large volumes of solvents for elution.[6] Crystallization processes may require significant solvent quantities to dissolve the crude product and wash the resulting crystals. Inefficient processes that require multiple rework or re-purification steps are also a major contributor to excess solvent consumption.
Q3: Is it possible to recycle used acetone, and is it safe for our process?
A3: Yes, recycling used acetone is a highly effective strategy. Acetone's low boiling point (56°C) makes it a good candidate for purification by fractional distillation to separate it from water and other less volatile impurities.[7] For pharmaceutical applications, the recycled solvent must be rigorously tested to ensure it meets the required purity specifications and that no contaminants are carried over that could affect downstream reactions or final product quality.[8] Commercially available solvent recycling systems can achieve up to a 95% reduction in waste disposal.[5]
Q4: What are the key "Green Chemistry" principles I should consider for my purification workflow?
A4: The Twelve Principles of Green Chemistry provide a comprehensive framework.[3] For purification, the most relevant principles are:
-
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created.[3]
-
Use of Safer Solvents and Auxiliaries: Choose solvents that are less toxic and have a smaller environmental footprint.[3][4]
-
Design for Energy Efficiency: Conduct reactions and purifications at ambient temperature and pressure whenever possible to reduce energy consumption.[2]
-
Use of Catalysis: Employ catalytic reagents instead of stoichiometric reagents to reduce waste.[9]
-
Real-time Analysis for Pollution Prevention: Implement in-process monitoring to prevent the formation of byproducts and avoid costly rework.[3]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides direct answers to specific problems encountered during this compound purification experiments.
Issue 1: My chromatographic purification of this compound consumes an excessive amount of solvent.
Q: How can I reduce solvent consumption during chromatographic separation without sacrificing resolution and purity?
A: This is a common challenge. High solvent usage in chromatography not only increases costs but also generates significant hazardous waste.[6]
Root Cause Analysis:
-
Sub-optimal Method Parameters: Traditional HPLC methods often rely on isocratic elution with high flow rates and long run times.
-
Inefficient Column Technology: Using older columns with larger particle sizes requires more solvent to achieve the desired separation.
-
Lack of Solvent Recycling: Discarding the mobile phase after a single use is inherently wasteful, especially for isocratic methods.
Solutions & Methodologies:
-
Transition to Greener Chromatographic Techniques:
-
Supercritical Fluid Chromatography (SFC): This is a powerful alternative to HPLC. SFC uses supercritical CO2 as the primary mobile phase, which is non-toxic, non-flammable, and readily available as a byproduct of other industries.[10][11] This dramatically reduces the consumption of organic co-solvents (like methanol or ethanol) and shortens analysis times due to the low viscosity and high diffusivity of supercritical fluids.[11][12]
-
Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that eliminates the need for solid supports like silica gel, thereby minimizing solid waste generation and reducing solvent consumption.[6]
-
-
Optimize Existing HPLC Methods:
-
Reduce Column Dimensions: Switching to shorter columns with smaller internal diameters and smaller particle sizes (e.g., from a 150 mm, 5-μm column to a 50 mm, 1.8-μm column) can provide the same separation efficiency with significantly less solvent consumption and shorter run times.[13]
-
Method Optimization: Systematically evaluate and optimize parameters like mobile phase composition, flow rate, and temperature to achieve the desired separation with minimal solvent use.
-
-
Implement Solvent Recycling:
-
For isocratic HPLC methods, the mobile phase can be recycled. Automated recycling systems use a detector to sense when a peak is eluting; during the baseline periods, a valve diverts the "clean" solvent back to the reservoir.[13] This can reduce mobile phase consumption by more than 50%.[13] It is crucial to ensure that recycled solvent does not become contaminated with impurities that do not absorb at the detection wavelength.[8]
-
Workflow: Selecting a Greener Chromatography Method
Caption: Decision tree for reducing chromatography solvent waste.
Issue 2: My recycled acetone contains impurities that affect subsequent purification steps.
Q: How can I effectively purify recovered acetone to ensure it is suitable for reuse in my process?
A: The quality of recycled acetone is paramount. Impurities can compromise the purity of your this compound, leading to failed batches and more waste.
Root Cause Analysis:
-
Water Contamination: Acetone is hygroscopic and readily absorbs moisture from the air.[14]
-
Organic Impurities: The primary organic impurity is often mesityl oxide, formed via an aldol condensation of acetone itself.[14][15] Other contaminants can be carried over from the reaction mixture.
-
Ineffective Purification Method: Simple distillation may not be sufficient to remove all critical impurities to the required level.
Solutions & Methodologies:
-
Pre-treatment Before Distillation:
-
To remove certain organic impurities, you can reflux the acetone with a small amount of potassium permanganate (KMnO₄) until the purple color persists, which indicates that oxidizable impurities have been removed.[14]
-
Another method involves treating the acetone with silver nitrate (AgNO₃) and sodium hydroxide (NaOH) solutions to precipitate aldehydes, followed by decanting.[16]
-
-
Efficient Drying and Distillation:
-
Drying: Before distillation, dry the acetone using an appropriate drying agent. Anhydrous calcium sulfate (Drierite®) is recommended as it offers minimal catalysis of aldol formation.[14] Avoid calcium chloride, which forms an addition compound with acetone.[14]
-
Fractional Distillation: Perform a fractional distillation. Collect the fraction that boils at a constant temperature (55-56.5°C).[16][17] Discard the initial and final fractions, which are more likely to contain volatile impurities and water, respectively.
-
-
Quality Control of Recycled Solvent:
Diagram: Acetone Recycling and Quality Control Loop
Caption: Workflow for recycling and validating acetone.
Issue 3: I am experiencing low yield and purity in my crystallization step, forcing me to re-process the material.
Q: How can I optimize the crystallization of this compound to maximize purity and yield, thereby avoiding rework and associated solvent waste?
A: Crystallization is a powerful purification technique, but when sub-optimal, it becomes a source of waste. Optimization is key to making it an efficient and green process.[19]
Root Cause Analysis:
-
Poor Solvent Choice: The chosen solvent system may have sub-optimal solubility characteristics for this compound versus its impurities.
-
Uncontrolled Cooling Profile: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Insufficient or Excessive Washing: Under-washing fails to remove surface impurities, while over-washing can dissolve a significant portion of the product, reducing yield.
Solutions & Methodologies:
-
Systematic Solvent Screening:
-
The ideal crystallization solvent should exhibit high solubility for this compound at high temperatures and low solubility at low temperatures. Impurities, conversely, should remain soluble at low temperatures.
-
Consider using binary or ternary solvent mixtures to fine-tune the solubility properties.[20] A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise to induce crystallization.[21]
-
-
Control the Crystallization Process:
-
Cooling Profile: Implement a controlled, gradual cooling profile. Slow cooling allows for the growth of larger, more perfect crystals, which naturally exclude impurities from their lattice structure.
-
Seeding: Introduce a small number of high-purity seed crystals at the appropriate temperature to encourage controlled crystal growth rather than spontaneous, uncontrolled nucleation.
-
-
Optimize Washing:
-
Wash the filtered crystals with a minimal amount of ice-cold, fresh solvent to displace the impurity-laden mother liquor without dissolving the product.
-
Perform multiple small washes rather than one large wash for greater efficiency.
-
| Parameter | Sub-optimal Condition | Optimized Condition | Rationale & Impact on Waste |
| Solvent System | Single solvent with moderate solubility | Optimized binary system (solvent/anti-solvent) | Improves separation of impurities, increasing purity and yield, thus avoiding rework.[20] |
| Cooling Rate | Rapid, uncontrolled cooling | Slow, linear cooling profile (e.g., 5-10°C/hour) | Promotes growth of larger, purer crystals, reducing the need for re-crystallization.[22] |
| Agitation | Stagnant or overly vigorous | Gentle, consistent agitation | Ensures homogeneity and prevents localized supersaturation, leading to more uniform crystals. |
| Washing | Large volume, room temp. wash | Multiple small washes with ice-cold solvent | Minimizes product loss while effectively removing impurities, increasing final yield and reducing solvent use. |
Section 3: Protocols & Methodologies
Protocol 1: Bench-Scale Fractional Distillation for Acetone Recycling
Objective: To purify used acetone from non-volatile solutes and water for reuse in non-critical applications like glassware rinsing or initial extractions.
Materials:
-
Used Acetone Waste
-
Anhydrous Calcium Sulfate (CaSO₄)
-
Fractional Distillation Apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating Mantle
-
Boiling Chips
Procedure:
-
Pre-Drying: Decant the used acetone from any solid residues. Add 25 g of anhydrous calcium sulfate for every 1 L of acetone.[17] Swirl and let it stand for at least 4 hours to allow for drying.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Add boiling chips to the round-bottom flask.
-
Distillation: Decant the dried acetone into the boiling flask. Heat the flask gently using the heating mantle.
-
Fraction Collection: Discard the first 5-10% of the distillate, as it may contain highly volatile impurities.
-
Main Fraction: Collect the fraction that distills at a constant temperature of 55-56°C.[17] This is your purified acetone.
-
Shutdown: Stop the distillation when about 10-15% of the initial volume remains in the boiling flask to avoid concentrating non-volatile impurities to dryness.
-
Verification: Before reuse in a sensitive process, verify the purity of the collected acetone using GC analysis.
Section 4: References
-
The Green Chemistry Approach to Pharma Manufacturing. AZoM. [Link]
-
Principles of green chemistry: Advancing pharma sustainability. European Pharmaceutical Manufacturer. [Link]
-
What Pharma Needs to Know About Green Chemistry. News-Medical.Net. [Link]
-
Green chemistry: Navigating growing ESG challenges in pharma manufacturing. Pharmaceutical Technology. [Link]
-
Green chemistry in the pharmaceutical industry. NCF International. [Link]
-
Closed Loop Recycling Of Solvents Used in HPLC Analysis. P2 InfoHouse. [Link]
-
Solvent Recycling. B/R Instruments. [Link]
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Method of analysis: Reagents: • Acetone – AR grade • Internal standard. Central Insecticides Board & Registration Committee. [Link]
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Optimization. Hampton Research. [Link]
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Acetone Purification and Cycling (Methylamine removal), solvent in the production of PPS (polyphenylene sulfide). Sunresin. [Link]
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Method for purifying acetone. Google Patents.
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Supercritical fluid chromatography with tandem mass spectrometry combined with postcolumn compensation and one-step acetone protein precipitation to evaluate the bioavailability of probucol solid dispersion tablet. PubMed. [Link]
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Solvent Recovery Explained: A Comprehensive Guide. GWSI. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for the Quantification of Solanesyl Acetone
Introduction: The Critical Need for Precision in Solanesyl Acetone Quantification
This compound, a key intermediate in the synthesis of various high-value compounds, including certain coenzyme Q analogues and vitamin K derivatives, demands precise and reliable quantification. Whether for reaction monitoring, purity assessment, or stability testing, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for this purpose due to its high resolution, sensitivity, and versatility.
However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that a procedure is fit for its intended purpose, a non-negotiable requirement in the pharmaceutical and chemical industries. This guide offers an in-depth exploration of the principles and practical execution of validating an HPLC method for this compound. We will delve into the causality behind experimental choices, present a detailed validation protocol, and compare HPLC with alternative analytical techniques, grounding our discussion in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.
Pillar 1: The Foundation - Principles of HPLC Method Validation
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1] The ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[2][3]
A typical validation workflow follows a structured sequence to ensure all performance characteristics are adequately tested.
Caption: Workflow for HPLC Method Validation based on ICH Q2(R2) Guidelines.
The core validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[4] For this compound, this means ensuring that precursors like solanesol or related impurities do not co-elute and interfere with the peak of interest.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4] This is fundamental for accurate quantification across different sample concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of test results to the true value. It is often expressed as percent recovery.[4] This parameter confirms that the method is free from significant systematic error.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).
-
Reproducibility: Precision between laboratories (not typically required for submission unless part of a method transfer).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.
Pillar 2: The Experiment - Developing and Validating an HPLC Method for this compound
Part A: Method Development - The "Why" Behind the Choices
The molecular structure of this compound—a long, non-polar C45 isoprenoid chain attached to a polar acetone moiety—dictates the chromatographic strategy.
-
Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) is the logical choice. The non-polar nature of the solanesyl chain will have a strong affinity for a non-polar stationary phase (like C18), while a polar mobile phase is used for elution.
-
Stationary Phase (Column): A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard workhorse for RP-HPLC. The long carbon chains provide excellent retention for hydrophobic molecules like this compound.
-
Mobile Phase: A mixture of an organic solvent and water is required.
-
Organic Solvent: Acetonitrile is often preferred due to its low viscosity and UV transparency.[5] However, methanol is a viable, less expensive alternative. Given the non-polar nature of the analyte, a high percentage of organic solvent will be necessary. A gradient elution (e.g., starting at 80% acetonitrile and increasing to 100%) is often beneficial to elute the highly retained this compound in a reasonable time while also separating it from any more polar impurities.
-
Aqueous Phase: HPLC-grade water. Buffers are generally unnecessary as this compound lacks strongly ionizable functional groups.
-
-
Detection: The acetone functional group contains a carbonyl chromophore. This group exhibits a weak n→π* electronic transition at approximately 270-280 nm and a much stronger π→π* transition at lower wavelengths (~195 nm).[6]
-
Causality: Detecting at the λmax of the n→π* transition (~274 nm) offers more specificity but lower sensitivity. Detecting at a lower wavelength (e.g., 210 nm) provides higher sensitivity but may be more susceptible to interference from other compounds or solvents. For trace analysis, derivatization with an agent like 2,4-dinitrophenylhydrazine (2,4-DNPH) to attach a strong chromophore is a common strategy for ketones, allowing detection at higher, more specific wavelengths (e.g., 365 nm).[7][8] For this guide, we will assume direct UV detection at 215 nm for simplicity and adequate sensitivity for assay purposes.
-
Part B: Detailed Experimental Protocol for Validation
The following protocol outlines the validation of an RP-HPLC method for the quantification of this compound assay.
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A Comparative Guide to Solanesyl Acetone and Farnesyl Acetone as Precursors for Coenzyme Q Synthesis
This guide provides an in-depth comparison of Solanesyl Acetone and Farnesyl Acetone as precursors for the synthesis of Coenzyme Q (CoQ), a critical component of cellular respiration and antioxidant defense. The selection of a precursor for the isoprenoid tail of CoQ is a determinative factor in the efficiency, yield, and economic viability of both biological and synthetic production strategies. This document will dissect the biosynthetic pathways, present a comparative analysis grounded in metabolic logic, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction: The Significance of Coenzyme Q and its Isoprenoid Tail
Coenzyme Q, also known as ubiquinone, is a lipid-soluble benzoquinone that is ubiquitous in biological systems. Its primary role is to function as an electron carrier within the mitochondrial electron transport chain, which is fundamental to ATP production.[1][2][3] Beyond this, its reduced form, ubiquinol, is a potent lipophilic antioxidant that protects cellular membranes and lipoproteins from oxidative damage.[3][4]
The structure of CoQ consists of a 1,4-benzoquinone head group and a long polyisoprenoid tail. The length of this tail varies by species, denoted by the "n" in CoQn, where "n" is the number of isoprene units. For instance, humans predominantly synthesize CoQ10 (50 carbons), while rodents and the yeast Saccharomyces cerevisiae primarily produce CoQ9 and CoQ6, respectively.[2][5] The synthesis of this isoprenoid tail is the focal point of our comparison, as its efficient construction is paramount. The precursors for this tail are derived from the mevalonate (MVA) pathway in eukaryotes, which produces the fundamental five-carbon building blocks: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[5][6][7]
The Natural Biosynthetic Landscape: Farnesyl vs. Solanesyl Diphosphate
To understand the utility of farnesyl acetone and this compound in synthesis, we must first examine their natural diphosphate counterparts, which are the true biological intermediates.
Farnesyl Diphosphate (FPP): A Central Metabolic Hub
Farnesyl diphosphate (FPP) is a 15-carbon (C15) isoprenoid synthesized by the condensation of two IPP molecules with one DMAPP molecule, a reaction catalyzed by FPP synthase (FPPS).[6][8][9] FPP stands at a critical metabolic nexus. It is the direct precursor for a multitude of essential biomolecules, including sterols (like cholesterol), dolichols, and farnesylated proteins.[4][9][10]
For the synthesis of CoQ10, FPP must serve as a primer that is sequentially elongated by the addition of seven more IPP units, a process managed by polyprenyl diphosphate synthases.[11] This position as a branch-point intermediate means that the metabolic flux of FPP is tightly regulated and partitioned among several competing pathways. From a production standpoint, diverting FPP specifically towards CoQ synthesis can be challenging due to this competition.
Solanesyl Diphosphate (SPP): A More Committed Precursor
Solanesyl diphosphate (SPP) is a 45-carbon (C45) isoprenoid. It is synthesized by solanesyl diphosphate synthase (SPS), which extends shorter precursors like FPP or geranylgeranyl diphosphate (GGPP, C20).[12][13] Unlike the broadly utilized FPP, SPP and other long-chain polyprenyl diphosphates are more specifically dedicated to the biosynthesis of quinones, such as Coenzyme Q and, in plants, plastoquinone.[12][14]
The existence of dedicated SPS enzymes suggests a more direct and committed pathway for long-chain isoprenoid tail formation. For example, studies in Arabidopsis thaliana have identified distinct SPS enzymes localized to different cellular compartments (endoplasmic reticulum and chloroplasts) to supply SPP for ubiquinone and plastoquinone synthesis, respectively.[12] This specialization implies that pathways involving SPP are inherently more streamlined for producing the requisite C45 backbone of CoQ9.
Caption: Biosynthetic origin of CoQ isoprenoid tails.
A Head-to-Head Comparison: this compound vs. Farnesyl Acetone in Practical Synthesis
While FPP and SPP are the biological players, farnesyl acetone and this compound are their more stable chemical analogs, often used as intermediates in semi-synthetic or fully synthetic routes to produce CoQ10 for pharmaceutical and nutraceutical applications. The primary source for industrial CoQ10 production has historically been microbial fermentation, but semi-synthetic methods using naturally sourced precursors are highly competitive.[15]
Solanesol , a C45 alcohol readily extracted from tobacco waste, is the key starting material for producing this compound, making this a commercially viable and sustainable approach.[16][17][18]
Comparative Analysis
The choice between these two precursors for the chemical synthesis of CoQ10 hinges on synthetic efficiency. A synthesis that joins two large, advanced fragments late in the process (a convergent synthesis) is almost always more efficient than a linear synthesis where a small fragment is painstakingly elongated.
| Feature | Farnesyl Acetone | This compound |
| Carbon Chain Length | C15 (3 isoprene units) | C45 (9 isoprene units) |
| Source / Availability | Derived from farnesol, which is widely available from various natural sources or via fermentation. | Derived from solanesol, primarily extracted from tobacco leaves and waste.[16][17] |
| Synthetic Steps to CoQ10 | High. Requires multiple, repetitive elongation steps to build the C50 tail before coupling to the benzoquinone head. This linear approach is inefficient and prone to lower overall yields. | Low. As a C45 intermediate, it requires only one C5 elongation step and subsequent coupling to the benzoquinone head. This highly convergent approach is far more efficient.[16][19] |
| Process Control | Repetitive elongation cycles can be difficult to control, leading to a mixture of tail lengths and purification challenges. | The synthesis is more direct, involving fewer steps and offering better control over the final product structure. |
| Industrial Viability | Generally considered inefficient and not commercially viable for large-scale CoQ10 production. | Forms the basis of several patented, commercially viable semi-synthetic routes for CoQ10 production.[15][19] |
Experimental Protocols
The following protocols provide a framework for the semi-synthesis of CoQ10 from solanesol and the subsequent analytical validation.
Protocol 1: Semi-Synthesis of CoQ10 via this compound
This protocol is a representative workflow based on established chemical literature for the semi-synthesis of CoQ10.[16][17][19] It involves the conversion of solanesol to this compound, followed by chain extension and coupling to the benzoquinone ring.
Causality Behind Experimental Choices:
-
Step 1 (Bromination): Conversion of the terminal alcohol of solanesol to a bromide creates a good leaving group, activating the molecule for subsequent nucleophilic substitution. PBr₃ is a classic and effective reagent for this transformation.[17][18]
-
Step 2 (Acetoacetate Coupling): The solanesyl bromide is reacted with the enolate of ethyl acetoacetate. This is a standard carbon-carbon bond-forming reaction (alkylation) to introduce the acetone moiety.
-
Step 3 (Krapcho Decarboxylation): Saponification followed by acidification and heating removes the ester group, yielding this compound. This is a clean and high-yield reaction.
-
Step 4 & 5 (Chain Extension & Coupling): this compound is converted to a C50 alcohol (isodecaprenol) and then coupled to a protected 2,3-dimethoxy-5-methylhydroquinone ring. This coupling is the key convergent step.
-
Step 6 (Oxidation): The final hydroquinone is oxidized to the active quinone form of CoQ10.
Step-by-Step Methodology:
-
Synthesis of Solanesyl Bromide:
-
Dissolve solanesol (1 eq) in a suitable anhydrous solvent like diethyl ether or hexane at 0°C.
-
Add a small amount of pyridine (0.1 eq).
-
Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dissolved in the same solvent over 1 hour.
-
Stir the reaction at 0°C for 2-3 hours until TLC indicates complete consumption of the starting material.
-
Quench the reaction by carefully pouring it onto crushed ice. Extract the product with ether, wash with sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield solanesyl bromide.[18]
-
-
Synthesis of this compound:
-
Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Add ethyl acetoacetate (1.1 eq) dropwise to the sodium ethoxide solution and stir for 30 minutes.
-
Add the solanesyl bromide (1 eq) from Step 1 and reflux the mixture for 4-6 hours.
-
Cool the reaction, add aqueous NaOH solution, and reflux for another 2 hours to saponify the ester.
-
Acidify the mixture with dilute H₂SO₄ and reflux for 4 hours to induce decarboxylation.
-
Cool, extract the product with hexane, wash, dry, and concentrate. Purify the resulting this compound by column chromatography.[16]
-
-
Conversion to Coenzyme Q10:
-
The resulting this compound is then converted to isodecaprenol (a C50 alcohol) via a Grignard reaction with vinylmagnesium bromide.[16]
-
This C50 alcohol is then coupled with the protected benzoquinone head group (e.g., 2,3-dimethoxy-5-methylhydroquinone) in the presence of a Lewis acid catalyst.
-
The final step is the oxidation of the resulting hydroquinone to Coenzyme Q10 using an oxidizing agent like ceric ammonium nitrate (CAN) or air.[15]
-
The final CoQ10 product is purified by recrystallization from a solvent like ethanol at low temperatures.
-
Caption: Semi-synthetic workflow from Solanesol to CoQ10.
Protocol 2: Analytical Quantification of Coenzyme Q by HPLC
This protocol describes a standard method for quantifying the CoQ pool in biological samples or reaction mixtures using reverse-phase HPLC with UV or electrochemical detection.
Step-by-Step Methodology:
-
Sample Preparation (Lipid Extraction):
-
Homogenize cell pellets or tissue samples in a suitable buffer.
-
Add 1 mL of methanol to the homogenate.
-
Add 2 mL of petroleum ether (or hexane) and vortex vigorously for 2 minutes to extract lipids.
-
Centrifuge at 1,500 x g for 5 minutes to separate the phases.[20]
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction step on the lower aqueous layer.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of mobile phase (e.g., ethanol or methanol/hexane).
-
Inject 20-50 µL of the sample onto a C18 reverse-phase column (e.g., 3.9 mm x 150 mm).[17]
-
Use an isocratic mobile phase, typically a mixture of methanol/hexane (90:10 v/v) or ethanol/methanol.
-
Detect CoQ10 by its UV absorbance at ~275 nm. For higher sensitivity and to measure the redox state, an electrochemical detector can be used.
-
Quantify the amount of CoQ10 by comparing the peak area to a standard curve generated with authentic CoQ10 standards of known concentrations.
-
References
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A Comparative Analysis of the Biological Activity of Solanesyl Acetone and Other Key Isoprenoids: A Guide for Researchers
This guide provides an in-depth comparison of the biological activities of solanesyl acetone against other notable isoprenoids, including Geranylgeranylacetone (GGA), Farnesyl Acetone, Squalene, and Coenzyme Q10. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective and technically grounded overview of their therapeutic potential in anticancer, anti-inflammatory, and antimicrobial applications.
Introduction: Situating this compound in the Isoprenoid Family
Isoprenoids, or terpenoids, represent one of the largest and most diverse classes of natural products, with over 60,000 known compounds. They are synthesized from the five-carbon precursor isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). This compound belongs to this vast family, characterized by a long polyisoprenoid chain attached to an acetone functional group. Its structure is closely related to solanesol, a C45 isoprenoid alcohol found abundantly in plants of the Solanaceae family, which serves as a key precursor for the synthesis of Vitamin K2 and Coenzyme Q10.[1]
The biological significance of isoprenoids is vast, ranging from fundamental roles in cellular respiration, like Coenzyme Q10, to potent pharmacological activities.[2][3] This guide focuses on comparing the emergent activities of this compound with its better-studied counterparts to illuminate its potential and guide future research.
Comparative Biological Activities
This section dissects the primary pharmacological activities of this compound in relation to other benchmark isoprenoids. The data presented is a synthesis of in vitro and in vivo studies from peer-reviewed literature.
Anticancer and Antiproliferative Activity
Isoprenoids have long been investigated for their potential to inhibit cancer cell growth. The mechanisms are diverse, often involving the induction of apoptosis, cell cycle arrest, or interference with critical signaling pathways like Ras-MAPK.[4]
-
This compound & Precursors: While direct studies on this compound are limited, its precursor, solanesol, has demonstrated anticancer effects. Acetone extracts of various plants have also shown significant cytotoxic effects against cancer cell lines like HeLa, MCF-7, and PC-3, suggesting that compounds soluble in this solvent, potentially including isoprenoid ketones, are biologically active.[5][6][7]
-
Geranylgeranylacetone (GGA): GGA has shown notable anticancer properties. It is a potent inducer of differentiation in various human myeloid leukemia cell lines (HL-60, U937).[8] In ovarian cancer models, GGA treatment inhibited cancer cell proliferation and suppressed tumor growth by inactivating Ras and suppressing the phosphorylation of mitogen-activated protein kinase (MAPK).[4] Some studies also report that GGA can induce apoptosis in human colon cancer cells, although its cytotoxic effects can be attenuated in high-glucose conditions.[9]
-
Farnesyl Acetone: This compound is known to inhibit electron transport in mitochondria, a property that can be exploited to induce cytotoxicity in rapidly proliferating cancer cells that are highly dependent on aerobic respiration.[10]
-
Squalene: As an antioxidant, squalene primarily exhibits chemopreventive activities by protecting cells from oxidative damage, a known contributor to carcinogenesis.[11][12] Its role is more protective than directly cytotoxic.[13]
Table 1: Comparison of Anticancer/Antiproliferative Activities
| Compound | Mechanism of Action | Target Cell Lines | Representative IC50 Values | Citations |
|---|---|---|---|---|
| Plant Acetone Extracts | Induction of apoptosis, cell cycle arrest | HeLa, MCF-7, PC-3, LS180 | 6.57 - 38 µg/mL | [6][14][15] |
| Geranylgeranylacetone (GGA) | Induces differentiation, inactivates Ras-MAPK pathway | Myeloid leukemia (HL-60), Ovarian carcinoma, Colon cancer | Varies by cell line | [4][8][9] |
| Farnesyl Acetone | Inhibition of mitochondrial electron transport | Not specified | Not specified | [10] |
| Squalene | Antioxidant, chemopreventive | N/A (Primarily protective) | N/A |[11][12][13] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases.[16] Many isoprenoids exhibit anti-inflammatory effects by modulating signaling pathways such as NF-κB and inhibiting the production of pro-inflammatory mediators like TNF-α, IL-1β, and nitric oxide (NO).[17][18]
-
This compound & Precursors: The precursor solanesol has demonstrated significant anti-inflammatory properties by alleviating chronic inflammatory pain.[1] Mechanistically, it reduces the levels of pro-inflammatory cytokines TNF-α and IL-1β and suppresses the activation of microglia and astrocytes in the spinal cord.[1] Acetone as a solvent has also been noted to have anti-inflammatory effects, which should be considered when evaluating extracts.[19]
-
Geranylgeranylacetone (GGA): GGA exerts cytoprotective and anti-inflammatory effects, notably through the thioredoxin (TRX) redox system.[20] In a murine model of irritant contact dermatitis, GGA ameliorated ear swelling, reduced neutrophil infiltration, and inhibited the expression of TNF-α and IL-1β.[20] It is also used clinically as an anti-ulcer drug, protecting gastric mucosa from NSAID-induced damage by stabilizing cell membranes.[21]
-
Squalene: Squalene's primary anti-inflammatory role is linked to its antioxidant properties. By quenching singlet oxygen on the skin surface, it prevents lipid peroxidation caused by UV exposure, a major source of inflammation.[11][22]
-
Coenzyme Q10 (CoQ10): CoQ10 is a powerful antioxidant that protects cell membranes from oxidative damage.[23] It can increase the production of superoxide dismutase, an enzyme that mitigates vascular oxidative stress, and reduce lipid peroxidation, thereby contributing to its anti-inflammatory profile.[24]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the search for new therapeutic agents. Isoprenoids, particularly those found in essential oils, are known for their broad-spectrum antimicrobial activities.
-
This compound & Precursors: While specific data on this compound is sparse, related compounds like hexahydro-farnesyl acetone have demonstrated broad-spectrum cidal activity against both gram-positive and gram-negative bacteria, as well as fungi.[25] The lipophilic nature of these long-chain isoprenoids allows them to disrupt bacterial cell membranes. Acetone extracts of various plants consistently show potent antimicrobial activity against pathogens like Bacillus cereus, Staphylococcus aureus, and E. coli.[26][27][28][29]
-
Farnesyl Acetone: Farnesyl derivatives, including farnesyl acetone, have been evaluated for their insecticidal properties, which function through mechanisms that can overlap with antimicrobial activity, such as disruption of cellular processes.[30]
-
Squalene: While not a primary antimicrobial agent, its role in maintaining skin health contributes to the barrier function against microbial invasion.[12][13]
Table 2: Comparison of Antimicrobial Activities
| Compound/Extract | Target Organisms | Mechanism of Action | Representative MIC Values | Citations |
|---|---|---|---|---|
| Plant Acetone Extracts | Gram-positive & Gram-negative bacteria (B. cereus, S. aureus, E. coli) | Disruption of cell membrane integrity | 0.04 - 0.31 mg/mL (Gram-negative); 0.02 - 1.25 mg/mL (Gram-positive) | [26] |
| Hexahydro-farnesyl acetone | Gram-positive & Gram-negative bacteria, fungi | Disruption of cell membrane, alters membrane fluidity | Not specified | [25] |
| Farnesyl Derivatives | Insects (Plutella xylostella) | Analogue inhibitors of key enzymes | LC50 = 56.41 mg/L (Farnesyl acetate) |[30] |
Key Experimental Protocols
To ensure the reproducibility and validation of findings, this section details standardized protocols for assessing the biological activities discussed.
Protocol 1: MTT Assay for Antiproliferative Activity
This colorimetric assay is a standard for assessing cell metabolic activity and, by extension, cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Principle: The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to control cells indicates a reduction in viability or proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound or other test isoprenoids in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Causality Note: A vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) is critical to ensure the solvent itself is not causing cytotoxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for untreated cells (negative control) and the vehicle control.
-
Incubation: Incubate the plate for 48 hours (or a desired time point) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) into a sterile broth (e.g., Mueller-Hinton Broth). Incubate until it reaches the logarithmic phase of growth. Adjust the culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (e.g., this compound) in the broth. The concentration range should be broad enough to capture the MIC.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) to confirm growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A growth indicator like p-iodonitrotetrazolium violet can be added to aid visualization.[26]
Conclusion and Future Directions
The comparative analysis reveals that while data on this compound is still emerging, the broader family of related isoprenoids, particularly GGA, demonstrates significant and varied biological activities. Solanesol, the direct precursor, shows promising anti-inflammatory effects by targeting key pro-inflammatory cytokines.[1] GGA stands out for its well-documented anticancer activity, particularly its ability to induce differentiation in leukemia cells and inhibit the Ras-MAPK pathway.[4][8]
The shared structural features—a lipophilic isoprenoid tail and a ketone/alcohol head—suggest that this compound likely possesses a similar spectrum of activities, including membrane interaction, antioxidant potential, and modulation of intracellular signaling pathways. Its long C45 chain may enhance its lipophilicity, potentially influencing its bioavailability and interaction with cellular membranes compared to shorter-chain isoprenoids like GGA (C20) and Farnesyl Acetone (C15).
Future research should focus on:
-
Direct evaluation of this compound in standardized anticancer, anti-inflammatory, and antimicrobial assays to establish its specific potency and efficacy.
-
Mechanistic studies to elucidate its molecular targets and determine if it acts on pathways similar to those affected by GGA or other isoprenoids.
-
Structure-activity relationship (SAR) studies to understand how the length of the isoprenoid chain influences biological activity.
This guide provides a foundational framework for researchers to position this compound within the context of other pharmacologically relevant isoprenoids and to design robust experiments to explore its therapeutic potential.
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A Senior Application Scientist's Guide to Confirming Solanesyl Acetone Identity via Spectroscopic Data Comparison
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical research and natural product chemistry, the unambiguous identification of molecular structures is paramount. Solanesyl acetone, a long-chain isoprenoid ketone, serves as a critical intermediate in the synthesis of various high-value compounds, including Coenzyme Q10 analogues and other potential therapeutic agents. Its precise structural confirmation is not merely a procedural formality but a cornerstone of robust scientific inquiry, ensuring the integrity and reproducibility of experimental outcomes.
This guide provides an in-depth comparison of the spectroscopic data of this compound with that of its shorter-chain analogue, (E,E)-farnesyl acetone, and the simple ketone, acetone. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, we will elucidate the key spectral features that unequivocally confirm the identity of this compound.
The Logic of Spectroscopic Confirmation
The core principle behind spectroscopic identification lies in the unique interaction of a molecule with electromagnetic radiation. Each technique probes different aspects of the molecular structure, and when combined, they provide a comprehensive and self-validating "fingerprint" of the compound.
Evaluating the cost-effectiveness of different Solanesyl Acetone synthesis protocols.
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical nexus of chemical ingenuity and economic reality. Solanesyl acetone, a vital precursor to the coenzyme Q10 (CoQ10) family of compounds, is no exception.[1] The efficiency and cost-effectiveness of its synthesis can significantly impact the final cost and accessibility of these essential medicines and supplements. This guide provides an in-depth, objective comparison of different synthesis protocols for this compound, grounded in experimental data and expert analysis to inform your research and development decisions.
The primary route to this compound begins with solanesol, a long-chain isoprenoid alcohol naturally abundant in solanaceous plants, particularly tobacco leaves.[2][3][4][5][6] The journey from this natural starting material to the target ketone involves several chemical transformations, each with its own set of advantages and disadvantages that influence the overall cost-effectiveness. This guide will dissect these pathways, offering a clear-eyed view of their performance.
Comparing the Pathways: A High-Level Overview
Two main strategies for the synthesis of this compound from solanesol have been reported. The core difference lies in the choice of the three-carbon "building block" used to convert the C45 alcohol (solanesol) into the C48 ketone (this compound).
Protocol 1: The Acetoacetate Condensation Route. This is a well-documented and widely utilized method. It involves the conversion of solanesol to an intermediate, solanesyl bromide, which is then reacted with an acetoacetate ester. A final hydrolysis and decarboxylation step yields this compound. This method is favored for its relatively high yields and the commercial availability of the necessary reagents.[1]
Protocol 2: Alternative Approaches (Less Detailed in Literature). Other strategies are mentioned in the literature but are often presented as less efficient alternatives. These can include methods with lower yields, the use of more hazardous or expensive reagents, or processes that are difficult to scale up for industrial production.[1] For instance, some routes may lead to a higher percentage of impurities, necessitating costly and time-consuming purification steps.[1]
Below is a visual representation of the general synthetic landscape.
Caption: High-level overview of synthetic routes to this compound.
Deep Dive: Protocol 1 - The Acetoacetate Condensation Route
This protocol stands out for its robustness and is detailed in a patented process that emphasizes its commercial viability.[1] The key steps are outlined below, followed by a detailed experimental protocol.
Conceptual Workflow
The logic behind this multi-step synthesis is to first activate the solanesol molecule by converting the hydroxyl group into a good leaving group (bromide). This facilitates the subsequent carbon-carbon bond formation with the enolate of an acetoacetate ester. The final hydrolysis and decarboxylation cleave the ester group, leaving the desired ketone.
Caption: Step-by-step workflow for the Acetoacetate Condensation Route.
Detailed Experimental Protocol
The following protocol is based on a patented, optimized process designed for simplicity and cost-effectiveness.[1]
Step 1: Preparation of Solanesyl Bromide from Solanesol
-
Reaction Setup: In a suitable reaction vessel, dissolve purified solanesol (e.g., 25 g) in a mixture of hexane (e.g., 125 ml) and ether (e.g., 25 ml).
-
Cooling: Cool the solution to a temperature between 0°C and 5°C using an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (e.g., 4.3 g) to the cooled solution while maintaining the temperature.
-
Reaction: Stir the mixture at 0-5°C for approximately 2 hours.
-
Workup: Quench the reaction by carefully adding water. Separate the organic (hexane) layer.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield solanesyl bromide.
Step 2 & 3: Synthesis of this compound from Solanesyl Bromide
-
Base Preparation: In a separate flask under a nitrogen atmosphere, add potassium tert-butoxide (e.g., 7.1 g) to hexane (e.g., 65 ml).
-
Acetoacetate Addition: Add ethyl acetoacetate (e.g., 18.3 g) to the potassium tert-butoxide suspension.
-
Condensation: Add the solanesyl bromide (e.g., 25 g), prepared in Step 1, to the reaction mixture. Allow the reaction to proceed overnight.
-
Hydrolysis and Decarboxylation: Filter the reaction mixture and distill off the hexane. Treat the residue with a 20% potassium hydroxide solution in isopropanol at 40-45°C for 2 hours.
-
Workup: Quench the reaction with water and extract the product with hexane.
-
Isolation: Distill the hexane layer to obtain this compound.
Performance and Cost-Effectiveness Analysis
The true measure of a synthesis protocol lies in its quantitative performance metrics. Below is a summary of the reported data for the Acetoacetate Condensation Route.
| Parameter | Reported Value | Source | Significance for Cost-Effectiveness |
| Starting Material Purity | Solanesol > 90% | [1] | High purity starting material minimizes side reactions and simplifies purification of the final product. |
| Solanesyl Bromide Yield | 88% | [1] | A high yield in the first step is crucial as it directly impacts the overall yield. |
| Solanesyl Bromide Purity | 83% | [1] | The purity of the intermediate affects the efficiency of the subsequent step. |
| Overall this compound Yield | 85-91% | [1] | High overall yield is a primary driver of cost-effectiveness, maximizing product output from a given amount of starting material. |
| This compound Purity | 80-85% | [1] | Higher purity reduces the need for extensive and costly final purification steps. |
| Key Reagents | PBr₃, Ethyl Acetoacetate, Potassium tert-butoxide | [1] | These are commercially available and relatively inexpensive reagents, contributing to a lower overall cost. |
| Reaction Conditions | Mild temperatures (0-45°C), atmospheric pressure | [1] | Avoids the need for specialized and expensive high-pressure or high-temperature equipment, reducing capital and operational costs. |
| Environmental Impact | Avoids the use of highly toxic reagents like selenium dioxide mentioned in alternative routes. | [1] | Reduced environmental impact can lead to lower waste disposal costs and a more sustainable process. |
Causality Behind Experimental Choices
-
Choice of Bromination: The conversion of the primary alcohol in solanesol to a bromide creates a much better leaving group, which is essential for the subsequent nucleophilic substitution reaction with the enolate of ethyl acetoacetate. Phosphorus tribromide is a classic and cost-effective reagent for this transformation.
-
Use of Potassium tert-butoxide: This strong, non-nucleophilic base is ideal for generating the enolate of ethyl acetoacetate. Its use in a non-polar solvent like hexane favors the desired C-alkylation over O-alkylation.
-
One-Pot Hydrolysis and Decarboxylation: Combining the hydrolysis of the ester and the decarboxylation into a single step simplifies the process, reducing reaction time, energy consumption, and the need for isolating the intermediate, thereby improving the overall "step economy".[7]
The Starting Point: A Note on Solanesol Extraction
The cost-effectiveness of any this compound synthesis is fundamentally tied to the cost and purity of the starting material, solanesol. Solanesol is typically extracted from tobacco leaves and stems, and the efficiency of this extraction process is a critical upstream factor.[8][9] Processes for extracting highly purified solanesol often involve:
-
Solvent Extraction: Using solvents like chloroform, petroleum ether, or acetone to extract solanesol from dried and crushed tobacco or potato leaves.[8]
-
Saponification: A phase-transfer catalytic saponification step is often employed to free solanesol from its naturally occurring esterified forms.[8]
-
Purification: The crude extract is then purified, often through crystallization at low temperatures, to achieve purities upwards of 98-99%.[8]
An efficient and high-yield extraction process for solanesol is paramount for the overall economic viability of this compound production.
Conclusion for the Practicing Scientist
For researchers and drug development professionals, the Acetoacetate Condensation Route for the synthesis of this compound presents a robust, high-yielding, and economically favorable option. Its reliance on commercially available reagents, mild reaction conditions, and a streamlined workflow makes it a scalable and cost-effective choice for producing this crucial intermediate. While alternative synthetic strategies may exist, the detailed and validated performance of this protocol makes it a compelling choice for further investigation and implementation. The key to maximizing its cost-effectiveness lies not only in the optimization of the synthesis itself but also in securing a reliable and high-purity source of the starting material, solanesol.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Solanesyl Acetone from Different Laboratories
For researchers, scientists, and drug development professionals, the consistent and accurate quantification of key intermediates is paramount. Solanesyl acetone, a crucial building block in the synthesis of Coenzyme Q10 and other vital isoprenoids, is one such intermediate where analytical precision is non-negotiable. When analytical testing of a single batch of this compound is performed across different laboratories, ensuring the congruency of the results is critical for maintaining data integrity and making informed decisions in the drug development pipeline.
This guide provides an in-depth comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental protocols, present a framework for a cross-validation study, and analyze hypothetical data to illustrate the process of ensuring inter-laboratory consistency.
The Analytical Challenge: Quantifying a Long-Chain Ketone
This compound is a long-chain isoprenoid ketone, presenting unique analytical challenges. Its high molecular weight and lipophilic nature influence the choice of analytical methodology, particularly the chromatographic separation and detection techniques. The goal is to develop and validate methods that are not only accurate and precise within a single laboratory but are also robust and reproducible when transferred between different analytical sites.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A High-Sensitivity Approach
HPLC coupled with a mass spectrometer is a powerful tool for the analysis of a wide range of compounds, including long-chain ketones like this compound.[1] This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying the analyte even at low concentrations.
Experimental Protocol: HPLC-MS/MS for this compound
This protocol is adapted from methodologies developed for the quantitative analysis of isoprenoid precursors.[2][3]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of isopropanol to create a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with isopropanol to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining the nonpolar this compound.
-
Mobile Phase A: Water with 0.1% formic acid. Formic acid is often added to facilitate ionization.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient is employed to ensure good separation and peak shape.
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): For high selectivity and sensitivity, MRM mode is used. The precursor ion (the protonated molecule [M+H]+ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Hypothetical MRM transition:m/z 671.6 → 135.1 (This would be determined experimentally).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Alternative
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which has a relatively high boiling point, a high-temperature GC method is required. Derivatization can sometimes be employed to improve volatility and chromatographic performance, though it is not always necessary.
Experimental Protocol: GC-MS for this compound
This protocol is based on general methods for the analysis of ketones by GC-MS.[5][6]
-
Sample Preparation:
-
Prepare stock, calibration, and QC samples as described for the HPLC-MS method, but using a volatile solvent compatible with GC, such as hexane or dichloromethane.
-
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating nonpolar compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 320°C.
-
Hold: 5 minutes at 320°C.
-
-
Injection Mode: Splitless injection (1 µL).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-700) for qualitative analysis and to identify the characteristic fragmentation pattern of this compound.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of this compound to improve sensitivity and selectivity.
-
Hypothetical SIM ions:m/z 68, 135, 670 (These would be determined from the full scan mass spectrum).
-
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Designing a Cross-Validation Study
When transferring an analytical method between laboratories or comparing results from different methods, a cross-validation study is essential.[2] The goal is to demonstrate that the analytical results are comparable and that any observed differences are within acceptable limits.
A well-designed cross-validation study should include:
-
A Detailed Protocol: A comprehensive document outlining the entire procedure, including sample preparation, analytical methods, and data analysis.
-
Shared Samples: A single, homogeneous batch of this compound should be divided and sent to each participating laboratory.
-
Blinded Samples: If possible, samples should be blinded to the analysts to minimize bias.
-
Pre-defined Acceptance Criteria: The acceptable level of difference between the results from the different laboratories must be established before the study begins.
Below is a diagram illustrating a typical workflow for a cross-validation study.
Caption: Workflow for a cross-laboratory validation study.
Data Comparison and Interpretation
The following tables present hypothetical data from a cross-validation study between two laboratories. Laboratory A utilizes the HPLC-MS method, while Laboratory B employs the GC-MS method.
Table 1: Method Validation Parameters
| Parameter | Laboratory A (HPLC-MS) | Laboratory B (GC-MS) | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9989 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 5 - 200 | To cover expected concentrations |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 95% - 105% |
| Precision (RSD) | |||
| - Intra-day | ≤ 2.1% | ≤ 3.5% | ≤ 5% |
| - Inter-day | ≤ 3.8% | ≤ 4.9% | ≤ 5% |
| LOD (µg/mL) | 0.3 | 1.5 | Reportable |
| LOQ (µg/mL) | 1.0 | 5.0 | Reportable |
Table 2: Cross-Validation of Quality Control Samples
| QC Level | Lab A Result (µg/mL) | Lab B Result (µg/mL) | % Difference |
| Low (10 µg/mL) | 9.8 | 10.3 | 4.9% |
| Medium (50 µg/mL) | 50.7 | 49.1 | -3.2% |
| High (90 µg/mL) | 91.2 | 88.9 | -2.6% |
The % Difference is calculated as: ((Result Lab B - Result Lab A) / Mean Result) * 100.
From the hypothetical data, both methods demonstrate acceptable linearity, accuracy, and precision within their respective laboratories. The cross-validation results for the QC samples show a percentage difference of less than 5%, which would likely meet a pre-defined acceptance criterion of ±10%. This indicates that despite using different analytical techniques, the results obtained from both laboratories are comparable.
Causality and Trustworthiness in Analytical Methods
The choice between HPLC-MS and GC-MS often depends on the available instrumentation, the required sensitivity, and the nature of the sample matrix.
-
HPLC-MS is generally more sensitive and can be more suitable for complex matrices as the liquid chromatography provides excellent separation. The use of MRM enhances selectivity, reducing the likelihood of interference from other components.
-
GC-MS is a very robust and reliable technique, particularly for relatively clean samples. The extensive fragmentation libraries available for EI-MS can aid in the confident identification of the analyte.
The trustworthiness of these protocols is established through a self-validating system of checks and balances:
-
System Suitability Tests: Before each analytical run, a system suitability test (e.g., injecting a standard to check for peak shape, retention time, and response) ensures the instrument is performing correctly.
-
Calibration Standards: A calibration curve is run with each batch of samples to ensure the accuracy of the quantification.
-
Quality Control Samples: QC samples at different concentrations are analyzed alongside the unknown samples to monitor the performance of the method in real-time.
The relationship between these key analytical validation parameters is illustrated in the diagram below.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
Cross-validation of analytical results for this compound is a critical step in ensuring data integrity and consistency across different laboratories. Both HPLC-MS and GC-MS are powerful techniques capable of providing accurate and precise quantification. By establishing detailed protocols, conducting a thorough cross-validation study with pre-defined acceptance criteria, and continuously monitoring method performance with quality control samples, researchers can be confident in the reliability of their analytical data, paving the way for successful drug development and scientific advancement.
References
- PharmaGuru. (2025, August 11).
-
Heudi, O., et al. (2019). Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. Metabolomics, 15(8), 113. [Link]
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Heudi, O., et al. (2019). Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. PubMed. [Link]
- LGC. (n.d.).
- Waters Corporation. (n.d.).
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Pan, L., et al. (2007). Determination of acetone in human breath by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization. PubMed. [Link]
-
Elzinga, S., et al. (2022). Acetone as Artifact of Analysis in Terpene Samples by HS-GC/MS. PubMed. [Link]
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- 3. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Precursors for the Coenzyme Q10 Side-Chain: A Scientific Evaluation Beyond Solanesyl Acetone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Coenzyme Q10 Side-Chain
Coenzyme Q10 (CoQ10), or ubiquinone, is a vital lipophilic molecule integral to cellular energy production and antioxidant defense.[1] Its structure comprises a benzoquinone head and a polyisoprenoid tail. In humans, this tail consists of ten isoprene units (CoQ10). The length and stereochemistry of this side-chain are critical for its biological function, primarily its role in the mitochondrial electron transport chain.[2] The synthesis of this decaprenyl side-chain is a key focus in the commercial production of CoQ10, with various strategies employed to achieve high purity and yield.
Traditionally, the semi-synthesis of the CoQ10 side-chain has heavily relied on Solanesol , a C45 polyisoprenoid alcohol extracted from tobacco and potato leaves.[3] Solanesol is typically converted to Solanesyl Acetone , a key intermediate for building the full decaprenyl side-chain. However, the dependence on a natural, and sometimes variable, source material has prompted research into fully synthetic and more cost-effective precursors. This guide provides an in-depth comparison of the traditional this compound-based approach with a prominent alternative precursor, offering experimental data and procedural insights to inform research and development decisions.
The Established Route: Solanesol and this compound
The use of Solanesol as a starting material is a well-established method in the semi-synthesis of CoQ10. The core strategy involves the conversion of this C45 alcohol into a more reactive intermediate, such as Solanesyl Bromide, which is then used to form this compound. This C48 ketone is a versatile precursor for the addition of the final two carbon atoms to complete the C50 decaprenyl side-chain.
Causality in Experimental Choices
The conversion of Solanesol to this compound is a logical synthetic step because it provides a stable, yet reactive, handle for subsequent carbon-carbon bond formation. The ketone functionality in this compound allows for a variety of classical organic reactions to extend the isoprenoid chain. The primary advantage of this route is the direct utilization of a naturally occurring, all-trans C45 chain, which minimizes the synthetic steps required to build the long polyisoprenoid tail from scratch and helps maintain the desired stereochemistry.
Synthetic Pathway from Solanesol to CoQ10
Caption: Synthetic pathway from Solanesol to Coenzyme Q10.
An Alternative Precursor: The Isoprenol-Based Approach
A notable alternative to the Solanesol-derived route is the use of smaller, readily available C5 building blocks, such as isoprenol . This strategy involves the initial synthesis of a short isoprene unit which is then coupled to the benzoquinone head group, followed by the attachment of the remaining part of the side-chain, often still utilizing a Solanesol-derived fragment like Solanesyl Bromide in a later step. This approach offers the potential for a more controlled and potentially more cost-effective synthesis, as isoprenol is an inexpensive starting material.[4]
Causality in Experimental Choices
The rationale behind the isoprenol-based approach is to build the CoQ10 molecule in a convergent manner, synthesizing the head and a small part of the tail separately before combining them with a larger, pre-formed side-chain fragment. This can improve the overall efficiency of the synthesis by reducing the number of steps carried out on a large, complex molecule. The use of a simple C5 precursor also allows for greater flexibility in the synthesis of different CoQ analogs with varying side-chain lengths.
Synthetic Pathway from Isoprenol to CoQ10
Caption: Synthetic pathway from Isoprenol to Coenzyme Q10.
Head-to-Head Comparison: Performance and Experimental Data
The choice of precursor for the CoQ10 side-chain has significant implications for the overall efficiency, cost, and scalability of the synthesis. Below is a comparison of the this compound and isoprenol-based routes based on available experimental data.
| Parameter | Solanesol/Solanesyl Acetone Route | Isoprenol-Based Route | Supporting Evidence |
| Starting Material | Solanesol (from tobacco/potato) | Isoprenol (synthetic) | [3][4] |
| Key Intermediate | This compound | Prenylated Hydroquinone Derivative | [4][5] |
| Overall Yield | Not explicitly stated as a single value, but individual step yields are high (e.g., 98% for bromination, 72% for ketone formation). | ~13% | [4][6] |
| Stereochemistry | Primarily all-trans due to the natural source of Solanesol. | Can be controlled through the synthesis, but may require specific stereoselective steps. | [2] |
| Scalability | Dependent on the availability and cost of Solanesol. | Potentially more scalable due to the use of a simple, inexpensive starting material. | [4] |
| Purity | Can be high, but may contain impurities from the natural source. | Can be high, with impurities related to the synthetic process. | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Solanesol
This protocol is a representative synthesis based on common methods described in the literature.[5]
Step 1: Bromination of Solanesol
-
Dissolve Solanesol in a suitable anhydrous solvent (e.g., hexane/ether mixture) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0-5 °C.
-
Add pyridine to the solution.
-
Slowly add a solution of phosphorus tribromide (PBr₃) in the same solvent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Quench the reaction with ice-water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Solanesyl Bromide. A yield of approximately 98% can be expected.[6]
Step 2: Synthesis of this compound
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add ethyl acetoacetate to the sodium ethoxide solution.
-
Add the Solanesyl Bromide obtained in Step 1 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for several hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture, neutralize with acid, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain this compound. A yield of around 72% for this step has been reported.[6]
Protocol 2: Synthesis of Coenzyme Q10 via an Isoprenol-Based Intermediate
This protocol is based on the work of Ravada et al. (2009).[4]
Step 1: Prenylation of 2,3-dimethoxy-5-methylhydroquinone
-
To a solution of 2,3-dimethoxy-5-methylhydroquinone in a suitable solvent, add a Lewis acid catalyst.
-
Add isoprenol to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product to obtain the prenylated hydroquinone.
Step 2: Oxidation and Bromination
-
Selectively oxidize the trans-methyl group of the isoprenyl side chain of the product from Step 1 using an appropriate oxidizing agent.
-
Perform an allylic bromination on the oxidized product to yield a bromide precursor.
Step 3: Coupling with Solanesyl Bromide
-
React the bromide precursor from Step 2 with Solanesyl Bromide in the presence of a suitable coupling agent.
Step 4: Oxidation to Coenzyme Q10
-
Oxidize the coupled product from Step 3 using an oxidizing agent such as ceric ammonium nitrate (CAN) to yield Coenzyme Q10.
-
Purify the final product by chromatography and/or crystallization. The overall yield for this multi-step process is reported to be around 13%.[4]
The Role of Biotechnological Production
It is crucial to note that a significant portion of commercial CoQ10 production is now achieved through microbial fermentation.[7] This method offers several advantages over purely chemical synthesis, most notably the production of the all-trans isomer with high stereoselectivity, which is the biologically active form.[2] Microbial systems can be engineered to overproduce CoQ10, and in some cases, can utilize precursors like Solanesol to enhance yields.[8] While this guide focuses on the comparison of chemical precursors, researchers should consider the benefits of biotechnological routes, especially for large-scale production where stereochemical purity and sustainability are paramount.
Conclusion and Future Perspectives
The synthesis of the Coenzyme Q10 side-chain remains a critical area of research and development. While the traditional route starting from naturally sourced Solanesol and proceeding through this compound is well-established, it faces challenges related to the reliance on a natural raw material. The development of alternative synthetic routes using inexpensive and readily available precursors like isoprenol offers a promising avenue for more cost-effective and scalable production.
The choice of precursor will ultimately depend on a variety of factors, including the desired scale of production, cost considerations, and the synthetic expertise available. For researchers and drug development professionals, a thorough understanding of the different synthetic strategies and their associated strengths and weaknesses is essential for making informed decisions. Future research will likely focus on improving the overall yields of alternative synthetic routes, developing more efficient and stereoselective catalytic methods, and further optimizing microbial fermentation processes for the sustainable production of this vital molecule.
References
- Ravada, S. R., Emani, L. R., Garaga, M. R., Meka, B., & Golakoti, T. (2009). Synthesis of Coenzyme Q10. American Journal of Infectious Diseases, 5(2), 83-89.
- Thakur, A., Kumar, A., & Husain, I. (2018). CoQ10 a super-vitamin: review on application and biosynthesis. 3 Biotech, 8(5), 237.
- US20020156302A1. (2002). Synthesis of coenzyme Q10, ubiquinone.
- US6686485B2. (2004). Synthesis of coenzyme Q10, ubiquinone.
- Zhang, L., Liu, Y., Li, W., & Chen, J. (2011). Coenzyme Q10 production by Sphingomonas sp. ZUTE03 with novel precursors isolated from tobacco waste in a two-phase conversion system. Journal of Microbiology and Biotechnology, 21(6), 625-632.
- BenchChem. (n.d.). A Comprehensive Review of Nonaprenol (Solanesol)
- CN100404488C. (2008). A novel process for synthesis of coenzyme Q10.
- Luo, M., Yang, X., Hu, J., Ruan, X., Mu, F., & Fu, Y. (2017). The Synthesis of Coenzyme Q10. Current Organic Chemistry, 21(6), 489-502.
- Mu, F. S., Luo, M., Fu, Y. J., Zhang, X., Yu, P., & Zu, Y. G. (2011). Synthesis of the Key Intermediate of Coenzyme Q10. Molecules, 16(5), 4097-4103.
- Olson, R. E., & Rudney, H. (1983). Biosynthesis of coenzyme Q. Vitamins and Hormones, 40, 1-43.
- Ravada, S. R., et al. (2009). Synthesis of Coenzyme Q10. American Journal of Infectious Diseases, 5(2), 83-89.
- Mortensen, S. A., et al. (2014). The effect of coenzyme Q10 on morbidity and mortality in chronic heart failure: results from Q-SYMBIO: a randomized double-blind trial. JACC. Heart failure, 2(6), 641–649.
- Ajjarapu, V. M. K., et al. (2014). Synthesis of Ubiquinone Q10 (Co Q 10 ) from Natural Tobacco Leaves. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 499-502.
- Quinzii, C. M., & DiMauro, S. (2021). Biosynthesis, Deficiency, and Supplementation of Coenzyme Q. Antioxidants, 10(9), 1469.
- He, W., et al. (2020). Cellular factories for coenzyme Q10 production. Metabolic Engineering, 62, 135-147.
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- 2. CoQ10 a super-vitamin: review on application and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. thescipub.com [thescipub.com]
- 5. CN100404488C - A novel process for synthesis of coenzyme Q10 - Google Patents [patents.google.com]
- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 7. researchgate.net [researchgate.net]
- 8. Coenzyme Q10 production by Sphingomonas sp. ZUTE03 with novel precursors isolated from tobacco waste in a two-phase conversion system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of Solanesyl Acetone: A Key Intermediate in Coenzyme Q10 Production
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solanesyl Acetone
This compound, chemically known as (6E,10E,14E,18E,22E,26E,30E,34E)-6,10,14,18,22,26,30,34,38-nonamethylnonatriaconta-5,9,13,17,21,25,29,33,37-nonaen-2-one, is a vital intermediate in the synthesis of Coenzyme Q10 (CoQ10). CoQ10 is an essential component of the mitochondrial electron transport chain and a potent antioxidant, widely used in pharmaceutical and nutraceutical applications. The efficient synthesis of high-purity this compound is a critical step in the cost-effective production of CoQ10. This guide provides a comparative analysis of catalytic systems for the synthesis of this compound, offering insights into reaction mechanisms, experimental protocols, and performance metrics to aid researchers in selecting the optimal strategy for their needs.
The primary route to this compound involves the addition of a three-carbon acetone synthon to a solanesol-derived backbone. Solanesol is a long-chain polyprenyl alcohol naturally occurring in tobacco leaves and other solanaceous plants.[1] The key transformation is the formation of a carbon-carbon bond, a reaction that is amenable to various catalytic approaches. This guide will focus on a comparative study of homogeneous base-catalyzed and Lewis acid-catalyzed methods.
Comparative Analysis of Catalytic Systems
The choice of catalyst profoundly impacts the yield, purity, and scalability of this compound synthesis. Below is a comparative overview of two prominent catalytic systems.
| Catalyst System | Catalyst Example | Acylating Agent Source | Reaction Conditions | Yield | Purity | Key Advantages | Key Disadvantages |
| Homogeneous Base | Potassium tert-butoxide (t-BuOK) | Ethyl acetoacetate | Hexane, Overnight; then KOH/Isopropanol, 40-45°C, 2h | 85-91% | 80-85% | High yield, readily available reagents. | Stoichiometric use of base, potential for side reactions, difficult catalyst removal. |
| Lewis Acid | Scandium triflate (Sc(OTf)₃) | Acetic anhydride | Dichloromethane, mild conditions | High (general) | High (general) | High catalytic activity, mild reaction conditions, potential for catalyst recycling. | Higher initial cost of catalyst, moisture sensitivity. |
| Lewis Acid | Tin(IV) Chloride (SnCl₄) | Acyl chlorides/anhydrides | Non-polar solvents | Varies | Varies | Inexpensive, effective for Friedel-Crafts acylations. | Stoichiometric amounts often required, corrosive, generates acidic waste. |
Reaction Mechanisms: A Tale of Two Pathways
The synthesis of this compound from solanesyl bromide and ethyl acetoacetate under basic conditions proceeds via a nucleophilic substitution followed by hydrolysis and decarboxylation. In contrast, a Lewis acid-catalyzed approach would likely involve the activation of an acylating agent to generate a highly electrophilic species that reacts with the electron-rich double bonds of the solanesol backbone in a Friedel-Crafts-type acylation.
Homogeneous Base-Catalyzed Pathway
This widely used method involves two main stages. Initially, the enolate of ethyl acetoacetate, generated by a strong base like potassium tert-butoxide, acts as a nucleophile and displaces the bromide from solanesyl bromide. The resulting intermediate is then subjected to hydrolysis and decarboxylation to yield this compound.
Caption: Homogeneous base-catalyzed synthesis of this compound.
Lewis Acid-Catalyzed Friedel-Crafts Acylation
Lewis acids, such as scandium triflate or tin(IV) chloride, are known to be highly effective catalysts for acylation reactions.[2] In a hypothetical application to solanesol, the Lewis acid would coordinate to the acylating agent (e.g., acetic anhydride), increasing its electrophilicity. This activated acylium ion or complex would then be attacked by one of the electron-rich isoprenoid double bonds of solanesol, leading to the formation of this compound after deprotonation.
Caption: Postulated Lewis acid-catalyzed Friedel-Crafts acylation of Solanesol.
Experimental Protocols
Protocol 1: Homogeneous Base-Catalyzed Synthesis of this compound
This protocol is adapted from a patented industrial process.
Materials:
-
Solanesyl bromide
-
Potassium tert-butoxide
-
Ethyl acetoacetate
-
Hexane
-
Potassium hydroxide
-
Isopropanol
-
Water
-
Nitrogen atmosphere
Procedure:
-
To a solution of potassium tert-butoxide (7.1 g) in hexane (65 ml) under a nitrogen atmosphere, add ethyl acetoacetate (18.3 g).
-
To this mixture, add solanesyl bromide (25 g) and allow the reaction to proceed overnight.
-
Filter the reaction mixture and distill off the hexane.
-
Treat the residue with a 20% potassium hydroxide solution in isopropanol at 40-45°C for 2 hours.
-
Quench the reaction with water and extract the product with hexane.
-
Distill the hexane to obtain this compound.
Expected Outcome: Yield of 85-91% with a purity of 80-85%.
Protocol 2: Lewis Acid-Catalyzed Acylation of a Model Long-Chain Alcohol (Illustrative)
Materials:
-
Long-chain polyprenyl alcohol (e.g., solanesol)
-
Scandium triflate (Sc(OTf)₃)
-
Acetic anhydride
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen atmosphere
Procedure:
-
To a solution of the long-chain polyprenyl alcohol (1 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere, add acetic anhydride (1.5 mmol).
-
Add a catalytic amount of scandium triflate (e.g., 0.01-0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the acetylated product.
Discussion and Future Outlook
The homogeneous base-catalyzed method for synthesizing this compound is well-established and provides high yields. However, it requires stoichiometric amounts of base and a multi-step process, which can generate significant waste and complicate purification.
Lewis acid catalysis, particularly with catalysts like scandium triflate, offers the potential for a more atom-economical and environmentally benign process.[2] These catalysts can be highly active in small quantities and may be recyclable, reducing overall cost and waste. The mild reaction conditions associated with some Lewis acid catalysts could also help to minimize side reactions and improve the purity of the final product.
The development of heterogeneous solid acid catalysts, such as zeolites, for the acylation of solanesol is another promising avenue for future research. Solid acids offer significant advantages in terms of catalyst separation, regeneration, and reuse, making them ideal for continuous flow processes and large-scale industrial production. Further investigation into the application of these advanced catalytic systems for this compound synthesis is warranted to enhance the efficiency and sustainability of Coenzyme Q10 production.
Conclusion
The synthesis of this compound is a critical step in the production of Coenzyme Q10. While homogeneous base-catalyzed methods are currently prevalent, the exploration of Lewis acid and solid acid catalysts presents exciting opportunities for process optimization, improved purity, and enhanced sustainability. This guide provides a foundation for researchers to compare these catalytic approaches and to develop more efficient and environmentally friendly methods for the synthesis of this important pharmaceutical intermediate.
References
-
Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. The Journal of Organic Chemistry, 61(14), 4560–4567. [Link]
-
Cabrera, A., & Sharma, P. (2012). Tin (IV) Chloride-Promoted One-Pot Synthesis of Novel Tacrine Analogues. Molecules, 17(12), 13853-13865. [Link]
-
Nayak, A., & Das, B. (2022). Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles. Indian Journal of Chemistry - Section B, 61B(1), 108-115. [Link]
-
Bouchareb, F., Berredjem, M., & Aouf, N. E. (2014). An Efficient Method for the Synthesis of Novel N-acylsulfonamides Using Tin (IV) Chloride as Catalysts. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(5), 587-595. [Link]
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Kawada, A., Takeda, S., Yamashita, K., Abe, H., & Harayama, T. (2002). Scandium(III) trifluoromethanesulfonate catalyzed aromatic nitration with inorganic nitrates and acetic anhydride. Chemical & pharmaceutical bulletin, 50(8), 1060-1065. [Link]
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Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry, 1999(1), 15-27. [Link]
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Wikipedia. (n.d.). Tin(IV) chloride. [Link]
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Zhang, H., Liu, Y., Du, Y., Liu, X., & Zhang, Z. (2017). Solanesol Biosynthesis in Plants. Molecules, 22(4), 510. [Link]
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Sabuzi, F., Ghezzi, M., & Saladino, R. (2020). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 8, 594. [Link]
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ResearchGate. (n.d.). Scandium(III) triflate. [Link]
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ResearchGate. (n.d.). Tin(IV) chloride. [Link]
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House, H. O., & Melillo, D. G. (n.d.). Acetone trimethylsilyl enol ether. Organic Syntheses. [Link]
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Middle East Technical University. (n.d.). Synthesis and Characterization of Zeolite Beta. [Link]
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DiVA portal. (n.d.). Zeolite Adsorbents and Catalysts for the Recovery and Production of Biochemicals. [Link]
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Rueping, M., & Sugiono, E. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 61. [Link]
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Zhang, H., Liu, Y., Du, Y., Liu, X., & Zhang, Z. (2017). Solanesol Biosynthesis in Plants. Molecules, 22(4), 510. [Link]
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Murase, H., & Imae, I. (2015). Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism. Journal of Materials Science and Chemical Engineering, 3(6), 1-10. [Link]
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Cabrera, A., & Sharma, P. (2012). Tin (IV) Chloride-Promoted One-Pot Synthesis of Novel Tacrine Analogues. Molecules, 17(12), 13853-13865. [Link]
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Esquivel, D., Jiménez-Sanchidrián, C., & Romero-Salguero, F. J. (2012). Metal-Exchanged β Zeolites as Catalysts for the Conversion of Acetone to Hydrocarbons. Materials, 5(1), 121-134. [Link]
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Karjavov, A., & Fayzullaev, N. (2022). Production of acetone by catalytic hydration of acetylene. E3S Web of Conferences, 361, 03027. [Link]
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Rossa, V., Pessanha, Y. S. P., Díaz, G. C., Câmara, L. D. T., Pergher, S. B. C., & Aranda, D. A. G. (2020). Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex. Catalysts, 11(1), 83. [Link]
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Scandium Triflate: A Versatile Catalyst with Promising Applications. (n.d.). [Link]
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A Senior Application Scientist's Guide to Benchmarking the Purity of Solanesyl Acetone from Commercial Suppliers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Solanesyl acetone, a key intermediate in the synthesis of Coenzyme Q10 and other valuable pharmaceutical compounds, is commercially available from numerous suppliers.[] The purity of this precursor is paramount, as impurities can have a significant impact on the efficiency of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique approach to benchmarking the purity of this compound from different commercial suppliers. We present a detailed experimental workflow, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to empower researchers to make informed decisions when selecting a supplier. This guide is built on the principles of scientific integrity, providing not just protocols, but the rationale behind the experimental choices, ensuring a self-validating system for purity assessment.
Introduction: The Critical Role of this compound Purity
This compound is a C48 isoprenoid ketone that serves as a vital building block in the pharmaceutical industry.[2] Its primary application lies in the synthesis of the side chain of Coenzyme Q10 (CoQ10), a crucial component of the mitochondrial electron transport chain and a widely used dietary supplement. Beyond CoQ10, this compound is also a precursor for other biologically active molecules. Given its role in the synthesis of therapeutic agents, the purity of the starting material is a non-negotiable requirement.
Impurities in this compound can arise from several sources, including residual starting materials from its synthesis, by-products of the manufacturing process, or degradation products. These impurities can be structurally similar to this compound, making their detection and quantification challenging. The presence of such impurities can lead to:
-
Reduced reaction yields: Impurities may interfere with downstream chemical reactions, leading to lower yields of the desired product.
-
Formation of undesired by-products: Impurities can participate in side reactions, complicating the purification of the final compound.
-
Altered biological activity: In the final API, even trace amounts of impurities could potentially have unintended pharmacological effects.
-
Regulatory hurdles: Stringent regulatory requirements for pharmaceuticals necessitate a thorough characterization and control of all starting materials.
Therefore, a robust analytical strategy to assess the purity of commercially available this compound is essential for any research or development program that utilizes this key intermediate. This guide outlines a systematic approach to compare the purity of this compound from different suppliers, enabling researchers to select the highest quality material for their specific needs.
A Multi-Pronged Analytical Approach for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is necessary to identify and quantify potential impurities. This guide details a three-tiered analytical workflow:
-
High-Performance Liquid Chromatography (HPLC): For the quantitative assessment of the main component and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the main component and identification of structurally related impurities.
This multi-technique approach provides a self-validating system. For instance, an impurity detected by HPLC can be further characterized by GC-MS if it is sufficiently volatile, and its structure can be confirmed or elucidated by NMR.
Experimental Workflow: From Sample Preparation to Data Analysis
The following sections provide detailed, step-by-step methodologies for each analytical technique. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Sample Preparation: The Foundation of Accurate Analysis
Accurate and reproducible sample preparation is critical for obtaining reliable analytical results.
Protocol:
-
Representative Sampling: Obtain a representative sample from each supplier's batch of this compound. Ensure the samples are properly stored according to the supplier's recommendations to prevent degradation.
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound from each supplier into separate 10 mL volumetric flasks.
-
Dissolution: Dissolve the samples in a suitable solvent. Acetone is a good starting point due to its ability to dissolve a wide range of organic compounds and its volatility, which is advantageous for subsequent GC-MS analysis.[3][4][5] Ensure complete dissolution, using sonication if necessary.
-
Dilution for Analysis:
-
For HPLC: Dilute the stock solution to a final concentration of approximately 1 mg/mL with the mobile phase to be used in the analysis.
-
For GC-MS: Dilute the stock solution to a final concentration of approximately 1 mg/mL with acetone.
-
For NMR: Prepare a more concentrated sample, typically 5-10 mg of this compound dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
-
Filtration: Filter all samples for HPLC and GC-MS analysis through a 0.45 µm syringe filter to remove any particulate matter that could damage the analytical instrumentation.
High-Performance Liquid Chromatography (HPLC): Quantifying Purity
HPLC is the workhorse for purity analysis in the pharmaceutical industry. A reversed-phase HPLC method is well-suited for separating this compound from potential non-volatile impurities.
Rationale for Method Selection:
-
Reversed-Phase Chromatography: This technique is ideal for separating non-polar to moderately polar compounds like this compound. A C18 column is a good initial choice.
-
UV Detection: this compound possesses a chromophore that allows for detection by a UV detector. The wavelength of maximum absorbance should be determined experimentally but is typically in the low UV region for such compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for the separation of terpenoids. A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Run Time: Sufficiently long to ensure the elution of all potential impurities.
Data Analysis:
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6][7][8][9][10] It is particularly useful for identifying residual solvents, starting materials, and low molecular weight by-products.
Rationale for Method Selection:
-
Gas Chromatography: Provides high-resolution separation of volatile compounds.
-
Mass Spectrometry: Offers sensitive detection and structural information, allowing for the identification of unknown impurities by comparing their mass spectra to a library database (e.g., NIST).
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection to maximize sensitivity for trace impurities.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute a wide range of compounds.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
Data Analysis:
The total ion chromatogram (TIC) is used to assess the overall purity. The mass spectrum of each impurity peak is compared to a spectral library for tentative identification. Quantification can be performed by comparing the peak area of the impurity to that of an internal standard or by using the area percent method, similar to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of a molecule.[11][12][13][14][15] For purity analysis, ¹H NMR is particularly valuable for detecting and quantifying structurally related impurities.
Rationale for Method Selection:
-
¹H NMR: Provides a "fingerprint" of the molecule, where each unique proton environment gives rise to a distinct signal. The integration of these signals is directly proportional to the number of protons, allowing for quantitative analysis.
-
Structural Elucidation: Can be used to confirm the identity of the main component and to identify the structure of unknown impurities if they are present at a sufficient concentration.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that dissolves the sample well (e.g., CDCl₃).
-
Experiment: A standard ¹H NMR experiment.
-
Data Processing: The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction) and the signals are integrated.
Data Analysis:
The purity can be estimated by comparing the integral of a signal corresponding to the main component to the integrals of signals corresponding to impurities. For a more accurate quantification, a certified internal standard with a known concentration can be used.
Visualizing the Workflow
A clear understanding of the experimental process is crucial. The following diagram illustrates the overall workflow for benchmarking the purity of this compound.
Caption: Overall experimental workflow for purity assessment.
Hypothetical Data and Interpretation: A Comparative Analysis
To illustrate the application of this guide, we present hypothetical purity data for this compound obtained from three fictional suppliers: Supplier A, Supplier B, and Supplier C.
Table 1: HPLC Purity Analysis
| Supplier | This compound Peak Area (%) | Total Impurity Peak Area (%) | Major Impurity Retention Time (min) |
| Supplier A | 99.85 | 0.15 | 12.5 |
| Supplier B | 98.50 | 1.50 | 10.2 |
| Supplier C | 99.20 | 0.80 | 15.8 |
Table 2: GC-MS Impurity Profile
| Supplier | Volatile Impurities Detected | Major Volatile Impurity | Concentration (ppm) |
| Supplier A | Acetone | Acetone | 50 |
| Supplier B | Acetone, Toluene | Toluene | 250 |
| Supplier C | Acetone, Isopropanol | Isopropanol | 150 |
Table 3: ¹H NMR Spectroscopy Summary
| Supplier | Structural Confirmation | Observable Impurity Signals |
| Supplier A | Consistent with this compound structure | No significant impurities detected |
| Supplier B | Consistent with this compound structure | Small signals consistent with an unknown related isoprenoid |
| Supplier C | Consistent with this compound structure | Trace signals consistent with residual starting material |
Interpretation of Results
-
Supplier A: Demonstrates the highest purity by all three analytical techniques. The only detectable impurity is a trace amount of the solvent used in the final purification step, which is common and often acceptable depending on the application. The HPLC purity is excellent, and the NMR spectrum is clean. This supplier would be the top choice for applications requiring the highest purity.
-
Supplier B: Shows a lower purity by HPLC, with a significant impurity peak. The GC-MS analysis reveals the presence of toluene, a common industrial solvent that can be toxic and should be avoided. The NMR data also suggests the presence of a structurally related impurity, which could potentially interfere with subsequent reactions. This supplier's material may be suitable for less sensitive applications, but the presence of toluene and the unknown related impurity are causes for concern.
-
Supplier C: Has a good purity profile, although slightly lower than Supplier A. The GC-MS data indicates the presence of isopropanol, another common solvent. The NMR suggests trace amounts of a starting material. While the purity is acceptable for many applications, the presence of a residual starting material could be problematic if it is reactive in the next synthetic step.
Decision-Making Framework
The choice of supplier will ultimately depend on the specific requirements of the intended application. The following diagram provides a logical framework for this decision-making process.
Caption: Decision-making framework for supplier selection.
Conclusion and Recommendations
This guide has outlined a comprehensive and robust analytical strategy for benchmarking the purity of this compound from different commercial suppliers. By employing a combination of HPLC, GC-MS, and NMR spectroscopy, researchers can gain a detailed understanding of the purity profile of this critical raw material.
Key Recommendations:
-
Always perform your own purity analysis: Do not solely rely on the supplier's certificate of analysis.
-
Employ a multi-technique approach: This provides a more complete and reliable assessment of purity.
-
Consider the intended application: The required level of purity will vary depending on the downstream use of the this compound.
-
Maintain good records: Document all experimental procedures and results for future reference and regulatory submissions.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently select the highest quality this compound, ensuring the success and integrity of their scientific endeavors.
References
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Safety Operating Guide
Navigating the Safe Handling of Solanesyl Acetone: A Guide to Personal Protective Equipment and Disposal
For the dedicated researchers, scientists, and drug development professionals working with novel compounds, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Solanesyl Acetone, a key intermediate in the synthesis of Coenzyme Q10.[] By moving beyond a simple checklist, we will delve into the rationale behind each procedural step, empowering you to make informed decisions that foster a culture of safety and scientific excellence.
Understanding the Risks: A Prudent Approach to this compound
It is imperative to supplement this guide with a substance-specific SDS from your chemical supplier and to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure and ensure your safety. This involves selecting the right equipment for each task and understanding its limitations.
Hand Protection: The First Line of Defense
Given that direct skin contact is a primary route of exposure for many chemicals, selecting the appropriate gloves is critical. For ketones, certain materials offer superior protection.
Recommended Glove Types for Ketone Handling:
| Glove Material | Breakthrough Time (General Ketones) | Key Considerations |
| Butyl Rubber | Excellent | Offers superior resistance to a wide range of ketones, esters, and strong oxidizing agents.[7] |
| Nitrile (Ketone-Specific) | Varies (Good to Excellent) | Look for gloves specifically rated for ketone resistance, such as "KetoSafe" nitrile gloves, which can offer high levels of protection against chemicals like Methyl Ethyl Ketone.[8] Standard nitrile gloves may have shorter breakthrough times. |
| PVA Coated | Excellent | Polyvinyl Alcohol (PVA) coatings provide outstanding resistance to ketones and other organic solvents.[9] |
Procedural Guidance for Glove Use:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Double Gloving: For tasks with a higher risk of splashing, consider wearing two pairs of gloves. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Doffing: Remove gloves by peeling them off from the cuff downwards, turning them inside out to trap any contaminants. Dispose of them immediately in the designated waste container.
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.
Eye and Face Protection: Shielding Against Splashes and Vapors
The eyes are particularly vulnerable to chemical splashes and vapors.
-
Safety Glasses with Side Shields: For general handling of small quantities where the risk of splashing is low.
-
Chemical Splash Goggles: Essential when transferring liquids, working with larger volumes, or when there is any potential for splashing. Goggles provide a complete seal around the eyes.
-
Face Shield: In conjunction with chemical splash goggles, a face shield offers an additional layer of protection for the entire face from splashes of hazardous liquids.
Protective Clothing: Minimizing Skin Exposure
-
Laboratory Coat: A standard, long-sleeved lab coat made of a suitable chemical-resistant material should be worn at all times.
-
Chemical-Resistant Apron: For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Suit: In the event of a large-scale operation or emergency response, a full-body chemical-resistant suit may be necessary.
Respiratory Protection: A Critical Consideration
Work with this compound should ideally be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors.[6] If a fume hood is not available or if there is a risk of exposure exceeding permissible limits, respiratory protection is mandatory.
Respiratory Protection Selection Flowchart:
Caption: Workflow for determining the need for respiratory protection.
-
NIOSH-Approved Respirators: If a respirator is required, it must be a NIOSH-approved model. For organic vapors, an air-purifying respirator with organic vapor cartridges is typically appropriate for concentrations up to a certain level.[3] For higher concentrations or in oxygen-deficient atmospheres, a supplied-air respirator would be necessary.[2]
-
Fit Testing and Training: A crucial component of any respiratory protection program is professional fit testing and user training to ensure a proper seal and safe use.[10]
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is fundamental for minimizing risks.
-
Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Chemical Hygiene Plan (CHP): Your laboratory must have a written Chemical Hygiene Plan (CHP) as required by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[5][6] This plan should detail specific procedures for handling hazardous chemicals.
-
Labeling: All containers of this compound, including secondary containers, must be clearly labeled with the chemical name and appropriate hazard warnings.[11]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.
Waste Segregation and Disposal Workflow:
Caption: Step-by-step process for this compound waste disposal.
Key Disposal Steps:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Keep chlorinated and non-chlorinated solvent waste separate.[13]
-
Containers: Use only approved, leak-proof, and clearly labeled containers for waste collection. The label should include "Hazardous Waste," the chemical name, and the associated hazards.[14]
-
Contaminated Materials: All disposable items that come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous solid waste.[15]
-
Professional Disposal: Arrange for the collection and disposal of all this compound waste through your institution's licensed hazardous waste management provider.[16] Never dispose of this compound down the drain.[15]
By integrating these detailed protocols into your daily laboratory practices, you contribute to a robust safety culture that protects you, your colleagues, and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
